Product packaging for gamma-Dodecalactone(Cat. No.:CAS No. 57084-18-1)

gamma-Dodecalactone

Cat. No.: B7799002
CAS No.: 57084-18-1
M. Wt: 198.30 g/mol
InChI Key: WGPCZPLRVAWXPW-UHFFFAOYSA-N
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Description

Xi-Dihydro-5-octyl-2(3H)-furanone is a gamma-lactone.
γ-dodecalactone is a natural product found in Nothomyrmecia macrops, Polygala senega, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B7799002 gamma-Dodecalactone CAS No. 57084-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-octyloxolan-2-one
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InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
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InChI Key

WGPCZPLRVAWXPW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC1CCC(=O)O1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID7047190
Record name gamma-Dodecalactone
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Molecular Weight

198.30 g/mol
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Physical Description

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Dodecalactone
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Density

0.933-0.938
Record name gamma-Dodecalactone
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CAS No.

2305-05-7, 57084-18-1
Record name γ-Dodecalactone
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Record name gamma-Dodecalactone
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Record name 2(3H)-Furanone, dihydro-5-octyl-
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Record name gamma-Dodecalactone
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Record name Dihydro-5-octylfuran-2(3H)-one
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Record name .GAMMA.-DODECALACTONE
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Record name xi-Dihydro-5-octyl-2(3H)-furanone
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Foundational & Exploratory

Elucidation of the γ-Dodecalactone Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the γ-dodecalactone biosynthesis pathway. It covers the primary metabolic routes, key enzymatic players, and quantitative data from various microbial production systems. Detailed experimental protocols for pivotal experiments are provided, alongside visual representations of the core pathways and workflows to facilitate a deeper understanding of this important biochemical process.

Introduction to γ-Dodecalactone

Gamma-dodecalactone is a naturally occurring flavor and fragrance compound with a characteristic fruity, peach-like aroma. It is a member of the gamma-lactone family, which are cyclic esters.[1] Beyond its use in the food and cosmetic industries, the study of its biosynthesis is of significant interest for metabolic engineering and the development of novel biocatalytic processes. This guide focuses on the microbial pathways leading to the synthesis of γ-dodecalactone, which are broadly categorized into the biotransformation of hydroxylated fatty acids and de novo synthesis from simpler carbon sources.

Biosynthesis Pathways of γ-Dodecalactone

The microbial production of γ-dodecalactone is primarily achieved through two main routes: the peroxisomal β-oxidation of ricinoleic acid, predominantly in yeasts, and a pathway originating from oleic acid found in some bacteria. Furthermore, advances in synthetic biology have enabled the design of novel de novo biosynthesis pathways in engineered microorganisms.

Biotransformation of Ricinoleic Acid in Yeasts

The most extensively studied pathway for γ-dodecalactone production involves the biotransformation of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), the primary component of castor oil.[2] Oleaginous yeasts, particularly Yarrowia lipolytica, are highly efficient in this process.[3] The pathway involves the sequential shortening of the ricinoleic acid carbon chain via the peroxisomal β-oxidation cycle.

The key steps are as follows:

  • Activation: Ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA.

  • β-Oxidation Cycles: Ricinoleoyl-CoA undergoes multiple rounds of β-oxidation. Each cycle consists of four enzymatic reactions:

    • Oxidation: Catalyzed by acyl-CoA oxidase (Aox).

    • Hydration: Catalyzed by enoyl-CoA hydratase.

    • Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase (Hdh).

    • Thiolysis: Catalyzed by 3-ketoacyl-CoA thiolase (Thi).[3]

  • Formation of 4-Hydroxydodecanoic Acid: After a specific number of β-oxidation cycles, the intermediate 4-hydroxydodecanoyl-CoA is formed.

  • Lactonization: This intermediate is then hydrolyzed and undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form γ-dodecalactone.

G ricinoleic_acid Ricinoleic Acid ricinoleoyl_coa Ricinoleoyl-CoA ricinoleic_acid->ricinoleoyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles (Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase) ricinoleoyl_coa->beta_oxidation hydroxy_dodecanoyl_coa 4-Hydroxydodecanoyl-CoA beta_oxidation->hydroxy_dodecanoyl_coa hydroxy_dodecanoic_acid 4-Hydroxydodecanoic Acid hydroxy_dodecanoyl_coa->hydroxy_dodecanoic_acid Thioesterase gamma_dodecalactone γ-Dodecalactone hydroxy_dodecanoic_acid->gamma_dodecalactone Lactonization (spontaneous at low pH) G oleic_acid Oleic Acid hydroxystearic_acid 10-Hydroxystearic Acid oleic_acid->hydroxystearic_acid ketostearic_acid 10-Ketostearic Acid hydroxystearic_acid->ketostearic_acid Alcohol Dehydrogenase beta_oxidation β-Oxidation (3 cycles) ketostearic_acid->beta_oxidation ketolauric_acid 4-Ketolauric Acid beta_oxidation->ketolauric_acid gamma_dodecalactone γ-Dodecalactone ketolauric_acid->gamma_dodecalactone Reduction & Cyclization G fatty_acid_synthesis Fatty Acid Synthesis (Host Metabolism) dodecanoyl_acp Dodecanoyl-ACP fatty_acid_synthesis->dodecanoyl_acp dodecanoic_acid Dodecanoic Acid dodecanoyl_acp->dodecanoic_acid Engineered C12-specific Thioesterase hydroxy_dodecanoic_acid 4-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_dodecanoic_acid gamma_dodecalactone γ-Dodecalactone hydroxy_dodecanoic_acid->gamma_dodecalactone Spontaneous Lactonization G cluster_workflow Experimental Workflow for Biotransformation start Start pre_culture Prepare Y. lipolytica Pre-culture (YPD medium) start->pre_culture inoculate Inoculate Bioreactor pre_culture->inoculate fermentation_medium Prepare and Sterilize Production Medium add_substrate Add Castor Oil/ Ricinoleic Acid fermentation_medium->add_substrate add_substrate->inoculate fermentation Run Fermentation (Controlled T, pH, DO, Agitation) inoculate->fermentation sampling Periodic Sampling fermentation->sampling analysis Analyze Samples (Cell Growth, Product Titer) sampling->analysis analysis->fermentation Continue end End analysis->end

References

The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of Gamma-Lactone in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of γ-decalactone and its homolog, γ-dodecalactone, in various fruits. These lactones are significant contributors to the characteristic aroma of many fruits, most notably peach, and are of considerable interest to the food, fragrance, and pharmaceutical industries. This document details their quantitative occurrence, comprehensive experimental protocols for their analysis, and the biosynthetic pathways involved in their formation.

Quantitative Occurrence of Gamma-Lactones in Fruits

γ-Decalactone is a naturally occurring flavor compound found in a wide variety of fruits, contributing a characteristic sweet, fruity, and peach-like aroma.[1][2] Its concentration can vary significantly depending on the fruit species, cultivar, and stage of ripeness.[2] Similarly, γ-dodecalactone, which imparts a creamy, buttery, and fruity aroma, is also found in several fruits. The following tables summarize the available quantitative data for the concentration of these two lactones in various fruits.

Table 1: Quantitative Occurrence of γ-Decalactone in Various Fruits

FruitCultivar/VarietyConcentration (µg/kg)Reference
Peach (Prunus persica)'Fenghuayulu' (high-aroma)Progressively increases from 124 to 132 days after full bloom[3]
Peach (Prunus persica)'Achutao' (low-aroma)Not detectable[3]
Peach (Prunus persica)Gleason Early Elberta (tree-ripe)Predominant lactone[4]
Peach (Prunus persica)Flat peachesKey volatile[5][6]
Apricot (Prunus armeniaca)Not specifiedKey aroma compound[7]
Strawberry (Fragaria × ananassa)Various producing cultivarsPresent (variable)[8][9][10]
Strawberry (Fragaria × ananassa)'Misohyang'High content[2]
Pineapple (Ananas comosus)Not specifiedPresent[8]
Plum (Prunus domestica)Not specifiedPresent[2][8][11]
Guava (Psidium guajava)Not specifiedPresent[12]

Note: Specific quantitative data for plum and guava is limited in the reviewed literature.

Table 2: Quantitative Occurrence of γ-Dodecalactone in Various Fruits

FruitCultivar/VarietyConcentration (µg/kg)Reference
Peach (Prunus persica)Gleason Early Elberta (tree-ripe)Present[4]
Peach (Prunus persica)Flat peachesKey volatile[5]
Strawberry (Fragaria × ananassa)Not specifiedPresent[13]
Pineapple (Ananas comosus)'MD2'1.0 ± 0.0[14]

Experimental Protocols

The accurate extraction, identification, and quantification of γ-lactones from complex fruit matrices require precise and validated analytical methodologies. The most common techniques employed are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Solvent Extraction followed by GC-MS analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is highly suitable for the analysis of volatile and semi-volatile compounds, such as γ-lactones, in the headspace of a fruit sample.

1. Sample Preparation:

  • Weigh a precise amount of fresh or frozen fruit tissue (e.g., 5-10 g) into a headspace vial.

  • For frozen samples, grind the tissue to a fine powder under liquid nitrogen to ensure homogeneity.

  • Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog) for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Injection: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C).

  • Separation: Separate the compounds on a suitable capillary column (e.g., DB-WAX, HP-5MS) using a programmed temperature gradient.

  • Detection and Identification: Detect the eluted compounds using a mass spectrometer. Identify γ-decalactone and γ-dodecalactone by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification: Quantify the target lactones by comparing their peak areas to that of the internal standard and constructing a calibration curve with standards of known concentrations.

Protocol 2: Solvent Extraction with GC-MS Analysis

This method involves the use of organic solvents to extract a broader range of compounds, including less volatile lactones, from the fruit matrix.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of the fruit sample (e.g., 20-50 g) with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or a mixture of pentane (B18724) and diethyl ether) in a blender or homogenizer.

  • Add a known amount of an internal standard prior to homogenization.

  • Separate the organic phase from the solid and aqueous phases by centrifugation or filtration.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

2. Concentration:

  • Carefully concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen to avoid the loss of volatile compounds.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Perform the separation, identification, and quantification of γ-lactones as described in the HS-SPME protocol.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing FruitSample Fruit Sample Homogenization Homogenization FruitSample->Homogenization InternalStandard Internal Standard Addition Homogenization->InternalStandard HS_SPME HS-SPME InternalStandard->HS_SPME SolventExtraction Solvent Extraction InternalStandard->SolventExtraction GCMS GC-MS Analysis HS_SPME->GCMS Concentration Concentration (for Solvent Ext.) SolventExtraction->Concentration Identification Identification GCMS->Identification Concentration->GCMS Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of γ-lactones in fruits.

Biosynthetic Pathway of γ-Decalactone

The biosynthesis of γ-decalactone in plants is understood to proceed through the β-oxidation of fatty acids.[2] One of the primary precursors is believed to be ricinoleic acid (12-hydroxy-9-octadecenoic acid).[2]

Biosynthetic_Pathway cluster_pathway Biosynthesis of γ-Decalactone RicinoleicAcid Ricinoleic Acid (C18 Hydroxy Fatty Acid) BetaOxidation β-Oxidation Cycles (Chain Shortening) RicinoleicAcid->BetaOxidation HydroxydecanoicAcid 4-Hydroxydecanoic Acid BetaOxidation->HydroxydecanoicAcid Lactonization Lactonization (Internal Esterification) HydroxydecanoicAcid->Lactonization GammaDecalactone γ-Decalactone Lactonization->GammaDecalactone

Caption: Simplified biosynthetic pathway of γ-decalactone from ricinoleic acid.

References

The Discerning Nose: A Technical Guide to the Sensory Properties of Gamma-Dodecalactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distinct sensory characteristics of the (R) and (S) enantiomers of gamma-dodecalactone (B1217428), a significant aroma compound in the flavor and fragrance industry. A comprehensive understanding of the stereochemistry-odor relationship is paramount for targeted applications in product development and sensory science. This document outlines the quantitative sensory data, detailed experimental methodologies for sensory and chromatographic analysis, and the underlying biochemical signaling pathways of olfaction.

Sensory Profile and Olfactory Thresholds

The enantiomers of this compound exhibit marked differences in their sensory properties, a testament to the chiral nature of olfactory perception. The (R)-enantiomer is characterized by a potent, fruity, and sweet aroma, while the (S)-enantiomer presents a less intense, fatty, and milky scent profile. These qualitative distinctions are further substantiated by quantitative differences in their odor detection thresholds.

Table 1: Sensory Descriptors of this compound Enantiomers

EnantiomerSensory Descriptors
(R)-(+)-gamma-DodecalactoneStrong, fruity-sweet, bloomy, with aldehydic and woody aspects.[1]
(S)-(-)-gamma-DodecalactoneFatty-fruity, milky note, less intense than the (R)-isomer.[1]

The odor detection threshold, the minimum concentration of a substance detectable by the human nose, varies significantly between the two enantiomers. The (R)-enantiomer is perceivable at a much lower concentration than its (S)-counterpart, indicating a higher potency and affinity for its corresponding olfactory receptors.

Table 2: Odor Detection Thresholds of this compound Enantiomers in Red Wine

EnantiomerOdor Detection Threshold (µg/L)
(R)-(+)-gamma-Dodecalactone8[1][2][3]
(S)-(-)-gamma-Dodecalactone39[1]

Experimental Protocols

The determination of the sensory properties of chiral compounds necessitates rigorous and well-defined experimental methodologies to ensure accuracy and reproducibility. The following sections detail the standard protocols for sensory panel evaluation and chiral gas chromatography-olfactometry.

Sensory Panel Evaluation for Odor Threshold Determination (ASTM E679)

The determination of odor detection thresholds for the this compound enantiomers is conducted using a sensory panel and follows the methodology outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][4][5]

Panelist Selection and Training:

  • A panel of 25 members is typically employed.[2][3]

  • Panelists are screened for their sensory acuity and undergo training to recognize and scale the intensity of various odor attributes.

Sample Preparation:

  • A series of dilutions of the enantiomerically pure (R)- and (S)-gamma-dodecalactone are prepared in a specific medium, such as dry red wine.[2][3]

  • The concentrations are prepared in an ascending series.

Evaluation Procedure:

  • A forced-choice method is utilized, where panelists are presented with a set of samples, typically three, one of which contains the odorant at a specific concentration, while the others are blanks (the medium without the added odorant).[6]

  • Panelists are required to identify the sample that is different from the others.[6]

  • The presentation of concentrations proceeds from lowest to highest.

  • The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

ASTM_E679_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_calc Threshold Calculation prep_series Prepare Ascending Concentration Series prep_sets Create Sample Sets (1 Odorant, 2 Blanks) prep_series->prep_sets present_lowest Present Lowest Concentration Set prep_sets->present_lowest identify_sample Panelist Identifies 'Different' Sample present_lowest->identify_sample correct_choice Correct Identification? identify_sample->correct_choice record_hit Record as 'Correct' identify_sample->record_hit Yes present_next Present Next Higher Concentration correct_choice->present_next Yes record_miss Record as 'Missed' correct_choice->record_miss No present_next->identify_sample individual_threshold Calculate Individual Threshold (Geometric Mean of Last Miss and First Hit) record_miss->individual_threshold record_hit->individual_threshold group_threshold Calculate Group Threshold (Geometric Mean of Individual Thresholds) individual_threshold->group_threshold GCO_Workflow cluster_gc Gas Chromatography System cluster_detection Detection injector Injector chiral_column Chiral GC Column injector->chiral_column splitter Effluent Splitter chiral_column->splitter ms_detector Mass Spectrometer (Identification) splitter->ms_detector odp Olfactory Detection Port (Sensory Evaluation) splitter->odp Olfactory_Signaling_Pathway odorant γ-Dodecalactone Enantiomer receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase III g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converted by cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng_channel Opens ion_influx Cation Influx (Na+, Ca2+) cng_channel->ion_influx Allows depolarization Depolarization ion_influx->depolarization Causes action_potential Action Potential to Brain depolarization->action_potential Generates

References

An In-depth Technical Guide to the Structural Characterization of γ-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring fatty acid lactone found in various fruits and dairy products, prized for its characteristic sweet, fruity, and peach-like aroma. Beyond its use in the flavor and fragrance industries, its potential biological activities, including immunomodulatory effects, have garnered interest in the pharmaceutical and biotechnology sectors.[1] A thorough structural characterization is paramount for its identification, purity assessment, and for understanding its structure-activity relationships. This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation and characterization of γ-dodecalactone.

Fundamental Properties

γ-Dodecalactone, with the chemical formula C₁₂H₂₂O₂, has a molecular weight of 198.30 g/mol .[2][3] It is a colorless to pale yellow oily liquid with a distinct fruity odor.[2][4] The molecule contains a five-membered lactone ring with an octyl side chain, and a chiral center at the C-4 position of the lactone ring, leading to the existence of (R) and (S) enantiomers.[5]

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the identification and structural confirmation of γ-dodecalactone, providing information about its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the analysis of volatile and semi-volatile compounds like γ-dodecalactone. In electron ionization (EI) mode, γ-dodecalactone exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 198. The most abundant fragment, the base peak, appears at m/z 85, which corresponds to the γ-butyrolactone ring formed after the cleavage of the octyl side chain.[2][3]

Table 1: Key Mass Fragments of γ-Dodecalactone in GC-MS (EI)

m/zRelative IntensityProposed Fragment
198LowMolecular Ion [C₁₂H₂₂O₂]⁺
8599.99%[C₄H₅O₂]⁺ (γ-butyrolactone ring)
41~23%[C₃H₅]⁺
29~28%[C₂H₅]⁺
55~17%[C₄H₇]⁺

Data sourced from PubChem and other analytical databases.[3]

Electrospray Ionization (ESI) Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS), particularly with a time-of-flight (TOF) analyzer, can also be employed, especially for analyzing less volatile derivatives or for studies in complex matrices. Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ at m/z 199 would typically show a loss of water and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of γ-dodecalactone, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of γ-dodecalactone shows characteristic signals for the protons in the lactone ring and the octyl side chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing far downfield.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for γ-Dodecalactone (in CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O (C1)-~177.0
CH₂ (C2)~2.4-2.6 (m)~29.0
CH₂ (C3)~1.9-2.2 (m)~28.0
CH (C4)~4.4-4.6 (m)~81.0
CH₂ (C5)~1.6-1.8 (m)~35.0
(CH₂)₆ (C6-C11)~1.2-1.4 (br m)~22.0-32.0
CH₃ (C12)~0.8-0.9 (t)~14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in γ-dodecalactone. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the lactone ring.

Table 3: Characteristic FTIR Absorption Bands for γ-Dodecalactone

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1770StrongC=O stretch (γ-lactone)
~2925, ~2855StrongC-H stretch (aliphatic)
~1180StrongC-O stretch (ester)

Data is indicative and can vary based on the sampling method (e.g., neat, KBr pellet).

Chiroptical Techniques for Enantiomeric Differentiation

Since γ-dodecalactone is a chiral molecule, chiroptical methods are essential for distinguishing between its enantiomers, which can have different sensory and biological properties.[5]

Chiral Gas Chromatography (GC)

The most widely used method for the separation and quantification of the (R) and (S) enantiomers of γ-dodecalactone is chiral GC.[6] This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction and thus separation of the enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. These techniques can be used to determine the enantiomeric purity and absolute configuration of γ-dodecalactone.[7] The sign of the Cotton effect in ORD and the sign of the CD band corresponding to the n→π* transition of the lactone chromophore are characteristic of each enantiomer.

Experimental Protocols

GC-MS Analysis

Objective: To identify and confirm the structure of γ-dodecalactone.

Methodology:

  • Sample Preparation: Dilute the γ-dodecalactone sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For samples in complex matrices, a prior extraction step such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) may be necessary.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-350.

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and interpret the fragmentation pattern.

NMR Spectroscopy

Objective: To elucidate the complete chemical structure of γ-dodecalactone.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified γ-dodecalactone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective nuclei in the molecule.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing γ-Dodecalactone Dilution Dilution in Solvent Sample->Dilution Extraction Extraction (SPE/SPME) (if in complex matrix) Sample->Extraction Injection Injection into GC Dilution->Injection Extraction->Dilution Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search (NIST, Wiley) Spectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation Result Structural Confirmation LibrarySearch->Result Interpretation->Result NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_data_analysis Data Analysis PurifiedSample Purified γ-Dodecalactone Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃) PurifiedSample->Dissolution NMR_Spectrometer High-Field NMR Spectrometer Dissolution->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) NMR_Spectrometer->TwoD_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Final_Structure Confirmed Structure of γ-Dodecalactone Structure_Elucidation->Final_Structure

References

The Botanical Essence: A Technical Guide to the Discovery and Isolation of Gamma-Dodecalactone from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-dodecalactone (B1217428) (γ-dodecalactone) is a naturally occurring chiral lactone that contributes significantly to the characteristic aroma of many fruits, particularly those with stone fruits like peaches and apricots. Its pleasant, fruity, and creamy scent has made it a valuable compound in the flavor, fragrance, and pharmaceutical industries. While biotechnological production methods are prevalent for commercial supply, the study of its natural occurrence, isolation from plant sources, and biosynthetic pathways remains a critical area of research for understanding fruit biochemistry, developing natural flavor profiles, and exploring potential pharmacological applications. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of γ-dodecalactone from plant sources, complete with experimental protocols and a summary of its natural concentrations.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma compound in a variety of fruits. Its concentration can vary significantly depending on the species, cultivar, and stage of ripeness. The following table summarizes available quantitative data on the concentration of this compound in different plant sources.

Plant SourceCultivar/VarietyConcentrationReference
Peach (Prunus persica)'Huangguifei'0.13% of total volatiles[1]
Peach (Prunus persica)VariousPresent, key aroma compound[2][3]
Apricot (Prunus armeniaca)VariousKey aroma compound[4]
Strawberry (Fragaria × ananassa)VariousPresent, contributes to fruity aroma[5][6]
Mango (Mangifera indica)VariousPresent

Note: Quantitative data for γ-dodecalactone in many fruits is often reported as a relative percentage of the total volatile compounds or with qualitative descriptors of its contribution to the aroma profile. Absolute concentration data can be limited and highly variable.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of γ-dodecalactone from complex plant matrices require sensitive and specific analytical techniques. The two primary methods employed are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction, both typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample, minimizing solvent use.

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender or with a mortar and pestle, preferably under liquid nitrogen to prevent enzymatic degradation.
  • Transfer the homogenized sample to a headspace vial (e.g., 20 mL).
  • Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.
  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog of γ-dodecalactone).

2. HS-SPME Procedure:

  • Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C).
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms, HP-INNOWax).
  • The GC oven temperature program should be optimized for the separation of lactones, for example: initial temperature of 40 °C for 2 min, ramp at 5 °C/min to 240 °C, and hold for 5 min.
  • Identify γ-dodecalactone by its mass spectrum and retention time compared to an authentic standard.
  • Quantify the compound by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Solvent Extraction with GC-MS Analysis

This method involves the direct extraction of compounds from the plant matrix using an organic solvent.

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit tissue (e.g., 10 g) with a suitable solvent (e.g., diethyl ether, dichloromethane, or a mixture of pentane (B18724) and dichloromethane).
  • For quantitative analysis, add a known amount of an internal standard prior to extraction.

2. Extraction Procedure:

  • Agitate the mixture (e.g., using a shaker or sonicator) for a sufficient time to ensure thorough extraction (e.g., 30-60 minutes).
  • Separate the organic solvent layer from the solid fruit matrix, typically by centrifugation or filtration.
  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
  • Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the analytes.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.
  • Follow a similar GC-MS analysis procedure as described for the HS-SPME method for separation, identification, and quantification.

Biosynthesis of this compound in Plants

The biosynthesis of γ-dodecalactone in plants is a complex process that originates from fatty acid metabolism. While the complete pathway is still under investigation and may vary between species, a general consensus points to a multi-step enzymatic conversion.

The proposed pathway begins with a C12 fatty acid, which undergoes hydroxylation at the γ-position (C-4) by a cytochrome P450 monooxygenase. This hydroxylated fatty acid is then activated to its corresponding acyl-CoA ester. Subsequent intramolecular cyclization, potentially catalyzed by an alcohol acyltransferase (AAT) or occurring spontaneously, leads to the formation of γ-dodecalactone. In some fruits, a β-oxidation pathway is also implicated, where longer-chain fatty acids are shortened to the C12 precursor. Key enzymes that have been identified to be involved in lactone biosynthesis in fruits include acyl-CoA oxidase (ACX) in peaches and a fatty acid desaturase (FaFAD1) in strawberries.[2][7][8]

Visualizations

Experimental_Workflow_HS_SPME cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis fruit Fruit Sample homogenize Homogenization fruit->homogenize vial Transfer to Headspace Vial homogenize->vial add_is Add Internal Standard & NaCl vial->add_is equilibrate Equilibration add_is->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Experimental_Workflow_Solvent_Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis fruit Fruit Sample add_is Add Internal Standard fruit->add_is homogenize Homogenization with Solvent agitate Agitation/Sonication homogenize->agitate add_is->homogenize separate_phase Phase Separation agitate->separate_phase concentrate Drying & Concentration separate_phase->concentrate inject Injection concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Solvent Extraction-GC-MS analysis.

Biosynthetic_Pathway fatty_acid Dodecanoic Acid (C12) enzyme1 Cytochrome P450 (Hydroxylation) fatty_acid->enzyme1 Hydroxylation hydroxy_acid 4-Hydroxydodecanoic Acid enzyme2 Acyl-Activating Enzyme (e.g., Acyl-CoA Synthetase) hydroxy_acid->enzyme2 Activation lactone γ-Dodecalactone enzyme1->hydroxy_acid enzyme3 Alcohol Acyltransferase (AAT) or Spontaneous Cyclization enzyme2->enzyme3 Intramolecular Esterification enzyme3->lactone

Caption: Proposed biosynthetic pathway of γ-dodecalactone in plants.

Conclusion

The discovery and isolation of γ-dodecalactone from plant sources provide valuable insights into fruit aroma chemistry and plant biochemistry. The methodologies outlined in this guide, particularly HS-SPME and solvent extraction coupled with GC-MS, offer robust approaches for the accurate quantification of this important lactone. Further research into the plant-specific biosynthetic pathways of γ-dodecalactone will not only enhance our understanding of natural flavor formation but also open new avenues for the metabolic engineering of crops with desirable aroma profiles and the development of novel, natural compounds for various industrial applications.

References

Spectroscopic Analysis of γ-Dodecalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Dodecalactone (C₁₂H₂₂O₂) is a naturally occurring fatty acid lactone found in various fruits and dairy products, prized for its creamy, fruity, and peach-like aroma.[1][2] Its characteristic flavor and fragrance profile make it a valuable compound in the food, beverage, and cosmetic industries. Accurate identification and quantification of γ-dodecalactone are crucial for quality control and product development. This technical guide provides an in-depth overview of the spectroscopic techniques used for its analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in drug development and quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of γ-dodecalactone by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of γ-dodecalactone exhibits characteristic signals corresponding to the protons in its aliphatic chain and lactone ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 (CH-O)~4.4Multiplet
H-2 (CH₂)~2.4Multiplet
H-3 (CH₂)~1.8 - 2.2Multiplet
H-5 to H-11 (CH₂)~1.2 - 1.6Multiplet
H-12 (CH₃)~0.9Triplet

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (C=O)~177
C-4 (CH-O)~80
C-5 (CH₂)~35
C-2 (CH₂)~29
C-3 (CH₂)~28
C-6 to C-11 (CH₂)~22 - 32
C-12 (CH₃)~14

Note: These are approximate chemical shifts. Actual values can vary based on experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of γ-dodecalactone is essential for reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of γ-dodecalactone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard ¹H NMR experiments are typically run at frequencies of 300-600 MHz.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the γ-dodecalactone structure. For the ¹³C NMR spectrum, assign the chemical shifts to the corresponding carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of γ-dodecalactone is characterized by a strong absorption band corresponding to the carbonyl group of the lactone ring.

IR Spectral Data
Functional Group Vibrational Mode Absorption Frequency (cm⁻¹)
C=O (Lactone)Stretch~1770 - 1735
C-OStretch~1250 - 1150
C-H (Aliphatic)Stretch~2960 - 2850
C-H (Aliphatic)Bend~1470 - 1450
Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a liquid sample like γ-dodecalactone.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of neat γ-dodecalactone directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹. The spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the γ-dodecalactone molecule. The most prominent peak will be the C=O stretch of the lactone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectral Data

Electron Ionization (EI) is a common ionization technique used for volatile compounds like γ-dodecalactone.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
198LowMolecular Ion [M]⁺
85100Base Peak, [C₄H₅O₂]⁺ (lactone ring fragment)
55~17Alkyl chain fragment
43~14Alkyl chain fragment
41~23Alkyl chain fragment
29~28Alkyl chain fragment

Note: Relative intensities are approximate and can vary between instruments.

The mass spectrum is characterized by a weak molecular ion peak at m/z 198 and a prominent base peak at m/z 85.[1][4] The base peak results from the cleavage of the octyl side chain, highlighting the stability of the five-membered lactone ring fragment.[1]

Experimental Protocol for MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like γ-dodecalactone.

  • Sample Preparation: Prepare a dilute solution of γ-dodecalactone in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 1 mg/mL.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound is vaporized and separated from other components on a capillary column based on its boiling point and polarity.

  • Ionization: As the γ-dodecalactone elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation.[2][4]

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the correlation between the spectroscopic data and the molecular structure of γ-dodecalactone.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample γ-Dodecalactone Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure γ-Dodecalactone Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of γ-dodecalactone.

Structure_Spectra_Correlation cluster_structure γ-Dodecalactone Structure cluster_data Spectroscopic Data cluster_features Structural Features img NMR_H ¹H NMR δ ~0.9-4.4 ppm Alkyl_Chain Alkyl Chain (C₈H₁₇) NMR_H->Alkyl_Chain Lactone_Ring Lactone Ring (C₄H₅O₂) NMR_H->Lactone_Ring NMR_C ¹³C NMR δ ~14-177 ppm NMR_C->Alkyl_Chain NMR_C->Lactone_Ring IR_CO IR ~1750 cm⁻¹ (C=O stretch) IR_CO->Lactone_Ring C=O group MS_Frag MS m/z 85 (Base Peak) MS_Frag->Lactone_Ring Stable fragment

Caption: Correlation of spectroscopic data to structural features of γ-dodecalactone.

References

An In-depth Technical Guide on the Thermal Properties of gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of gamma-dodecalactone (B1217428), a widely used fragrance and flavoring agent. The information is compiled from various safety data sheets and chemical property databases to ensure accuracy and relevance for scientific and professional applications. This document is intended to serve as a key resource for handling, storage, and experimental design involving this compound.

Quantitative Thermal Properties

The thermal characteristics of this compound are critical for its safe handling and application in various industrial and research settings. The following table summarizes the key quantitative data available from multiple sources.

Thermal PropertyValueConditionsCitations
Melting Point 17 - 18 °C (63 - 64 °F)At 760.00 mm Hg[1][2][3][4][5][6][7][8]
Boiling Point 311 °C (591.8 °F)[9]
130.00 to 132.00 °CAt 1.50 mm Hg[1][6][7][8][10][11]
140.00 to 145.00 °CAt 5.00 mm Hg[1][2]
134-140 °CAt 3 Torr[3]
131 °C[12]
Flash Point > 110.00 °C (> 230.00 °F)Closed Cup[1][9][12]
109 °C (228 °F)Closed Cup[2][5][6][7][13]
Autoignition Temperature Not available[2][14]
Decomposition Temperature Not available[2][14]
Specific Heat Capacity Data not available
Thermal Conductivity Data not available

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound were not found in the reviewed literature, this section outlines the general methodologies used to determine the key thermal properties listed above. These descriptions are based on standard analytical techniques.

Melting Point Determination: The melting point of a substance is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded. For a substance like this compound, which has a melting point near room temperature, a cooled stage apparatus might be necessary for precise measurement.

Boiling Point Determination: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is often employed. A sample is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. Given that this compound's boiling point is often reported under vacuum, a vacuum distillation setup is used to control the pressure.

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for this compound, is more common for safety applications as it contains the vapors and typically gives a lower, more conservative value. A sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite momentarily.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of thermal analysis and safety considerations, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample γ-Dodecalactone Sample MP Melting Point Apparatus Sample->MP BP Boiling Point Setup (Atmospheric/Vacuum) Sample->BP FP Flash Point Tester (Closed Cup) Sample->FP MP_Data Melting Range Data MP->MP_Data BP_Data Boiling Point Data BP->BP_Data FP_Data Flash Point Data FP->FP_Data

General workflow for thermal property determination.

thermal_stability cluster_conditions Conditions cluster_outcomes Outcomes cluster_products Decomposition Products Normal Normal Conditions Stable Stable Normal->Stable Fire Fire Conditions Decomposition Hazardous Decomposition Fire->Decomposition Incompatibles Contact with Incompatible Materials (Strong Oxidizing Agents, Acids, Bases) Reaction Hazardous Reaction Incompatibles->Reaction COx Carbon Oxides (CO, CO2) Decomposition->COx Harmful_Vapors Harmful Gases/Vapors Decomposition->Harmful_Vapors

Thermal stability and decomposition pathways.

Stability and Reactivity

This compound is stable under normal ambient temperatures and recommended storage conditions.[2] It is crucial to store it in a cool, well-ventilated place in a tightly closed container, protected from heat, light, and sources of ignition.[1][12]

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[13] Contact with these materials should be avoided as it may lead to hazardous reactions.

Under fire conditions, thermal decomposition or combustion of this compound may produce harmful gases or vapors, including carbon oxides (carbon monoxide and carbon dioxide).[13] While the product itself is not flammable, appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, dry powder, or water fog should be used for surrounding fires.[2]

Conclusion

References

The Solubility of γ-Dodecalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of gamma-dodecalactone (B1217428) (γ-dodecalactone), a widely used fragrance and flavor compound. Due to a scarcity of precise, publicly available quantitative data across a broad range of solvents, this document summarizes existing qualitative and semi-quantitative information and provides a detailed experimental protocol for researchers to determine the solubility of γ-dodecalactone in specific solvents relevant to their work.

Core Concepts in Solubility

The solubility of a substance is its capacity to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. γ-Dodecalactone, a lactone, possesses both a polar ester group and a long, nonpolar alkyl chain. This amphipathic nature influences its solubility across a spectrum of solvents. As γ-dodecalactone is a liquid at room temperature, in many common organic solvents, it can be considered miscible rather than having a discrete solubility limit.

Solubility Profile of γ-Dodecalactone

A review of technical data sheets, safety data, and scientific literature provides a general, though sometimes conflicting, solubility profile for γ-dodecalactone.

Quantitative Solubility Data

Quantitative data for the solubility of γ-dodecalactone is limited. The following table summarizes the available information.

SolventTemperature (°C)SolubilitySource(s)
Water2541.54 mg/L (estimated)[1][2]
Ethanol (B145695) (95%)Not Specified1 mL in 1 mL[3][4]

It is important to note the conflicting reports regarding ethanol. While some sources indicate high solubility or miscibility ("1 ml in 1 ml 95% alcohol"), others describe it as only "slightly soluble" in ethanol and methanol.[5] This discrepancy highlights the need for empirical determination of solubility for specific applications.

Qualitative Solubility Data

A summary of the qualitative solubility information is presented below.

Solvent ClassGeneral SolubilitySpecific Solvents and NotesSource(s)
Alcohols SolubleSoluble in alcohol. Contradictory reports exist for ethanol and methanol.[1][4][5]
Highly Polar Solvents Insoluble / Very LowGenerally reported as insoluble in water.[1][6]
Oils (Fixed Oils) SolubleSoluble in some fixed oils.[7]
General Organic Solvents SolubleGenerally described as soluble in organic solvents.[4]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for γ-dodecalactone, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Objective

To determine the concentration of γ-dodecalactone in a saturated solution of a given solvent at a specified temperature.

Materials
  • γ-Dodecalactone (high purity)

  • Selected solvent(s) (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or a High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV).

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of γ-dodecalactone in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Preparation of the Test System: In a glass vial, add an excess amount of γ-dodecalactone to a known volume of the selected solvent. A distinct second phase of undissolved γ-dodecalactone should be visible to ensure saturation.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The agitation should be vigorous enough for thorough mixing.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the two phases. To further ensure complete separation of the undissolved γ-dodecalactone, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of γ-dodecalactone. The calibration curve generated from the standard solutions will be used for this purpose.

  • Data Reporting: Calculate the solubility of γ-dodecalactone in the solvent based on the concentration of the saturated solution and the dilution factor. The results should be reported in units such as mg/mL or g/100g .

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

G Solubility Determination Workflow prep Preparation equilibration Equilibration separation Phase Separation analysis Analysis standards Prepare Standard Solutions (Known Concentrations) quantify Quantify via GC/HPLC standards->quantify Calibration Curve saturated Prepare Saturated Solution (Excess γ-Dodecalactone) shake Agitate at Constant Temp (24-72 hours) saturated->shake settle Settle at Constant Temp (≥24 hours) shake->settle centrifuge Centrifuge settle->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: A flowchart of the shake-flask method for solubility determination.

G Logical Relationships in Solubility cluster_properties Molecular Properties Solute γ-Dodecalactone Solubility Solubility Solute->Solubility Properties Polarity_solute Polarity (Ester Group) Solute->Polarity_solute NonPolarity_solute Non-Polarity (Alkyl Chain) Solute->NonPolarity_solute Solvent Solvent Solvent->Solubility Properties Polarity_solvent Polarity Solvent->Polarity_solvent H_bonding Hydrogen Bonding Solvent->H_bonding Temperature Temperature Temperature->Solubility Influences Polarity_solute->Solubility NonPolarity_solute->Solubility Polarity_solvent->Solubility H_bonding->Solubility

Caption: Factors influencing the solubility of γ-dodecalactone.

References

An In-depth Technical Guide to the Fruity and Creamy Aroma of gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gamma-dodecalactone (B1217428), a significant aroma compound prized for its characteristic fruity and creamy scent profile. This document delves into its chemical and physical properties, natural occurrence, synthesis methodologies, and the biological pathways governing its perception. Detailed experimental protocols and quantitative data are presented to support research and development activities.

Introduction to this compound

This compound (γ-dodecalactone) is a naturally occurring lactone that imparts a rich, sweet, and creamy aroma reminiscent of peaches and apricots.[1] As a 12-carbon γ-lactone with a five-membered cyclic ester and an n-octyl side chain, its structure is responsible for a richer, waxy-creamy peach character compared to shorter-chain lactones.[2] It is a key component in the flavor and fragrance industry, enhancing the sensory profile of a wide array of products, from food and beverages to perfumes and personal care items.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and analysis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[4][5]
Molecular Weight 198.30 g/mol [2][6]
CAS Number 2305-05-7[2][6]
FEMA Number 2400[2]
Appearance Colorless to pale yellow liquid[2][4]
Odor Profile Fruity, peach, apricot, creamy, waxy, fatty, sweet[2][7][8]
Density 0.933 - 0.938 g/mL at 25 °C[2][9]
Refractive Index 1.451 - 1.456 at 20 °C[2][4]
Boiling Point 130-132 °C at 1.5 mmHg; ~311 °C at 760 mmHg[5][6]
Melting Point 17-18 °C[7]
Flash Point >110 °C[4][7]
Solubility Soluble in alcohol; water solubility: 41.54 mg/L at 25°C (est.)[2][7]
logP (o/w) 3.470 - 3.55[5][7]
Vapor Pressure 0.002 mmHg at 25 °C (est.)[7]
Sensory Threshold 8 µg/L for (R)-dodecalactone in red wine[10][11]

Natural Occurrence and Concentration

This compound is a natural constituent of many fruits and dairy products, contributing significantly to their characteristic aromas. Its concentration can vary depending on the cultivar, ripeness, and processing conditions.

Natural SourceCultivar/VarietyConcentrationReference(s)
Peach (Prunus persica)VariousPresent, key aroma compound[12][13]
Apricot (Prunus armeniaca)VariousKey aroma compound[14]
Strawberry (Fragaria x ananassa)VariousPresent[15]
Dairy Cream Raw and PasteurizedPresent, increases with heat treatment[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Chemical Synthesis: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a reliable method for the synthesis of lactones from cyclic ketones.[6][17]

Materials:

Procedure:

  • Dissolve cyclododecanone in dichloromethane in a round-bottom flask.

  • Slowly add a solution of m-CPBA in dichloromethane to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Biotechnological Production using Yarrowia lipolytica

Yarrowia lipolytica is a yeast species widely used for the biotechnological production of lactones from fatty acid precursors.[18][19][20]

Materials:

  • Yarrowia lipolytica strain (e.g., KKP379)

  • YPGA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar)

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Biotransformation medium (e.g., 20 g/L peptone, 100 g/L castor oil, 5 g/L Tween 80)

  • 1 M Hydrochloric acid (HCl)

  • Shaker incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Culture Yarrowia lipolytica on YPGA medium plates for 48 hours at 27 °C. Inoculate a single colony into YPG medium and incubate in a shaker at 27 °C and 140 rpm for 24 hours until the culture reaches the late-logarithmic growth phase.[20]

  • Biotransformation: Inoculate the biotransformation medium with the preculture to an initial OD₆₀₀ of approximately 0.25.[20] Incubate at 27 °C and 140 rpm for 7 days.[20]

  • Lactonization: After the biotransformation, stop the yeast metabolism and induce lactonization of the 4-hydroxyundecanoic acid precursor by adding 1 M HCl to the culture medium to lower the pH.[20]

  • Extraction and Purification: The this compound can be extracted from the culture broth using liquid-liquid extraction with a suitable solvent like diethyl ether.[21] The organic phase is then separated, dried, and the solvent is evaporated to obtain the crude product, which can be further purified.

Extraction from Fruit Matrix for Analysis

Materials:

  • Fruit sample (e.g., peach, apricot)

  • Dichloromethane (analytical grade)

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • GC vials

Procedure:

  • Homogenize a known weight of the fruit sample.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer and dry it over anhydrous sodium sulfate.

  • The dried extract can then be concentrated and analyzed by GC-MS.[4]

Sensory Evaluation

A trained sensory panel is crucial for characterizing the aroma profile of this compound.

Procedure:

  • Panelist Training: Train panelists to identify and scale the intensity of fruity, creamy, peachy, and other relevant aroma attributes using reference standards.

  • Sample Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., water with a co-solvent, or odorless oil).

  • Evaluation: Present the samples to the panelists in a controlled environment (odor-free, consistent lighting and temperature).[22] Panelists should rate the intensity of each aroma attribute on a structured scale.

  • Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and to assess the overall aroma profile.

Signaling Pathway for Olfactory Perception

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-mediated signaling cascade.[16][23]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant γ-Dodecalactone OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein Gαolf, β, γ OR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel Ca CNG_Channel->Ca Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Cl Cl_Channel->Cl Efflux cAMP->CNG_Channel Opening Ca->Cl_Channel Activation Depolarization Depolarization Ca->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the quantification of this compound in various matrices.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Fruit/Dairy Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Homogenization->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Final_Extract Final Extract in GC Vial Concentration->Final_Extract Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation (e.g., DB-5MS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of γ-Dodecalactone via Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring flavor compound with a characteristic fruity, peach-like aroma, making it a valuable ingredient in the food, beverage, and cosmetic industries.[1] Consumer preference for natural products has driven the development of biotechnological methods for its synthesis, with microbial fermentation emerging as a promising and sustainable alternative to chemical synthesis.[2][3] This document provides detailed application notes and protocols for the synthesis of γ-dodecalactone through microbial fermentation, focusing on the biotransformation of hydroxy fatty acids by various yeast species.

The primary microbial route for γ-dodecalactone production involves the peroxisomal β-oxidation of precursors such as ricinoleic acid, the main component of castor oil, or 10-hydroxystearic acid.[1][4] Various yeast strains, particularly Yarrowia lipolytica and Waltomyces lipofer, have been effectively utilized for this biotransformation.[2][4][5] This process offers a "natural" pathway to γ-dodecalactone, aligning with current market demands.

Biochemical Pathway

The microbial synthesis of γ-dodecalactone from hydroxy fatty acid precursors proceeds via the peroxisomal β-oxidation pathway. The key steps involve the activation of the fatty acid to its coenzyme A (CoA) ester, followed by several cycles of β-oxidation, which shorten the carbon chain by two carbons in each cycle. The intermediate, 4-hydroxydodecanoic acid, is then converted to γ-dodecalactone through lactonization.[4]

G cluster_peroxisome Peroxisome ricinoleic_acid Ricinoleic Acid (or 10-Hydroxystearic Acid) ricinoleoyl_coa Ricinoleoyl-CoA ricinoleic_acid->ricinoleoyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles (Chain Shortening) ricinoleoyl_coa->beta_oxidation hydroxy_dodecanoyl_coa 4-Hydroxydodecanoyl-CoA beta_oxidation->hydroxy_dodecanoyl_coa hydroxy_dodecanoic_acid 4-Hydroxydodecanoic Acid hydroxy_dodecanoyl_coa->hydroxy_dodecanoic_acid Thioesterase gamma_dodecalactone γ-Dodecalactone hydroxy_dodecanoic_acid->gamma_dodecalactone Spontaneous Lactonization

Caption: Biochemical pathway of γ-dodecalactone synthesis.

Data Presentation: Quantitative Summary of γ-Dodecalactone Production

The following tables summarize quantitative data from various studies on the microbial production of γ-dodecalactone, providing a comparative overview of different microorganisms, substrates, and process parameters.

MicroorganismSubstrateSubstrate Conc. (g/L)γ-Dodecalactone Conc. (g/L)Productivity (mg/L/h)Conversion Yield (%, g/g)Reference
Yarrowia lipolytica10-Hydroxystearic acid14.43.519424.3[4]
Waltomyces lipofer (permeabilized)10-Hydroxystearic acid6046153376.7[4]
Mortierella isabellinaDodecanoic acidNot ReportedNot ReportedNot ReportedNot Reported[4]
ParameterOptimal ValueMicroorganismSubstrateReference
pH6.5Waltomyces lipofer10-Hydroxystearic acid[4]
Temperature35°CWaltomyces lipofer10-Hydroxystearic acid[4]
Agitation200 rpmWaltomyces lipofer10-Hydroxystearic acid[4]
Cell Concentration30 g/LWaltomyces lipofer10-Hydroxystearic acid[4]
Substrate Concentration60 g/LWaltomyces lipofer10-Hydroxystearic acid[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial synthesis of γ-dodecalactone.

Protocol 1: Inoculum Preparation

  • Culture Strain: Culture the selected yeast strain (e.g., Yarrowia lipolytica) on an appropriate agar (B569324) medium.

  • Seed Flask: Transfer a loopful of the culture to a seed flask containing a suitable growth medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).[6]

  • Incubation: Incubate the seed flask at 27°C with shaking at 140 rpm for 24-48 hours, or until the culture reaches the logarithmic growth phase.[6][7]

Protocol 2: Microbial Fermentation/Biotransformation

G cluster_workflow Experimental Workflow inoculum Inoculum Preparation fermentation Fermentation/ Biotransformation inoculum->fermentation Inoculate Fermenter extraction Extraction & Purification fermentation->extraction Harvest Broth analysis Analysis (GC-MS) extraction->analysis Analyze Product

Caption: General experimental workflow for γ-dodecalactone production.

  • Fermenter Setup: Sterilize the production medium in the fermenter. A typical medium for biotransformation may contain the precursor substrate (e.g., 10-hydroxystearic acid or castor oil), a nitrogen source, and mineral salts. For example, a medium could contain 50 g/L of castor oil, 20 g/L of peptone, and 5 g/L of Tween 20.[6]

  • Inoculation: Inoculate the production medium with the prepared seed culture to an initial optical density (OD600) of approximately 0.25.[6]

  • Fermentation Conditions:

    • pH: Maintain the pH at a constant level, for instance, 6.5, using a suitable buffer or automated addition of acid/base.[4]

    • Temperature: Control the temperature at the optimal level for the specific microorganism, for example, 35°C.[4]

    • Agitation and Aeration: Set the agitation and aeration rates to ensure sufficient oxygen transfer, for instance, 200 rpm.[4]

  • Substrate Feeding: The substrate can be added at the beginning of the fermentation or fed in batches to avoid potential toxicity to the microorganisms.

  • Monitoring: Monitor the fermentation process by taking periodic samples to measure cell growth, substrate consumption, and product formation.

  • Harvesting: Harvest the fermentation broth at the peak of γ-dodecalactone accumulation, as determined by time-course analysis.[7]

Protocol 3: Cell Permeabilization (for Whole-Cell Bioconversion)

Cell permeabilization can enhance the transfer of substrate and product across the cell membrane, thereby increasing the production of metabolites.[4]

  • Cell Harvesting: Harvest the yeast cells from the culture broth by centrifugation at 13,000 × g for 20 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.5).

  • Permeabilization: Resuspend the cells in a buffer containing a permeabilizing agent. For instance, treatment with 50% ethanol (B145695) and 0.5% Triton X-100 can be effective.

  • Reaction Setup: The permeabilized cells can then be used as biocatalysts in a reaction mixture containing the substrate for biotransformation.

Protocol 4: Extraction and Analysis of γ-Dodecalactone

  • Lactonization: Acidify the fermentation broth to a low pH (e.g., 1.5-2.0) and gently heat to ensure the complete cyclization of 4-hydroxydodecanoic acid to γ-dodecalactone.[6][7]

  • Homogenization: Homogenize the sample to ensure a uniform mixture for extraction.[6]

  • Extraction: Extract the γ-dodecalactone from the broth using a suitable organic solvent, such as diethyl ether, in a 1:1 ratio with the sample volume.[6]

  • Internal Standard: Add a known amount of an internal standard (e.g., γ-undecalactone) to the sample before extraction for accurate quantification.[6]

  • Analysis: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced γ-dodecalactone.

Troubleshooting and Optimization

  • Low Cell Growth: Optimize the growth medium composition, ensuring a balanced carbon-to-nitrogen ratio. Monitor and control pH and temperature within the optimal range for the selected microorganism.[7]

  • Low γ-Dodecalactone Titer: To avoid substrate or product inhibition, implement a fed-batch strategy for substrate addition. Optimize fermentation parameters such as pH, temperature, and aeration specifically for the production phase, which may differ from the growth phase.[7]

  • Formation of Undesirable Byproducts: Fine-tune aeration and pH, as these can significantly influence metabolic pathways. Ensure the purity of the substrate and other medium components.[7]

  • Incomplete Substrate Consumption: To improve the bioavailability of hydrophobic substrates, consider adding surfactants or emulsifying agents. Increase agitation to enhance mixing and mass transfer.[7]

The microbial synthesis of γ-dodecalactone presents a viable and "natural" alternative to chemical methods. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and optimize fermentation processes for the production of this valuable flavor compound. Further research and process optimization, including strain improvement through metabolic engineering and the exploration of novel, sustainable substrates, will continue to enhance the efficiency and economic feasibility of microbial γ-dodecalactone production.

References

Application Notes and Protocols for the Analysis of γ-Dodecalactone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Dodecalactone (γ-dodecalactone) is a naturally occurring fatty acid lactone found in various fruits, dairy products, and fermented beverages. It is a significant contributor to the characteristic peachy and fruity aroma of many consumer products. In the pharmaceutical industry, the analysis of such volatile compounds is crucial for quality control, flavor profiling of oral dosage forms, and identifying potential impurities or degradation products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like γ-dodecalactone due to its high sensitivity, selectivity, and resolving power.

This document provides detailed application notes and protocols for the analysis of γ-dodecalactone using GC-MS. It covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis, and is intended to guide researchers, scientists, and drug development professionals in setting up and validating their analytical methods.

Principle of Analysis

The analysis of γ-dodecalactone by GC-MS involves the extraction of the analyte from the sample matrix, followed by its separation from other components on a gas chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for unequivocal identification. Quantification is typically achieved by using an internal standard and creating a calibration curve. The characteristic mass fragment for γ-lactones, including γ-dodecalactone, is the ion at a mass-to-charge ratio (m/z) of 85, which is often used for selective ion monitoring (SIM) to enhance sensitivity and selectivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract γ-dodecalactone while minimizing the co-extraction of interfering substances.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as fruit juices, beverages, and liquid drug formulations.

  • Materials:

  • Protocol:

    • Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a centrifuge tube.

    • If an internal standard is used, spike the sample with a known amount of the internal standard solution (e.g., γ-undecalactone or a deuterated analog).

    • Add 5-10 mL of dichloromethane or diethyl ether to the sample.

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (bottom layer for DCM, top layer for diethyl ether) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • The dried extract can be concentrated under a gentle stream of nitrogen if necessary and then transferred to a GC vial for analysis.

b) Solid-Phase Extraction (SPE)

SPE is effective for cleaning up complex samples and concentrating the analyte. It is particularly useful for wine and other alcoholic beverages.

  • Materials:

  • Protocol:

    • Condition the SPE cartridge by passing methanol followed by ultrapure water.

    • Load the sample (previously spiked with an internal standard if required) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the γ-dodecalactone with a small volume of a non-polar solvent like ethyl acetate or dichloromethane.

    • The eluate can be directly injected or concentrated before GC-MS analysis.

c) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds in both liquid and solid samples. It is highly sensitive and requires minimal sample preparation.

  • Materials:

    • SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

    • Headspace vials (10 mL or 20 mL) with septa

    • Heater-stirrer or water bath

  • Protocol:

    • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

    • Add an internal standard if necessary.

    • For liquid samples, adding salt (e.g., NaCl) can improve the release of volatile compounds into the headspace.

    • Seal the vial and place it in a heater-stirrer or water bath at a controlled temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace for a specific extraction time (e.g., 15-30 minutes).

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of γ-dodecalactone. These should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Conditions:

ParameterRecommended Setting
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 or 20:1)
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °CFinal hold: 5 min at 240 °C

Mass Spectrometer (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 250 °C
Acquisition Mode Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions for γ-dodecalactone Quantifier ion: m/z 85Qualifier ions: m/z 55, 99

Data Presentation

Quantitative data for the analysis of γ-dodecalactone should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Method Validation Parameters for γ-Dodecalactone Analysis

ParameterValueMethod
Linear Range 0.1 - 100 µg/LLLE-GC-MS
Correlation Coefficient (r²) > 0.995-
Limit of Detection (LOD) 0.05 µg/LHS-SPME-GC-MS
Limit of Quantification (LOQ) 0.15 µg/LHS-SPME-GC-MS
Recovery 85 - 105%SPE-GC-MS
Precision (RSD%) < 10%-

Table 2: Typical Concentrations of γ-Dodecalactone in Various Samples

Sample MatrixConcentration Range (µg/L)Analytical Method
Fruit Juices (Peach, Apricot)5 - 50HS-SPME-GC-MS
Wine (Red and White)1 - 20SPE-GC-MS
Dairy Products (Yogurt, Cheese)2 - 30LLE-GC-MS
Alcoholic Beverages (Spirits)ND - 15LLE-GC-MS
ND: Not Detected

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Fruit Juice, Wine) InternalStandard Internal Standard Spiking Sample->InternalStandard LLE Liquid-Liquid Extraction (LLE) InternalStandard->LLE Method A SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Method B HS_SPME Headspace SPME (HS-SPME) InternalStandard->HS_SPME Method C Extract Final Extract LLE->Extract SPE->Extract HS_SPME->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for γ-dodecalactone analysis by GC-MS.

Application Note: Quantification of γ-Dodecalactone in Food Matrices Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Dodecalactone (γ-Dodecalactone) is a naturally occurring fatty-acid-derived flavor compound responsible for the characteristic creamy, buttery, and fruity (peach-like) aromas in a variety of food products.[1][2] It is found in fruits such as peaches and strawberries, as well as in dairy products like butter and milk.[1][3] Due to its significant impact on the sensory profile of foods and beverages, accurate quantification is crucial for quality control, flavor development, and authenticity assessment.[4]

While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method for analyzing volatile and semi-volatile compounds like γ-dodecalactone, High-Performance Liquid Chromatography (HPLC) offers a viable alternative.[5] HPLC is particularly advantageous for analyzing thermally labile compounds and can be employed without the need for derivatization, simplifying sample preparation workflows.[5]

This application note details a robust protocol for the extraction and quantification of γ-dodecalactone in diverse food matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate γ-dodecalactone from other matrix components based on its hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase (typically a mixture of acetonitrile/methanol (B129727) and water).[6] Following extraction from the food matrix using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), the sample is injected into the HPLC system. The separated γ-dodecalactone is then detected by a UV detector at a low wavelength, and its concentration is determined by comparing the peak area to a calibration curve generated from known standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Two effective methods are presented below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid & Semi-Solid Matrices (e.g., Juices, Dairy)

This protocol is adapted from methods used for lactone extraction from fatty matrices.[7]

  • Homogenization: Weigh 5-10 g of the sample into a 50 mL centrifuge tube. For liquid samples (e.g., juice, milk), use them directly. For semi-solid samples (e.g., yogurt, purée), homogenize to ensure uniformity.

  • Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., γ-undecalactone) to improve quantification accuracy.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., diethyl ether or a 1:1 mixture of hexane (B92381) and ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous/solid layers.[7]

  • Collection: Carefully transfer the upper organic layer into a clean glass vial using a Pasteur pipette.

  • Drying & Concentration: Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove residual water. Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is an effective cleanup technique for removing interfering substances from complex food samples.[8]

  • Initial Extraction: Perform an initial solvent extraction as described in the LLE protocol (Steps 1-4). Collect the organic supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load the collected organic extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the retained γ-dodecalactone with 5 mL of a nonpolar solvent such as ethyl acetate (B1210297) or acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm (as lactones lack a strong chromophore, detection at low wavelengths is necessary).

Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of γ-dodecalactone (1000 µg/mL) in acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be confirmed by a correlation coefficient (R²) value >0.99.

Data Presentation

The following table summarizes typical concentration ranges of γ-dodecalactone found in various food products. Note that these values were predominantly determined by GC-MS, the industry-standard method for this analyte.

Food MatrixTypical Concentration Range (µg/kg)Reference(s)
Dairy Products
Butter / Milk FatTrace to significant levels[1]
Pasteurized CreamCan be 2.5-fold higher than in raw cream[9][10]
Fruits
Peach (Prunus persica)Key aroma contributor[3][5]
Strawberry (Fragaria × ananassa)Present in various cultivars[3][5]
Mango (Mangifera indica)Trace levels detected[1]
GuavaTrace levels detected[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of γ-dodecalactone in food matrices using HPLC.

Caption: HPLC quantification workflow for γ-dodecalactone.

Method Validation and Quality Control

To ensure reliable results, the developed HPLC method should be validated according to standard guidelines. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other matrix components.

  • Linearity: Assessed by analyzing calibration standards over the expected concentration range.

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) typically below 15%.

  • Accuracy: Determined by performing recovery studies on spiked samples. Recoveries are often expected to be within 80-120%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive framework for the quantification of γ-dodecalactone in various food matrices using RP-HPLC with UV detection. While GC-MS remains the reference method for volatile flavor compounds, this HPLC protocol offers a robust and accessible alternative. Proper sample preparation, particularly the use of LLE or SPE for matrix cleanup, is paramount to achieving accurate and reproducible results. The method can be readily adapted and validated for routine quality control and research applications in the food and beverage industry.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-gamma-Dodecalactone is a valuable chiral molecule widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinct fruity, peach-like aroma and potential biological activities. The enantiomeric purity of gamma-dodecalactone (B1217428) is crucial as the sensory properties and biological effects of its enantiomers can differ significantly. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-gamma-Dodecalactone via a chemoenzymatic approach, starting from renewable vegetable oil sources. The described methodology integrates enzymatic hydrolysis, microbial hydration, and yeast-mediated biotransformation to achieve a high yield and enantiomeric excess of the target compound.

Overall Synthetic Pathway

The synthesis of (R)-gamma-Dodecalactone is accomplished through a three-step chemoenzymatic cascade. The process begins with the enzymatic hydrolysis of a readily available vegetable oil, such as rapeseed oil, to liberate unsaturated fatty acids. Subsequently, a whole-cell biocatalyst, Lactobacillus rhamnosus, is employed for the stereoselective hydration of the unsaturated fatty acids to produce the key chiral intermediate, (R)-10-hydroxystearic acid. Finally, the oleaginous yeast Yarrowia lipolytica facilitates the conversion of this intermediate into (R)-gamma-Dodecalactone through peroxisomal β-oxidation.

Enantioselective_Synthesis A Rapeseed Oil (Triglycerides) B Unsaturated Fatty Acids (e.g., Oleic Acid) A->B Step 1: Enzymatic Hydrolysis (Candida rugosa Lipase) C (R)-10-Hydroxystearic Acid B->C Step 2: Stereoselective Hydration (Lactobacillus rhamnosus) D (R)-gamma-Dodecalactone C->D Step 3: β-Oxidation (Yarrowia lipolytica)

Caption: Chemoenzymatic cascade for the synthesis of (R)-gamma-Dodecalactone.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of (R)-gamma-Dodecalactone.

Table 1: Enzymatic Hydrolysis of Rapeseed Oil

ParameterValueReference
EnzymeCandida rugosa Lipase (B570770)[1][2]
SubstrateRapeseed Oil[3][4]
Temperature40-45°C[1]
pH7.0[1]
Reaction Time3-24 hours[1][2]
Degree of Hydrolysis>95%[2]

Table 2: Stereoselective Hydration of Unsaturated Fatty Acids

ParameterValueReference
BiocatalystLactobacillus rhamnosus[5]
SubstrateOleic Acid[5]
Temperature37°C[5]
Reaction Time48-72 hours[5]
Product(R)-10-Hydroxystearic Acid[5]
Enantiomeric Excess (ee)>95%[5]
Yield>90%[5]

Table 3: Biotransformation of (R)-10-Hydroxystearic Acid

ParameterValueReference
BiocatalystYarrowia lipolytica[6][7]
Substrate(R)-10-Hydroxystearic Acid[6][7]
Temperature27-35°C[6][8]
pH6.5-7.0[6][8]
Reaction Time18-24 hours[6][7]
Product(R)-gamma-Dodecalactone[6][7]
Concentration3.5 - 45.7 g/L[6][7]
Conversion Yield24.3 - 76.2%[7]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Rapeseed Oil

This protocol describes the liberation of free fatty acids from rapeseed oil using Candida rugosa lipase.

Protocol_1 start Start prep Prepare Reaction Mixture: - Rapeseed Oil - Phosphate (B84403) Buffer (pH 7.0) - Candida rugosa Lipase start->prep incubate Incubate at 45°C with agitation for 12 hours prep->incubate stop Stop reaction by heating to inactivate the enzyme incubate->stop separate Separate aqueous and oil phases stop->separate product Collect fatty acid-rich oil phase separate->product end End product->end

Caption: Workflow for the enzymatic hydrolysis of rapeseed oil.

Materials:

  • Rapeseed oil

  • Candida rugosa lipase (≥700 U/mg)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Agitated reactor/shaking incubator

Procedure:

  • In a suitable reactor, combine rapeseed oil and phosphate buffer in a 1:4 (v/v) ratio.[1]

  • Add Candida rugosa lipase to a final concentration of 0.025% (w/v).[1]

  • Maintain the reaction mixture at 45°C with an agitation speed of 140 rpm for 12 hours.[1]

  • Monitor the degree of hydrolysis by titration of free fatty acids.

  • Upon completion, stop the reaction by heating the mixture to 80°C for 30 minutes to denature the lipase.

  • Allow the mixture to cool and separate the lower aqueous phase from the upper fatty acid-rich oil phase.

  • The oil phase, containing free unsaturated fatty acids, is used directly in the next step.

Protocol 2: Stereoselective Hydration of Unsaturated Fatty Acids

This protocol details the whole-cell biocatalytic hydration of oleic acid to (R)-10-hydroxystearic acid using Lactobacillus rhamnosus.

Protocol_2 start Start inoculate Inoculate MRS broth with Lactobacillus rhamnosus start->inoculate incubate1 Incubate anaerobically at 37°C with agitation (130 rpm) inoculate->incubate1 add_substrate Add fatty acid-rich oil phase and glucose solution incubate1->add_substrate incubate2 Continue incubation for 48 hours add_substrate->incubate2 acidify Acidify to pH 3 with HCl incubate2->acidify extract Extract with an organic solvent (e.g., ethyl acetate) acidify->extract purify Purify by crystallization or chromatography extract->purify product Obtain (R)-10-Hydroxystearic Acid purify->product end End product->end

Caption: Workflow for the stereoselective hydration of unsaturated fatty acids.

Materials:

  • Fatty acid-rich oil phase from Protocol 1

  • Lactobacillus rhamnosus (e.g., ATCC 53103)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Glucose solution (300 g/L, sterile)

  • Hydrochloric acid (HCl, diluted)

  • Ethyl acetate

  • Anaerobic incubation system

Procedure:

  • Inoculate sterile MRS broth with Lactobacillus rhamnosus and incubate anaerobically at 37°C with agitation (130 rpm).[5]

  • After approximately 3.5 hours (early exponential growth phase), add the fatty acid-rich oil phase (containing oleic acid) to the culture.[5]

  • After 6 hours from the initial inoculation, add the sterile glucose solution.[5]

  • Continue the anaerobic incubation at 37°C for 48 hours.[5]

  • After the incubation period, acidify the reaction mixture to pH 3 by adding diluted HCl.

  • Extract the (R)-10-hydroxystearic acid from the acidified broth using ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 3: Biotransformation to (R)-gamma-Dodecalactone

This protocol outlines the conversion of (R)-10-hydroxystearic acid to (R)-gamma-Dodecalactone using Yarrowia lipolytica.

Protocol_3 start Start preculture Prepare a preculture of Yarrowia lipolytica in YPG medium start->preculture biotransformation Inoculate biotransformation medium containing (R)-10-hydroxystearic acid preculture->biotransformation incubate Incubate at 27-35°C with vigorous agitation and aeration for 18-24 hours biotransformation->incubate acidify_lactonize Acidify to pH < 2 and heat to promote lactonization incubate->acidify_lactonize extract Extract with diethyl ether acidify_lactonize->extract purify Purify by vacuum distillation extract->purify product Obtain (R)-gamma-Dodecalactone purify->product end End product->end

Caption: Workflow for the biotransformation to (R)-gamma-Dodecalactone.

Materials:

  • (R)-10-Hydroxystearic acid from Protocol 2

  • Yarrowia lipolytica (e.g., W29 ATCC 20460)

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Biotransformation medium (e.g., containing peptone, Tween 80)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Bioreactor with temperature, pH, and aeration control

Procedure:

  • Prepare an inoculum of Yarrowia lipolytica by culturing in YPG medium at 27°C for 24 hours with shaking (140 rpm).[8]

  • Inoculate the biotransformation medium containing (R)-10-hydroxystearic acid (e.g., 10-60 g/L) and Tween 80 (0.05% w/v) with the Yarrowia lipolytica preculture.[6][7]

  • Perform the biotransformation in a bioreactor at 35°C and pH 6.5 with vigorous agitation (200 rpm) and aeration for 18-24 hours.[6]

  • After the biotransformation, acidify the culture broth to pH < 2 with HCl and heat to 80-100°C for 1 hour to facilitate the lactonization of the 4-hydroxydodecanoic acid intermediate.

  • Cool the mixture and extract the (R)-gamma-Dodecalactone with diethyl ether.[9]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure (R)-gamma-Dodecalactone.

Protocol 4: Chiral Gas Chromatography Analysis

This protocol is for the determination of the enantiomeric excess of the synthesized this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC column (e.g., Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)[10]

GC Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 60°C (hold 2 min) to 220°C at 3°C/min[11]

  • Injection Volume: 1 µL (split or splitless)

Procedure:

  • Prepare a standard solution of racemic this compound in a suitable solvent (e.g., ethanol).

  • Prepare a solution of the synthesized (R)-gamma-Dodecalactone in the same solvent.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the synthesized sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Conclusion

The chemoenzymatic methodology presented provides a robust and sustainable route for the enantioselective synthesis of (R)-gamma-Dodecalactone. By leveraging the specificity of enzymes and whole-cell biocatalysts, this approach allows for the production of a high-value chiral compound from readily available and renewable starting materials. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules for various industrial applications.

References

Application Notes and Protocols for the Microbial Production of Gamma-Dodecalactone using Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-dodecalactone (B1217428) is a valuable aroma compound with a characteristic fruity, peach-like scent, making it a significant ingredient in the food, beverage, and cosmetic industries. The increasing consumer preference for natural products has driven the development of biotechnological production methods as a sustainable alternative to chemical synthesis. The non-conventional yeast, Yarrowia lipolytica, has been identified as a highly promising microbial cell factory for producing this compound and other lactones. This is attributed to its "Generally Recognized as Safe" (GRAS) status, its innate ability to metabolize hydrophobic substrates such as fatty acids and oils, and its well-elucidated metabolic pathways that are amenable to genetic engineering.[1][2][3][4]

These application notes provide a comprehensive guide to the microbial production of this compound utilizing Yarrowia lipolytica. This document outlines the core metabolic pathway, detailed experimental protocols for cultivation, fermentation, and product analysis, and presents key quantitative data to inform experimental design and optimization.

Metabolic Pathway for Gamma-Lactone Biosynthesis

The primary route for gamma-lactone biosynthesis in Yarrowia lipolytica is the peroxisomal β-oxidation of long-chain fatty acids.[4][5] For the production of C12 this compound, a suitable C12 or longer fatty acid precursor is required. The metabolic pathway, analogous to the well-studied production of gamma-decalactone (B1670016) from ricinoleic acid, involves the following critical steps:

  • Substrate Uptake and Activation: Long-chain fatty acids from substrates like castor oil are transported into the yeast cell and are activated into their acyl-CoA esters.

  • Peroxisomal β-Oxidation: The activated acyl-CoA esters undergo a cyclical four-step enzymatic process within the peroxisome, which shortens the carbon chain by two carbons in each cycle.[5][6][7]

  • Formation of Hydroxy Fatty Acid Intermediate: The β-oxidation pathway leads to the formation of a 4-hydroxy fatty acid intermediate.

  • Lactonization: This intermediate undergoes spontaneous intramolecular esterification, or lactonization, to form the stable gamma-lactone ring structure.

Metabolic engineering strategies often focus on optimizing the β-oxidation pathway and overexpressing key enzymes to enhance the yield of the desired lactone.[5][8]

Biosynthetic Pathway of this compound in Yarrowia lipolytica sub Long-chain fatty acid (e.g., from Castor Oil) sub_coa Acyl-CoA sub->sub_coa Acyl-CoA Synthetase beta_ox Peroxisomal β-Oxidation Cycles sub_coa->beta_ox Chain Shortening hydroxy_coa 4-Hydroxydecanoyl-CoA beta_ox->hydroxy_coa lactone This compound hydroxy_coa->lactone Lactonization (spontaneous)

Caption: Biosynthetic pathway of this compound in Yarrowia lipolytica.

Data Presentation: Quantitative Production Parameters

The following tables summarize key quantitative data from various studies on gamma-lactone production using Yarrowia lipolytica, providing a comparative overview of different strains, substrates, and fermentation conditions.

Table 1: Comparison of Gamma-Lactone Production by Different Yeast Strains and Conditions

Yeast StrainSubstrateSubstrate Conc. (g/L)pHTemp. (°C)Agitation (rpm)Max. Yield (g/L)Reference
Y. lipolytica KKP 379Castor Oil757.027200-5002.93[9]
Y. lipolytica W29Castor Oil60---5.4
Y. lipolytica W29Castor Oil100---2.1[10]
Y. lipolytica MTLY40-2pCastor Oil100---5.5[10]
Y. lipolytica CCMA 0242Castor Oil30% (v/v)6.0--0.0758[9][11]
Lindnera saturnus CCMA 0243Castor Oil30% (v/v)5.0-->0.0758[9][11]

Table 2: Effect of Substrate Concentration on Gamma-Lactone Production by Yarrowia lipolytica

StrainSubstrateConcentrationYield (g/L)Reference
Y. lipolytica CCMA 0242Castor Oil10% (v/v)0.0278[9]
Y. lipolytica CCMA 0242Castor Oil20% (v/v)0.0293[9]
Y. lipolytica CCMA 0242Castor Oil30% (v/v)0.0758[9]
Y. lipolyticaCastor Oil50 g/L-[6]
Y. lipolyticaCastor Oil75 g/L2.93[6]

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of this compound production using Yarrowia lipolytica.

Experimental Workflow for this compound Production inoculum Protocol 1: Inoculum Preparation fermentation Protocol 2: Batch Fermentation inoculum->fermentation extraction Protocol 3: Product Extraction fermentation->extraction analysis Protocol 4: Quantification by GC-MS extraction->analysis

References

Application Notes & Protocols: Analytical Methods for the Detection of γ-Dodecalactone in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of γ-dodecalactone in various beverage matrices. γ-Dodecalactone is a significant flavor compound, imparting fruity, peach-like, and creamy notes to a wide range of products. Accurate quantification is crucial for quality control, flavor profiling, and ensuring product consistency.

The primary analytical technique for the determination of γ-dodecalactone in beverages is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). This is due to the compound's volatility and the complexity of beverage matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that offers high sensitivity and minimizes solvent use.

I. Quantitative Data Summary

The following table summarizes the performance characteristics of common analytical methods for the determination of lactones, including γ-dodecalactone, in beverages. Please note that specific performance may vary depending on the exact matrix and instrumental setup.

Analytical MethodBeverage MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Citation
HS-SPME-GC-MSWine3 - 60 ng/L6 - 200 ng/L84 - 119> 0.99[1]
HS-SPME-GC-MSWineA few µg/LNot SpecifiedNot SpecifiedNot Specified[2]
HS-SPME-GC-Orbitrap-MSNon-grape WinesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
GC-MSFruit JuicesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
GC-MSDairy BeveragesNot SpecifiedGenerally in the µg/g rangeNot SpecifiedGood[5][6]

II. Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Wine

This protocol is suitable for the analysis of γ-dodecalactone and other volatile lactones in wine.[1][2]

1. Sample Preparation (HS-SPME)

  • Materials: 20 mL headspace vials with PTFE/silicone septa, SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS), sodium chloride (NaCl).

  • Procedure:

    • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Add 4 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds.[1]

    • If an internal standard is used, add a known concentration at this stage (e.g., d7-γ-decalactone).[1]

    • Seal the vial tightly with the cap and septum.

    • Place the vial in a heating block or autosampler agitator set to 50°C.[1]

    • Expose the SPME fiber to the headspace of the sample for 60 minutes with agitation.[1]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • SPME Desorption: Desorb the fiber in the injector for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 240°C at 4°C/min.

      • Hold at 240°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230°C.[9]

    • Transfer Line Temperature: 250°C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

      • For SIM: Monitor characteristic ions of γ-dodecalactone (e.g., m/z 85 as the base peak).[5]

      • For Full Scan: Acquire mass spectra over a range of m/z 40-400 amu.[5]

3. Data Analysis

  • Identify γ-dodecalactone by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the concentration using a calibration curve prepared with standard solutions of γ-dodecalactone.

Protocol 2: Liquid-Liquid Extraction (LLE) Gas Chromatography-Mass Spectrometry (GC-MS) for Fruit Juices

This protocol is a classic extraction method suitable for fruit juices.[4][8]

1. Sample Preparation (LLE)

  • Materials: 50 mL centrifuge tubes, dichloromethane (B109758) (CH₂Cl₂), anhydrous sodium sulfate (B86663) (Na₂SO₄), vortex mixer, centrifuge, nitrogen evaporator.

  • Procedure:

    • Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.[8]

    • Add 10 mL of dichloromethane to the tube.[8]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[8]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane and combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Follow the GC-MS conditions as outlined in Protocol 1.

III. Visualizations

Experimental_Workflow_HS_SPME_GC_MS cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample (e.g., Wine) Vial Add to Headspace Vial with NaCl Sample->Vial Incubate Incubate and Expose SPME Fiber Vial->Incubate Desorb Thermal Desorption in GC Injector Incubate->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for γ-dodecalactone analysis using HS-SPME-GC-MS.

Method_Selection_Logic cluster_inputs Input Considerations cluster_methods Analytical Method Choice cluster_recommendations Recommendations Matrix Beverage Matrix (e.g., Wine, Juice, Dairy) HSSPME HS-SPME-GC-MS Matrix->HSSPME LLE LLE-GC-MS Matrix->LLE Sensitivity Required Sensitivity (e.g., ng/L, µg/L) Sensitivity->HSSPME Sensitivity->LLE Equipment Available Instrumentation Equipment->HSSPME Equipment->LLE Rec_HSSPME High Sensitivity Trace Level Analysis Clean Matrices (Wine, Clear Juices) HSSPME->Rec_HSSPME Rec_LLE Higher Concentrations Complex/Dirty Matrices (Pulpy Juices, Dairy) LLE->Rec_LLE

Caption: Logical guide for selecting an analytical method for γ-dodecalactone.

References

Application Notes and Protocols for γ-Dodecalactone in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-Dodecalactone (γ-Dodecalactone), CAS 2305-05-7, is a naturally occurring lactone that is a significant component in the flavor and fragrance industry.[1] Characterized by its creamy, fruity aroma reminiscent of peaches and apricots, it is widely utilized to impart rich, sweet, and waxy notes to a variety of consumer products.[1][2] While found in trace amounts in fruits like peaches, mangoes, and strawberries, as well as in dairy products, commercial production often relies on chemical synthesis or biotechnological methods.[2] The biotechnological route, particularly the biotransformation of fatty acid precursors by yeasts such as Yarrowia lipolytica, is of increasing interest due to the consumer demand for natural ingredients.[2][3]

These application notes provide researchers, scientists, and product development professionals with an overview of γ-dodecalactone's properties and detailed protocols for its analysis and sensory evaluation.

Physicochemical and Sensory Properties

Understanding the fundamental properties of γ-dodecalactone is crucial for its effective application.

Table 1: Physicochemical Properties of γ-Dodecalactone

Property Value References
CAS Number 2305-05-7 [1][2]
Chemical Formula C₁₂H₂₂O₂ [1][2]
Molecular Weight 198.30 g/mol [1][2]
Appearance Colorless to pale yellow oily liquid [1][4]
Odor Profile Sweet, fruity (peach, apricot), creamy, waxy-fatty, musky [2][5][6]
Taste Profile Fruity, fatty, creamy, buttery, peach [4]
Boiling Point ~290 °C at 760 mm Hg; 130-132 °C at 1.5 mm Hg [1]
Melting Point 2-3 °C [1]
Density ~0.936 g/mL at 25 °C [7]
Flash Point >110 °C [4][8]
Solubility Soluble in alcohol; Insoluble in water [4]

| FEMA Number | 2400 |[2] |

Table 2: Typical Applications and Usage Levels

Application Area Product Examples Recommended Usage Level Olfactory/Taste Contribution References
Flavor Baked goods, dairy, confectionery, beverages 1000 - 2000 ppm in flavor concentrate Adds realistic depth, creaminess, and sweet, fruity notes (peach, coconut, maple) [1][5][9]
Fragrance Perfumes, lotions, shampoos, soaps 0.01% - 2.0% in final product Imparts warmth, creamy facets, and sweet, peach-like aromas; enhances floral and tropical accords [1][2][6]

| Cosmetics | Creams, personal care products | Not specified, used as "Parfum" | Provides a pleasant, subtle fragrance to the product base |[1][10] |

Experimental Protocols

Protocol 1: Analysis of γ-Dodecalactone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of γ-dodecalactone in a sample matrix using GC-MS, a standard analytical technique for volatile and semi-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Food Matrix, Perfume) Homogenize 2. Homogenization/ Dilution Sample->Homogenize Spike 3. Internal Standard Spiking Homogenize->Spike LLE 4a. Liquid-Liquid Extraction (LLE) Spike->LLE for broader compound range SPME 4b. Headspace SPME (HS-SPME) Spike->SPME for volatile-rich headspace GCMS 5. GC-MS Analysis LLE->GCMS SPME->GCMS Integration 6. Peak Integration GCMS->Integration Quant 7. Quantification (Calibration Curve) Integration->Quant Report 8. Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of γ-dodecalactone.

A. Materials and Reagents

  • γ-Dodecalactone analytical standard (≥97% purity)

  • Internal Standard (IS), e.g., γ-undecalactone or 3,4-dimethylphenol

  • Solvents: Dichloromethane (B109758), Hexane, Pentane, Diethyl ether (all HPLC or GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., fruit juice, dairy product)

B. Instrumentation and Parameters The following table provides typical parameters for GC-MS analysis of lactones.

Table 3: GC-MS Instrumental Parameters

Parameter Setting References
Gas Chromatograph
Column Mid-polar to polar capillary column (e.g., DB-WAX, HP-5MS) [11]
Dimensions 30 m x 0.25 mm i.d. x 0.25 µm film thickness [11]
Carrier Gas Helium at 1.0-1.5 mL/min (constant flow) [11]
Injector Temp. 250°C [11]
Injection Mode Splitless (for SPME) or Split/Splitless (for LLE) [11]
Oven Program Initial: 50°C, hold 2 min; Ramp: 4°C/min to 230°C; Hold: 5 min [11][12]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV [11]
Ion Source Temp. 230°C [11]
Transfer Line Temp. 250°C [11]
Scan Range m/z 40-350 [11][13]
Acquisition Mode Full Scan (identification) and SIM (quantification) [11]

|    Characteristic Ion | m/z 85 (for γ-lactones) |[13][14] |

C. Procedure

  • Standard Preparation: Prepare a stock solution of γ-dodecalactone in a suitable solvent (e.g., ethanol). Create a series of calibration standards (e.g., 1.0-100 µg/mL) by serial dilution. Spike each standard with a constant concentration of the internal standard.[14]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.[11]

    • Add a known amount of the internal standard.[11]

    • Add 10-20 mL of an organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture) and vortex for 5 minutes.[11]

    • Centrifuge to separate the phases.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Inject 1 µL into the GC-MS.

  • Data Analysis:

    • Identify the γ-dodecalactone peak by comparing its retention time and mass spectrum to that of the pure standard. The characteristic base peak for γ-lactones is often m/z 85.[13]

    • Integrate the peak areas for γ-dodecalactone and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

    • Calculate the concentration of γ-dodecalactone in the sample using the regression equation from the calibration curve.

Protocol 2: Sensory Evaluation using a Triangle Test

A triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[15][16] This is useful for assessing the impact of adding γ-dodecalactone to a product base.

Sensory_Workflow cluster_setup Test Setup cluster_execution Execution cluster_analysis Analysis Panel 1. Panelist Selection & Training SamplePrep 2. Sample Preparation (Control vs. Test) Panel->SamplePrep Coding 3. Sample Coding (3-digit random codes) SamplePrep->Coding Presentation 4. Present Samples (AAB, ABB, etc.) Coding->Presentation Evaluation 5. Panelist Evaluation (Identify odd sample) Presentation->Evaluation Collect 6. Collect Responses Evaluation->Collect Stats 7. Statistical Analysis (Compare to chance) Collect->Stats Conclusion 8. Draw Conclusion (Difference is/is not perceptible) Stats->Conclusion Biotransformation_Pathway cluster_pathway Biotransformation Pathway Substrate Hydroxy Fatty Acid (e.g., from Castor Oil) BetaOx Peroxisomal β-Oxidation Substrate->BetaOx intracellular Intermediate 4-Hydroxy- alkanoic Acid BetaOx->Intermediate Lactone γ-Lactone (e.g., γ-Decalactone) Intermediate->Lactone spontaneous lactonization (acidic pH) Yeast Microorganism (e.g., Yarrowia lipolytica) Yeast->BetaOx provides enzymes

References

Application Note: Analysis of Gamma-Dodecalactone using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-dodecalactone (B1217428) is a crucial aroma compound found in various food products, beverages, and fragrances, imparting a characteristic fruity, peach-like scent. Accurate quantification of this compound is essential for quality control, flavor and fragrance profiling, and research in food science and drug development. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from diverse matrices. This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principle

The HS-SPME method involves the partitioning of analytes between the sample matrix, the headspace above the sample, and a polymer-coated fused silica (B1680970) fiber. After an equilibration period, the fiber, containing the concentrated analytes, is withdrawn and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and subsequently separated and detected by the GC-MS system.[1] The addition of salt to the sample matrix increases its ionic strength, which can enhance the release of volatile analytes into the headspace.[2] For quantitative analysis, an internal standard is often employed to ensure accuracy and precision.[3]

Experimental Protocols

This section details the methodology for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a recommended fiber for a broad range of volatile compounds, including lactones.[1][4]

  • Headspace Vials: 20 mL vials with PTFE-lined septa.[3]

  • Reagents: Sodium chloride (NaCl, analytical grade), this compound standard, and a suitable internal standard (e.g., gamma-undecalactone (B92160) or a deuterated analog like gamma-decalactone-d7).[3][5]

  • Solvents: Methanol or ethanol (B145695) for preparing standard solutions.

Sample Preparation

Proper sample preparation is critical for achieving reproducible and accurate results. The following protocols are provided for liquid and solid samples.

Liquid Samples (e.g., Beverages, Liquid Formulations):

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[3]

  • If quantitative analysis is required, add a known amount of internal standard solution (e.g., 10 µL of a 10 mg/L solution of gamma-decalactone-d7).[3]

  • To enhance the volatility of this compound, add 1.5 g of NaCl to the vial.[2]

  • Immediately seal the vial with a PTFE-lined septum cap to ensure a closed system.[3]

Solid Samples (e.g., Food powders, Tissues):

  • Weigh a precise amount of the homogenized solid sample into a 20 mL headspace vial.

  • Add a specific volume of deionized water or a suitable buffer solution to create a slurry.

  • Add the internal standard and NaCl as described for liquid samples.

  • Seal the vial tightly.

Headspace Solid-Phase Microextraction (HS-SPME) Procedure

  • Place the sealed vial in a heated agitator or water bath and allow it to equilibrate at 60°C for 15 minutes with agitation.[2][3]

  • After equilibration, expose the SPME fiber to the headspace above the sample for 30 minutes while maintaining the temperature and agitation.[2][3]

  • Following the extraction period, retract the fiber into the needle.

  • Immediately introduce the SPME fiber into the GC inlet for thermal desorption.[4]

GC-MS Analysis

  • Desorption: Thermally desorb the analytes from the SPME fiber in the hot GC inlet at 250°C for 5 minutes in splitless mode.[2][6]

  • GC-MS Conditions: The following are typical GC-MS parameters for the analysis of lactones. These may need to be optimized for specific instruments.

    • Injection Port Temperature: 250°C[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]

    • Column: A non-polar or mid-polar capillary column such as DB-5ms or HP-5ms is typically used.[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 230°C.

      • Final hold: Hold at 230°C for 5 minutes.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: m/z 40-350.[4]

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to improve sensitivity. A characteristic ion for this compound is m/z 85.[3][4]

Data Presentation

Quantitative data from SPME-GC-MS analysis of lactones are summarized in the table below. This data is representative and may vary depending on the specific matrix and instrumentation.

ParameterValueReference
Linearity Range 0.1 - 50 µg/mL[2]
Limit of Detection (LOD) 0.03 µg/mL[2]
Limit of Quantification (LOQ) 0.1 µg/mL[2]
Recovery >95%[2]
Repeatability (RSD) < 5%[5]

Visualizations

Experimental Workflow for HS-SPME of this compound

SPME_Workflow Figure 1: HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample (Liquid or Solid) Vial Place in 20 mL Vial Sample->Vial Additives Add Internal Standard & NaCl Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at 60°C for 15 min with Agitation Seal->Equilibrate Transfer to Agitator Expose Expose SPME Fiber to Headspace for 30 min Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: HS-SPME Workflow for this compound Analysis.

References

Enzymatic Synthesis of γ-Dodecalactone Using Lipases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of γ-dodecalactone, a valuable aroma compound with applications in the flavor, fragrance, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis. This protocol focuses on the intramolecular esterification of 12-hydroxydodecanoic acid catalyzed by immobilized lipases, particularly Candida antarctica Lipase (B570770) B (CALB), commercially available as Novozym® 435.

Introduction

γ-Dodecalactone is a naturally occurring lactone found in various fruits and dairy products, imparting a characteristic fruity, fatty, and peach-like aroma. Its synthesis is of significant interest due to its wide range of applications. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) presents a highly selective and environmentally benign approach. Lipases can catalyze the intramolecular esterification of ω-hydroxy fatty acids to form lactones, often with high efficiency and under mild reaction conditions. This method avoids the use of harsh reagents and minimizes the formation of byproducts, which is a common issue in chemical synthesis.

The key reaction is the cyclization of 12-hydroxydodecanoic acid, a C12 ω-hydroxy fatty acid, to form the corresponding γ-lactone. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic feasibility of the process.

Reaction Pathway

The enzymatic synthesis of γ-dodecalactone from 12-hydroxydodecanoic acid is a direct intramolecular esterification reaction. The lipase facilitates the formation of an ester bond between the terminal carboxyl group and the hydroxyl group at the γ-position (C-12) of the same molecule, leading to the formation of a stable five-membered ring structure.

reaction_pathway Reaction Pathway for Enzymatic Synthesis of γ-Dodecalactone Substrate 12-Hydroxydodecanoic Acid Enzyme Immobilized Lipase (e.g., Novozym® 435) Substrate->Enzyme Product γ-Dodecalactone Substrate->Product Intramolecular Esterification Enzyme->Product Product->Substrate Hydrolysis (reverse reaction) Water Water Product->Water +

Caption: Enzymatic cyclization of 12-hydroxydodecanoic acid to γ-dodecalactone.

Data Presentation

The efficiency of the enzymatic synthesis of γ-dodecalactone is influenced by several factors. The following tables summarize the impact of various parameters on reaction yield and conversion, based on data from related lipase-catalyzed lactonizations.

Table 1: Effect of Lipase Type on γ-Dodecalactone Synthesis

Lipase SourceImmobilization SupportRelative Activity (%)
Candida antarctica Lipase B (Novozym® 435)Macroporous acrylic resin100
Pseudomonas cepacia (Amano PS)Ceramic particles75
Rhizomucor mieheiAnion-exchange resin60
Thermomyces lanuginosusGranulated silica (B1680970)50

Table 2: Influence of Reaction Temperature on Synthesis with Novozym® 435

Temperature (°C)Reaction Time (h)Conversion (%)
404875
503688
602495
702492
802478

Table 3: Effect of Organic Solvent on Synthesis with Novozym® 435

SolventLog PConversion (%)
Toluene (B28343)2.796
Heptane4.592
Isooctane4.590
Cyclohexane3.485
Acetonitrile-0.345
tert-Butanol0.865

Table 4: Impact of Enzyme Loading on Synthesis with Novozym® 435

Enzyme Loading (wt%)Reaction Time (h)Conversion (%)
24865
52485
101895
151896

Experimental Protocols

Protocol 1: Screening of Lipases for γ-Dodecalactone Synthesis

Objective: To identify the most effective lipase for the intramolecular esterification of 12-hydroxydodecanoic acid.

Materials:

  • 12-hydroxydodecanoic acid

  • Immobilized lipases (e.g., Novozym® 435, Amano Lipase PS, immobilized Rhizomucor miehei lipase)

  • Toluene (anhydrous)

  • Molecular sieves (3Å, activated)

  • Screw-capped vials (10 mL)

  • Orbital shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To a 10 mL screw-capped vial, add 100 mg of 12-hydroxydodecanoic acid (0.46 mmol).

  • Add 5 mL of anhydrous toluene.

  • Add 200 mg of activated molecular sieves.

  • Add 10 mg of the immobilized lipase to be tested.

  • Seal the vial tightly and place it in an orbital shaker incubator at 60°C and 200 rpm.

  • Take aliquots (50 µL) from the reaction mixture at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Analyze the aliquots by GC-FID to determine the conversion of 12-hydroxydodecanoic acid and the formation of γ-dodecalactone.

  • Compare the conversion rates and final yields for each lipase to identify the most efficient one.

Protocol 2: Optimized Synthesis of γ-Dodecalactone using Novozym® 435

Objective: To synthesize γ-dodecalactone with high yield using the optimized conditions.

Materials:

  • 12-hydroxydodecanoic acid (1 g)

  • Novozym® 435 (100 mg, 10 wt% of substrate)

  • Toluene (anhydrous, 50 mL)

  • Molecular sieves (3Å, activated, 2 g)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating

  • Condenser

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

  • Rotary evaporator

Procedure:

  • Set up a 100 mL round-bottom flask with a magnetic stir bar and a condenser.

  • Add 1 g of 12-hydroxydodecanoic acid and 50 mL of anhydrous toluene to the flask.

  • Add 2 g of activated molecular sieves to adsorb the water produced during the reaction.

  • Add 100 mg of Novozym® 435 to the reaction mixture.

  • Heat the mixture to 60°C with constant stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-FID. The reaction is typically complete within 18-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh toluene and stored for reuse.

  • Remove the toluene from the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude γ-dodecalactone by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 98:2).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure γ-dodecalactone.

  • Characterize the final product by GC-MS, ¹H NMR, and ¹³C NMR.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of γ-dodecalactone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation and Purification A Weigh Substrate (12-hydroxydodecanoic acid) B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Molecular Sieves B->C D Add Immobilized Lipase (e.g., Novozym® 435) C->D E Incubate with Heating and Stirring (e.g., 60°C, 200 rpm) D->E F Monitor Reaction Progress (TLC or GC-FID) E->F G Filter to Remove Enzyme and Molecular Sieves F->G H Solvent Evaporation (Rotary Evaporator) G->H I Column Chromatography H->I J Characterization (GC-MS, NMR) I->J

Caption: Experimental workflow for lipase-catalyzed γ-dodecalactone synthesis.

Conclusion

The enzymatic synthesis of γ-dodecalactone using immobilized lipases offers a highly efficient, selective, and sustainable method for the production of this important aroma compound. By optimizing reaction parameters such as enzyme choice, temperature, solvent, and enzyme loading, high conversion and yields can be achieved. The provided protocols serve as a comprehensive guide for researchers and professionals in the field to implement this green catalytic approach. Further research may focus on the development of more robust and active lipase preparations and the use of solvent-free reaction systems to further enhance the environmental and economic benefits of this process.

The Untapped Potential of γ-Dodecalactone: A Chiral Building Block in Search of Synthetic Application

Author: BenchChem Technical Support Team. Date: December 2025

While widely recognized for its characteristic fruity and creamy aroma in the flavor and fragrance industry, the application of γ-dodecalactone as a chiral building block in organic synthesis remains a largely unexplored frontier. Despite its readily available chiral center, a comprehensive review of scientific literature reveals a notable absence of established protocols and applications where this lactone serves as a starting material for the stereoselective synthesis of more complex molecules.

Primarily, research has concentrated on the efficient synthesis of γ-dodecalactone itself, with a strong emphasis on biotechnological routes to produce the "natural" enantiomer, which is highly valued for food and cosmetic applications. These methods often employ microorganisms to transform precursor fatty acids into the desired lactone with high enantiomeric purity.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing literature indicates a gap in the field of chiral pool synthesis. The C4 stereocenter of γ-dodecalactone could theoretically be exploited to induce chirality in new stereogenic centers, making it a potentially valuable, yet underutilized, chiral starting material.

Future research could explore the following synthetic pathways:

Potential Synthetic Transformations of γ-Dodecalactone

A hypothetical workflow for exploring the synthetic utility of γ-dodecalactone could involve an initial ring-opening reaction to unmask the chiral center, followed by functional group manipulations to build molecular complexity.

G start (R)- or (S)-γ-Dodecalactone ring_opening Nucleophilic Ring Opening (e.g., with Grignard reagents, organolithiums, or reducing agents) start->ring_opening diol Chiral 1,4-Diol ring_opening->diol protection Selective Protection of Hydroxyl Groups diol->protection protected_diol Differentially Protected Diol protection->protected_diol oxidation Oxidation of Remaining Hydroxyl Group protected_diol->oxidation aldehyde_ketone Chiral Aldehyde or Ketone oxidation->aldehyde_ketone further_synthesis Further Stereoselective Synthesis (e.g., aldol, Wittig, Grignard reactions) aldehyde_ketone->further_synthesis target Complex Chiral Molecule further_synthesis->target

Troubleshooting & Optimization

Technical Support Center: Optimizing γ-Dodecalactone Production in Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fed-batch fermentation of γ-dodecalactone.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Microbial Growth After Substrate Addition

  • Question: My microbial culture (e.g., Yarrowia lipolytica) shows stagnant or declining growth after introducing the substrate, such as castor oil or 10-hydroxystearic acid. What could be the cause and how can I fix it?

  • Answer: This issue is often linked to substrate toxicity, pH stress, or nutrient limitations.

    • Substrate Toxicity: High concentrations of fatty acid substrates can be toxic to microbial cells.[1] Instead of adding the entire substrate at the beginning of the fermentation, a fed-batch strategy is recommended to maintain a low, non-toxic concentration in the medium.[1][2]

    • pH Stress: The pH of the fermentation medium is a critical parameter. For Yarrowia lipolytica, a pH between 6.0 and 7.0 is generally considered optimal for γ-lactone production.[2][3] It is crucial to monitor and control the pH throughout the fermentation process.

    • Inadequate Aeration: The β-oxidation pathway, which is central to the conversion of the fatty acid precursor to the lactone, is an aerobic process.[2] Insufficient oxygen can limit the efficiency of this pathway, impacting both growth and product formation. Ensure adequate oxygen supply by optimizing agitation and aeration rates.[4]

Issue 2: High Cell Density but Low γ-Dodecalactone Titer

  • Question: I have achieved high cell density in my fed-batch culture, but the concentration of γ-dodecalactone remains low. What are the potential reasons and solutions?

  • Answer: This scenario suggests that while the conditions are suitable for biomass accumulation, they are suboptimal for product formation or the product is being degraded.

    • Sub-optimal pH for Production: The optimal pH for cell growth might differ from the optimal pH for lactone production. For instance, with Yarrowia lipolytica CCMA 0242, a pH of 6 was found to be better for γ-decalactone production.[5] Experiment with different pH setpoints during the production phase.

    • Product Degradation: Some microbial strains can metabolize the produced γ-dodecalactone, leading to a decrease in its concentration over time.[2] One strategy to mitigate this is the use of mutant strains with a deficient degradation pathway.[2]

    • Incomplete Lactonization: The precursor to the lactone is a hydroxy acid. The conversion to the lactone form is favored under acidic conditions. At the end of the biotransformation, acidifying the culture broth to a pH of approximately 1.5 and heating it can ensure complete lactonization.[6]

Issue 3: Inconsistent γ-Dodecalactone Yields Between Batches

  • Question: I am observing significant variability in γ-dodecalactone production across different fermentation runs, even with seemingly identical parameters. What could be causing this inconsistency?

  • Answer: Inconsistent yields often stem from subtle variations in inoculum quality, substrate preparation, or process control.

    • Inoculum Quality: The physiological state of the inoculum is critical. Ensure that the inoculum is in the logarithmic growth phase and that the transfer volume is consistent between batches.[6]

    • Substrate Dispersion: Hydrophobic substrates like castor oil can be difficult to disperse evenly in the aqueous fermentation medium. Poor dispersion can lead to localized high concentrations, causing toxicity and inconsistent substrate availability. The use of emulsifying agents like Tween 80 can improve dispersion.[7]

    • Process Parameter Fluctuation: Minor, unmonitored fluctuations in pH, temperature, or dissolved oxygen can significantly impact metabolic activity.[7] Ensure that all online probes are calibrated correctly and that control loops are functioning as expected.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor for γ-dodecalactone production?

A1: The most common precursor for the biotechnological production of γ-dodecalactone is 10-hydroxystearic acid.[7] This can be supplied directly or derived from the hydrolysis of castor oil, where the main component is ricinoleic acid (12-hydroxy-octadec-9-enoic acid).[5] The yeast Yarrowia lipolytica is frequently used for this biotransformation due to its ability to grow on hydrophobic substrates and its efficient β-oxidation pathway.[5][8]

Q2: What are the key fermentation parameters to optimize for γ-dodecalactone production?

A2: The key parameters to optimize include pH, temperature, agitation, and aeration rates. For instance, in one study with Waltomyces lipofer, the maximal activity for γ-dodecalactone production was observed at pH 6.5, 35°C, and 200 rpm.[7] The oxygen transfer rate, influenced by agitation and aeration, has a direct positive effect on γ-decalactone productivity.[4]

Q3: Is a batch or fed-batch strategy better for γ-dodecalactone production?

A3: A fed-batch strategy is often preferred to overcome substrate toxicity, which can inhibit cell growth and metabolic activity at high concentrations.[1][2] By gradually feeding the substrate, a low and non-toxic concentration can be maintained, potentially leading to higher cell densities and product yields.[5]

Q4: How can I enhance the final recovery of γ-dodecalactone from the fermentation broth?

A4: At the end of the fermentation, acidifying the broth to a pH of around 1.5-2.0 and heating it promotes the complete lactonization of the 4-hydroxy acid intermediate.[6][9] Subsequently, the γ-dodecalactone can be recovered using solvent extraction with organic solvents like diethyl ether or ethyl acetate.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on γ-lactone production to provide a comparative overview of different conditions and their outcomes.

Table 1: Effect of Substrate Concentration on γ-Decalactone Production by Y. lipolytica CCMA 0242 [5]

SubstrateVolume Fraction (%)γ-Decalactone (mg/L)
Castor Oil1027.8
Castor Oil2029.3
Castor Oil3075.8
Glycerol102.5
Glycerol200.41
Glycerol300.32

Table 2: Comparison of γ-Dodecalactone Production by Different Yeast Strains [7]

BiocatalystSubstrate (g/L)γ-Dodecalactone (g/L)Productivity (mg/L/h)Conversion Yield (%, g/g)
Yarrowia lipolytica10-Hydroxystearic acid (14.4)3.519424.3
Mortierella isabellinaDodecanoic acid (19.2)4.1--
Permeabilized Waltomyces lipofer10-Hydroxystearic acid (60)46150076
Non-permeabilized Waltomyces lipofer10-Hydroxystearic acid (60)1240021

Experimental Protocols

Protocol 1: Inoculum Preparation [6][11]

  • Medium Preparation: Prepare YPG medium consisting of 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose. Sterilize by autoclaving.

  • Inoculation: In a sterile flask, inoculate the YPG medium with a stock culture of the selected yeast strain (e.g., Yarrowia lipolytica).

  • Incubation: Incubate the culture at 27-30°C for 24-48 hours on a rotary shaker at 140-200 rpm, or until the culture reaches the logarithmic growth phase.

Protocol 2: Fed-Batch Fermentation for γ-Dodecalactone Production [1][10]

  • Bioreactor Preparation: Prepare the biotransformation medium in the bioreactor and sterilize it. A typical medium might contain a nitrogen source, salts, and trace elements.

  • Inoculation: Inoculate the bioreactor with the prepared pre-culture to a starting optical density (OD600) of approximately 0.5.

  • Initial Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This phase is for biomass accumulation. Maintain process parameters such as temperature at 28°C, pH at 6.0-6.5, and dissolved oxygen (DO) above 20%.

  • Fed-Batch Phase:

    • Prepare a sterile feed solution containing the substrate (e.g., 10-hydroxystearic acid or castor oil) and a concentrated primary carbon source like glucose.

    • Initiate the continuous or intermittent feeding of the substrate solution at a predetermined rate. The goal is to maintain a low but steady concentration of the substrate in the bioreactor.

  • Monitoring: Regularly withdraw samples aseptically to monitor cell growth (OD600), substrate consumption, and γ-dodecalactone production.

Protocol 3: Quantification of γ-Dodecalactone using GC-MS [3][10]

  • Sample Preparation:

    • Take a 2 mL sample from the fermentation broth.

    • Acidify the sample to pH 3-4 with 1M HCl to ensure complete lactonization.

    • Add a known concentration of an internal standard (e.g., γ-decalactone).

    • Perform a liquid-liquid extraction by adding 2 mL of an organic solvent (e.g., diethyl ether).

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

  • Analysis:

    • Carefully collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

    • Analyze the dried extract using a Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS).

    • Identify and quantify the γ-dodecalactone peak based on its retention time and mass spectrum compared to authentic standards and the internal standard.

Visualizations

cluster_peroxisome Peroxisome ricinoleic_acid Ricinoleic Acid (C18) beta_oxidation β-Oxidation Cycles (Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase) ricinoleic_acid->beta_oxidation hydroxy_acid 4-Hydroxydodecanoic Acid (C12) beta_oxidation->hydroxy_acid lactonization Spontaneous/ Acid-Catalyzed Lactonization hydroxy_acid->lactonization lactone γ-Dodecalactone lactonization->lactone

Caption: Bioconversion pathway of ricinoleic acid to γ-dodecalactone.

cluster_prep 1. Preparation Phase cluster_ferm 2. Fermentation Phase cluster_analysis 3. Analysis & Recovery cluster_opt 4. Optimization Cycle strain Strain Selection (e.g., Y. lipolytica) medium Medium Preparation strain->medium inoculum Inoculum Preparation medium->inoculum batch Initial Batch Growth inoculum->batch fed_batch Fed-Batch Substrate Feeding batch->fed_batch control Parameter Control (pH, Temp, DO) fed_batch->control sampling Regular Sampling fed_batch->sampling quantification GC-MS Quantification sampling->quantification recovery Product Recovery (Extraction, Purification) quantification->recovery data_analysis Data Analysis recovery->data_analysis modification Process Modification data_analysis->modification modification->medium

Caption: Workflow for optimizing γ-dodecalactone production.

References

Technical Support Center: γ-Dodecalactone Stability in Acidic Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of gamma-dodecalactone (B1217428) in acidic food and beverage formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for γ-dodecalactone in acidic food products?

A1: The primary degradation pathway for γ-dodecalactone in acidic conditions is acid-catalyzed hydrolysis.[1] This reaction involves the opening of the lactone ring to form its corresponding open-chain hydroxy acid, 4-hydroxydodecanoic acid.[1][2] This is a reversible reaction, and the equilibrium between the lactone and the hydroxy acid is dependent on the pH of the medium.[1]

Q2: What is the optimal pH range for maintaining the stability of γ-dodecalactone?

A2: Gamma-lactones are generally most stable in a slightly acidic to neutral pH range, typically between pH 4 and 7.[3] In highly acidic conditions (pH below 4), the rate of hydrolysis increases, leading to the loss of the characteristic fruity aroma.[3] Conversely, under strongly alkaline conditions (pH > 12), γ-dodecalactone undergoes rapid ring-opening.[2] Some studies in biotechnological applications have indicated optimal stability and activity at a pH of 6.5.[2]

Q3: How does temperature affect the stability of γ-dodecalactone?

A3: As with most chemical reactions, the rate of degradation for γ-dodecalactone increases with elevated temperatures.[1][3] High-temperature processing or storage can accelerate the rate of hydrolysis, especially in an acidic environment, leading to a more rapid loss of the desired aroma.

Q4: Can other ingredients in the food matrix interact with γ-dodecalactone?

A4: Yes, γ-dodecalactone can potentially react with other components in a formulation. While specific interactions depend on the matrix, it is advisable to conduct compatibility studies with individual ingredients, such as preservatives or other active compounds, to identify any potential incompatibilities that could lead to degradation.[3]

Q5: What are the common analytical methods for quantifying γ-dodecalactone in food matrices?

A5: The most frequently used analytical methods for the quantification of γ-dodecalactone and other lactones are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These techniques are well-suited for separating and identifying volatile and semi-volatile compounds like lactones from complex food matrices.[5] Sample preparation often involves liquid-liquid extraction or solid-phase microextraction (SPME).[4]

Troubleshooting Guides

Issue 1: Unexpected loss of fruity, peach-like aroma in an acidic product.
  • Potential Cause: Degradation of γ-dodecalactone due to acid-catalyzed hydrolysis, where the lactone ring opens to form the non-aromatic 4-hydroxydodecanoic acid.[1]

  • Troubleshooting Steps:

    • Verify Product pH: Measure the pH of the final product. If it is highly acidic (e.g., below pH 4), this is a likely cause of instability.

    • Conduct a Stability Study: Prepare lab-scale batches of the product at varying pH levels (e.g., pH 3.5, 4.5, 5.5) and store them under accelerated conditions (e.g., elevated temperature). Monitor the concentration of γ-dodecalactone over time using GC-MS to determine the optimal pH for stability.

    • Review Storage Conditions: Ensure the product is stored at the recommended temperature, as elevated temperatures will accelerate hydrolysis.[1]

    • Analytical Confirmation: Use an analytical technique like GC-MS to screen for the presence of 4-hydroxydodecanoic acid, which would confirm hydrolysis has occurred.[1]

Issue 2: Development of soapy or waxy off-notes in the product over time.
  • Potential Cause: The formation of 4-hydroxydodecanoic acid from the hydrolysis of γ-dodecalactone can contribute to off-flavors. While the lactone itself is fruity, its open-chain hydroxy acid form may impart different sensory characteristics. Additionally, further degradation of the hydroxy acid could lead to other compounds.

  • Troubleshooting Steps:

    • Sensory Panel Evaluation: Conduct sensory evaluations to characterize the off-notes accurately.

    • Correlate with Analytical Data: Analyze samples with pronounced off-notes using GC-MS to identify and quantify degradation products. Compare these results with a fresh, acceptable sample.

    • Reformulation: If hydrolysis is confirmed as the cause, consider reformulating the product to a more stable pH range (ideally pH 4-7) or using a buffering system to maintain the target pH.[3]

Issue 3: Inconsistent or lower-than-expected quantification of γ-dodecalactone.
  • Potential Cause: The equilibrium between γ-dodecalactone and 4-hydroxydodecanoic acid can be influenced by the sample preparation method, particularly the pH of the extraction solvent.[4] Acidifying the sample prior to extraction can shift the equilibrium toward the lactone form, potentially leading to more accurate quantification.[4]

  • Troubleshooting Steps:

    • Optimize Extraction pH: Before extraction, adjust the sample pH to an acidic level (e.g., pH 1-3) to promote the cyclization of any open-chain 4-hydroxydecanoic acid into γ-dodecalactone.[4] This ensures you are measuring the total potential lactone content.

    • Select Appropriate Solvent: Use an effective extraction solvent. Diethyl ether has been shown to be highly effective for extracting γ-decalactone.[4]

    • Use an Internal Standard: Incorporate an internal standard (e.g., gamma-undecalactone) into your analytical method to correct for variations in extraction efficiency and instrument response.[4]

    • Validate the Method: Ensure your analytical method is properly validated for the specific food matrix, checking for accuracy, precision, and limit of detection.[6]

Data Presentation

Table 1: Influence of pH on γ-Decalactone Concentration in an Aqueous Medium

This table summarizes data adapted from a study on γ-decalactone, a closely related compound, demonstrating how acidification of the medium prior to analysis increases the measured lactone concentration due to the cyclization of 4-hydroxydecanoic acid.

Natural pH of MediumpH after AcidificationInitial γ-Decalactone Conc. (g/L)γ-Decalactone Conc. after Acidification (g/L)Percentage Increase (%)
5.6832.76 ± 0.093.68 ± 0.26~33.3%
5.6812.97 ± 0.213.25 ± 0.15~8.8%

Data adapted from Małajowicz et al., 2022. The study was on γ-decalactone, but the principle of acid-induced cyclization is applicable to γ-dodecalactone.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Study of γ-Dodecalactone in an Acidic Beverage Matrix

Objective: To determine the stability of γ-dodecalactone at different pH levels under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a base of the acidic beverage product without γ-dodecalactone.

    • Divide the base into three batches and adjust the pH of each to 4.0, 5.0, and 6.0 using citric acid or sodium citrate.

    • Spike each batch with a known concentration of γ-dodecalactone (e.g., 10 ppm).

    • Homogenize each batch thoroughly and dispense into airtight, amber glass vials.

  • Storage Conditions:

    • Place the vials in a stability chamber or oven at a constant elevated temperature (e.g., 40°C).

    • Store a set of control samples for each pH at a refrigerated temperature (e.g., 4°C).

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined intervals: Time 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Quantification:

    • At each time point, analyze the concentration of γ-dodecalactone in each sample using a validated GC-MS method (see Protocol 2).

  • Data Analysis:

    • Plot the concentration of γ-dodecalactone versus time for each pH level.

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition to determine the optimal pH for stability.

Protocol 2: Quantification of γ-Dodecalactone by GC-MS

Objective: To accurately quantify the concentration of γ-dodecalactone in a liquid food matrix.

Methodology:

  • Sample Preparation & Extraction:

    • Take a precise volume of the sample (e.g., 5 mL).

    • Add a known amount of internal standard (e.g., 20 µL of a 100 ppm solution of γ-undecalactone in ethanol).

    • Acidify the sample to pH ~2 with a strong acid (e.g., HCl) to ensure all 4-hydroxydodecanoic acid is converted to the lactone form.

    • Add an equal volume of an appropriate extraction solvent (e.g., diethyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Conditions (Example):

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for γ-dodecalactone and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards with known concentrations of γ-dodecalactone and a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of γ-dodecalactone to the peak area of the internal standard against the concentration of γ-dodecalactone.

    • Calculate the concentration in the samples using the regression equation from the calibration curve.

Visualizations

lactone γ-Dodecalactone (Fruity Aroma) intermediate Protonated Carbonyl Intermediate lactone->intermediate + H⁺ (Acid Catalyst) h_ion H+ h2o H₂O hydroxy_acid 4-Hydroxydodecanoic Acid (Non-aromatic / Off-flavor) intermediate->hydroxy_acid + H₂O (Nucleophilic Attack) hydroxy_acid->lactone

Caption: Acid-catalyzed hydrolysis of γ-dodecalactone.

start Issue: Loss of Fruity Aroma check_ph Measure Product pH start->check_ph ph_low pH < 4? check_ph->ph_low hydrolysis Probable Cause: Acid Hydrolysis ph_low->hydrolysis Yes check_temp Review Processing & Storage Temperatures ph_low->check_temp No reformulate Action: Reformulate to higher pH (pH 4-7) or add buffer hydrolysis->reformulate end_ok Aroma Stable reformulate->end_ok temp_high Temperatures Elevated? check_temp->temp_high thermal_deg Probable Cause: Accelerated Degradation temp_high->thermal_deg Yes temp_high->end_ok No optimize_temp Action: Reduce processing temp & control storage thermal_deg->optimize_temp optimize_temp->end_ok

Caption: Troubleshooting workflow for aroma loss.

prep 1. Prepare Product Base at Different pH Levels (e.g., 4, 5, 6) spike 2. Spike with Known Concentration of γ-Dodecalactone prep->spike store 3. Store Samples at Accelerated Conditions (e.g., 40°C) spike->store analyze 4. Analyze Samples by GC-MS at Timed Intervals (0, 1, 2, 4, 8 weeks) store->analyze plot 5. Plot Concentration vs. Time for Each pH analyze->plot determine 6. Determine Degradation Rate & Identify Optimal pH plot->determine

References

Technical Support Center: Thermal Degradation of gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of gamma-dodecalactone (B1217428).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound (γ-dodecalactone) is a flavoring and fragrance agent with a characteristic fruity, peach-like aroma. It belongs to the gamma-lactone family of cyclic esters. Understanding its thermal stability is crucial for ensuring the quality, efficacy, and safety of products in which it is used. Degradation due to thermal stress, such as during food processing or storage at elevated temperatures, can lead to a loss of the desired sensory properties and the formation of potentially undesirable byproducts.

Q2: What are the primary degradation pathways for this compound under thermal stress?

A2: Under thermal stress, this compound is believed to undergo several degradation pathways, primarily involving the opening of the lactone ring followed by subsequent reactions. The main proposed pathways include:

  • Decarboxylation: The loss of a carboxyl group as carbon dioxide (CO2) is a potential pathway, leading to the formation of unsaturated hydrocarbons.

  • Dehydration: The elimination of a water molecule can also occur, resulting in the formation of unsaturated dodecenoic acids.

  • Retro-ene Reaction: This pathway involves a pericyclic reaction that can lead to the formation of smaller volatile compounds.

The specific pathway that predominates is dependent on factors such as temperature, pressure, and the presence of other reactive species.

Q3: What are the expected degradation products of this compound when subjected to heat?

A3: The thermal degradation of this compound can generate a complex mixture of volatile and semi-volatile compounds. Based on the degradation of similar long-chain lactones and esters, expected products may include:

  • Unsaturated fatty acids: Resulting from the isomerization of the opened lactone ring.

  • Shorter-chain fatty acids, aldehydes, and ketones: Formed through oxidative cleavage of the alkyl side chain at elevated temperatures, especially in the presence of oxygen.

  • Alkenes: Arising from decarboxylation of the corresponding unsaturated fatty acids.

  • Carbon monoxide (CO) and Carbon dioxide (CO2): These can be formed from the decomposition of the lactone ring itself.[1]

Q4: How can I minimize the thermal degradation of this compound during my experiments or processing?

A4: To minimize thermal degradation, consider the following:

  • Temperature Control: Use the lowest effective temperature for the shortest possible duration.

  • Inert Atmosphere: If possible, conduct heating processes under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • pH Control: Maintaining a neutral pH can help prevent acid- or base-catalyzed hydrolysis of the lactone ring, which can be a precursor to further thermal degradation.

  • Use of Antioxidants: In formulations where it is permissible, the addition of antioxidants may help to mitigate oxidative degradation pathways that can be initiated by heat.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected loss of characteristic peach/fruity aroma in the final product. Thermal degradation of this compound.1. Review Thermal Profile: Analyze the time and temperature parameters of your process. Identify any steps with excessive heat exposure. 2. Analytical Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify potential degradation products. 3. Process Optimization: Experiment with lowering the processing temperature or reducing the heating time. Consider processing under a vacuum or an inert atmosphere.
Appearance of off-flavors or unknown peaks in GC-MS analysis after thermal processing. Formation of volatile degradation byproducts.1. Tentative Identification of Byproducts: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley) to tentatively identify them as potential aldehydes, ketones, or unsaturated acids. 2. Sensory Evaluation: If feasible, conduct sensory panel testing to characterize the off-flavors (e.g., rancid, green, plastic-like). This can provide clues about the chemical nature of the byproducts. 3. Matrix Effects: Evaluate if other components in your formulation could be reacting with this compound at elevated temperatures.
Inconsistent results in thermal stability studies. Variability in experimental conditions.1. Standardize Heating Method: Ensure consistent and uniform heating. For small-scale lab experiments, consider using a pyrolysis unit for precise temperature control. 2. Control Headspace: The volume and composition of the headspace in your reaction vessel can influence the degradation process. Maintain a consistent headspace-to-sample volume ratio. 3. Precise Sampling: Standardize your sampling and extraction procedure to ensure representative analysis of volatile and semi-volatile degradation products.

Data Presentation

The following table provides a template for summarizing quantitative data from thermal degradation studies of this compound. Researchers can populate this table with their experimental findings for easy comparison.

Table 1: Thermal Degradation of this compound - Example Data

Temperature (°C)Time (min)AtmosphereInitial Concentration (µg/g)Final Concentration (µg/g)Degradation (%)Major Degradation Products Identified (and their relative abundance)
15030Air10009505%Dodec-2-enoic acid (minor), Undecene (trace)
15030Nitrogen10009802%Dodec-2-enoic acid (trace)
20030Air100075025%Dodec-2-enoic acid, Undecene, Nonanal, Heptanal
20030Nitrogen100085015%Dodec-2-enoic acid, Undecene
25015Nitrogen100060040%Undecene, Dodec-2-enoic acid, CO2

Note: The data presented in this table are illustrative examples and not based on specific experimental results.

Experimental Protocols

Protocol: Analysis of Thermal Degradation Products of this compound by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a method for the controlled thermal degradation of this compound and the subsequent analysis of its degradation products.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Alternatively, a neat sample of this compound can be used.

2. Pyrolysis Conditions:

  • Use a pyrolysis unit directly coupled to a GC-MS system.

  • Place a small, accurately measured amount of the sample (e.g., 1-2 µL of the solution or ~0.1 mg of the neat substance) into a pyrolysis sample cup.

  • Set the pyrolysis temperature to the desired value for the experiment (e.g., 200°C, 250°C, 300°C).

  • Set the pyrolysis time (e.g., 15 seconds).

  • The pyrolysis should be conducted under an inert atmosphere, typically helium, which also serves as the GC carrier gas.

3. GC-MS Conditions:

  • Injector: Operate in split mode (e.g., 50:1 split ratio) with a temperature of 250°C.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 35-400.

4. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Use retention indices for further confirmation of compound identities.

  • Quantify the degradation products and the remaining this compound using an internal or external standard method.

Visualizations

Thermal_Degradation_Pathways gamma_Dodecalactone γ-Dodecalactone Ring_Opening Lactone Ring Opening gamma_Dodecalactone->Ring_Opening Heat Thermal_Stress Thermal Stress Thermal_Stress->Ring_Opening Unsaturated_Hydroxy_Acid Unsaturated Hydroxydodecanoic Acid Ring_Opening->Unsaturated_Hydroxy_Acid Decarboxylation Decarboxylation Unsaturated_Hydroxy_Acid->Decarboxylation Dehydration Dehydration Unsaturated_Hydroxy_Acid->Dehydration Oxidative_Cleavage Oxidative Cleavage (in presence of O2) Unsaturated_Hydroxy_Acid->Oxidative_Cleavage Unsaturated_Hydrocarbon Unsaturated Hydrocarbon (e.g., Dodecadiene) Decarboxylation->Unsaturated_Hydrocarbon CO2 CO2 Decarboxylation->CO2 Unsaturated_Acid Unsaturated Dodecenoic Acid Dehydration->Unsaturated_Acid Water H2O Dehydration->Water Smaller_Volatiles Shorter-chain Aldehydes, Ketones, and Acids Oxidative_Cleavage->Smaller_Volatiles

Caption: Proposed thermal degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample γ-Dodecalactone (Neat or in Solution) Pyrolysis Pyrolysis Chamber (Controlled Heating) Sample->Pyrolysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pyrolysis->GC_MS Volatile Products Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Degradation_Products Identified Degradation Products Data_Analysis->Degradation_Products Quantitative_Data Quantitative Data (Degradation % vs. Temp) Data_Analysis->Quantitative_Data

Caption: Experimental workflow for analyzing thermal degradation.

Troubleshooting_Logic Start Problem Encountered: Loss of Aroma / Off-Notes Check_Process Review Thermal Process (Time & Temperature) Start->Check_Process High_Temp Is Temperature > 150°C? Check_Process->High_Temp Analytical_Test Perform GC-MS Analysis Degradation_Confirmed Are Degradation Products Present in Chromatogram? Analytical_Test->Degradation_Confirmed High_Temp->Analytical_Test Yes Other_Cause Investigate Other Causes (e.g., Matrix Interactions, Hydrolysis) High_Temp->Other_Cause No Solution1 Optimize Process: Lower Temperature / Shorter Time Degradation_Confirmed->Solution1 Yes Degradation_Confirmed->Other_Cause No Solution2 Consider Inert Atmosphere to Prevent Oxidation Solution1->Solution2

Caption: Troubleshooting logic for aroma loss or off-notes.

References

troubleshooting low yield in microbial synthesis of gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the microbial synthesis of gamma-decalactone (B1670016).

Troubleshooting Guides

Issue 1: Low or No Production of Gamma-Decalactone

Question: My fermentation is complete, but I'm detecting very low or no gamma-decalactone. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent gamma-decalactone production can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Below is a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low/No γ-Decalactone Yield strain_check 1. Verify Strain Viability & Identity start->strain_check media_check 2. Assess Medium Composition strain_check->media_check Strain is viable strain_issue Action: Re-culture from fresh stock, sequence verify. strain_check->strain_issue precursor_check 3. Evaluate Precursor Substrate media_check->precursor_check Medium is optimal media_issue Action: Adjust C/N ratio, add essential nutrients. media_check->media_issue conditions_check 4. Optimize Fermentation Conditions precursor_check->conditions_check Precursor is suitable precursor_issue Action: Test different concentrations, consider fed-batch. precursor_check->precursor_issue pathway_check 5. Investigate Metabolic Pathway conditions_check->pathway_check Conditions are optimal conditions_issue Action: Optimize pH, temperature, aeration, and agitation. conditions_check->conditions_issue product_check 6. Consider Product Toxicity/Degradation pathway_check->product_check Pathway is active pathway_issue Action: Metabolic engineering (e.g., overexpress key enzymes). pathway_check->pathway_issue success Improved Yield product_check->success Toxicity/degradation addressed product_issue Action: In situ product removal, engineer strain for tolerance. product_check->product_issue

Caption: Troubleshooting workflow for low gamma-decalactone yield.

Possible Causes and Solutions:

  • Incorrect Strain or Poor Cell Viability:

    • Cause: The microbial strain may have lost its production capabilities due to improper storage or repeated subculturing. Contamination could also be an issue.

    • Solution:

      • Always start from a fresh culture from a reliable stock.

      • Perform a cell viability assay (e.g., plate counting, microscopy with viability stains) on your inoculum.

      • Verify the identity of your strain through sequencing (e.g., 16S rRNA for bacteria, ITS for yeast).

  • Sub-optimal Medium Composition:

    • Cause: The growth medium may lack essential nutrients or have an improper carbon-to-nitrogen ratio, affecting cell growth and enzyme production.

    • Solution:

      • Optimize the concentrations of carbon and nitrogen sources. For Yarrowia lipolytica, yeast extract and peptone are common nitrogen sources.

      • Ensure the presence of essential minerals and vitamins.

  • Substrate Limitation or Inhibition:

    • Cause: The precursor for gamma-decalactone synthesis (e.g., ricinoleic acid, castor oil) can be toxic at high concentrations.[1] Conversely, if the concentration is too low, it can be limiting.

    • Solution:

      • Perform a dose-response experiment to determine the optimal substrate concentration.

      • Consider a fed-batch feeding strategy to maintain a low but steady concentration of the substrate, avoiding toxicity.[1]

  • Improper Fermentation Conditions:

    • Cause: Key physical parameters such as pH, temperature, aeration, and agitation can significantly impact microbial growth and product formation.

    • Solution:

      • pH: The optimal pH for gamma-lactone production by Yarrowia lipolytica is typically between 6.0 and 7.0.[1] Monitor and control the pH throughout the fermentation.

      • Temperature: The optimal temperature for Yarrowia lipolytica growth and bioconversion is generally around 28-30°C.[1]

      • Aeration and Agitation: The bioconversion process is aerobic. Ensure sufficient oxygen supply by optimizing agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20% saturation.[1] The intensity of mixing has been shown to be a critical factor.[2][3]

  • Metabolic Pathway Inefficiency:

    • Cause: The native metabolic pathway for converting the precursor to gamma-decalactone may be inefficient, or competing metabolic pathways may be diverting intermediates.

    • Solution:

      • Consider metabolic engineering approaches. For example, in Saccharomyces cerevisiae, which lacks the necessary hydroxylase to convert oleic acid, expressing an oleate (B1233923) hydroxylase can enable production.[4]

      • Overexpression of key enzymes in the β-oxidation pathway can enhance the conversion rate.[5]

      • Deletion of competing pathways, such as those for glycerol (B35011) synthesis in S. cerevisiae, can redirect metabolic flux towards gamma-decalactone production.[4][6]

  • Product Toxicity or Degradation:

    • Cause: Gamma-decalactone itself can be toxic to the microbial cells at high concentrations, inhibiting further production.[7] Some strains may also be capable of degrading the produced lactone.[5]

    • Solution:

      • Implement in situ product removal techniques, such as adding an organic solvent to the fermentation broth to extract the gamma-decalactone as it is produced. This has been shown to improve yield by over 400%.

      • Screen for or engineer strains with higher tolerance to gamma-decalactone. Overexpression of tryptophan transporters has been shown to increase resistance and production in S. cerevisiae.[4][6]

      • Monitor the concentration of gamma-decalactone over time to determine if the producing strain is also degrading it. If so, consider using a different strain or a knockout mutant for the degradation pathway.

Issue 2: Inconsistent Yields Between Batches

Question: I'm observing significant variability in gamma-decalactone yield from one fermentation batch to another, even though I'm trying to follow the same protocol. What could be causing this inconsistency?

Answer:

Inconsistent yields are often due to subtle variations in experimental conditions that are not adequately controlled.

Key Areas for Investigation:

  • Inoculum Preparation: Ensure that the age, cell density, and viability of your inoculum are consistent for every batch. Prepare a fresh inoculum for each experiment rather than using leftovers.

  • Media Preparation: Precisely measure all media components. Autoclaving can sometimes affect the composition of the media, so ensure consistent sterilization procedures.

  • Substrate Quality: The quality and composition of the precursor substrate (e.g., castor oil) can vary between suppliers and even between different lots from the same supplier. If possible, use a single, well-characterized batch of substrate for a series of experiments.

  • Bioreactor Calibration: If using a bioreactor, ensure that probes for pH and dissolved oxygen are calibrated before each run. Check that agitation and aeration rates are accurately controlled.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for gamma-decalactone production?

A1: Several microorganisms have been successfully used for gamma-decalactone production. The most common are oleaginous yeasts, particularly Yarrowia lipolytica, which is widely studied and generally regarded as safe (GRAS).[8][9] Other yeasts like Sporidiobolus, Rhodotorula, and Candida species have also been utilized.[5] Some bacteria, such as Micrococcus luteus, can also produce gamma-dodecalactone (B1217428) from oleic acid.[10] Metabolic engineering has also enabled production in non-native hosts like Saccharomyces cerevisiae and Ashbya gossypii.[4][6][11]

Q2: What are the primary metabolic pathways involved in gamma-decalactone synthesis?

A2: The primary pathway for microbial synthesis of gamma-decalactone is the biotransformation of hydroxy fatty acids via the peroxisomal β-oxidation pathway.[5][6]

  • From Ricinoleic Acid: When using ricinoleic acid (from castor oil) as a precursor, the 18-carbon fatty acid undergoes four cycles of β-oxidation. This process shortens the carbon chain to a 10-carbon intermediate, 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form gamma-decalactone.[5]

  • From Oleic Acid: Some microbes can convert oleic acid into gamma-decalactone. This involves an initial hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation and subsequent β-oxidation cycles to yield 4-hydroxydecanoic acid, which then cyclizes.[10] In engineered S. cerevisiae, oleic acid is first converted to ricinoleic acid by an expressed hydroxylase, which then enters the β-oxidation pathway.[4]

GammaDecalactonePathway cluster_precursor Precursor Substrates cluster_pathway Metabolic Pathway Ricinoleic Acid Ricinoleic Acid BetaOxidation β-Oxidation (4 cycles) Ricinoleic Acid->BetaOxidation Oleic Acid Oleic Acid Hydration Hydration/ Hydroxylation Oleic Acid->Hydration Hydration->Ricinoleic Acid (or similar hydroxy acid) Intermediate 4-Hydroxydecanoic Acid BetaOxidation->Intermediate Lactonization Spontaneous Lactonization Intermediate->Lactonization Product γ-Decalactone Lactonization->Product

Caption: Generalized metabolic pathway for gamma-decalactone synthesis.

Q3: How can I optimize fermentation conditions for better yield?

A3: Optimization of fermentation parameters is crucial for maximizing gamma-decalactone yield. A systematic approach, such as the Taguchi method, can be effective.[2][3] Key parameters to optimize include:

  • Substrate Concentration: High concentrations can be inhibitory. Optimal levels for Y. lipolytica have been reported around 75 g/L of ricinoleic acid.[2][3]

  • pH: A constant pH of around 7 has been found to be optimal for Y. lipolytica.[2][3]

  • Mixing Intensity (Agitation): This is often a critical factor influencing mass transfer of the oily substrate and oxygen. A variable mixing speed (e.g., 200-500 rpm) has been shown to be effective.[2][3]

  • Aeration: Maintaining adequate dissolved oxygen is essential for the aerobic β-oxidation process.

Q4: What are some typical yields for gamma-decalactone in microbial synthesis?

A4: Gamma-decalactone yields can vary significantly depending on the microbial strain, substrate, and fermentation strategy. The following table summarizes some reported yields.

MicroorganismSubstrateFermentation ModeMax Yield (g/L)Reference
Yarrowia lipolyticaRicinoleic AcidBatch2.93[2][3]
Rhodotorula aurantiacaCastor OilFermentor6.6[12]
Waltomyces lipofer (permeabilized)10-hydroxystearic acidBatch46[13][14]
Yarrowia lipolyticaCastor OilBatch0.0529[15]

Experimental Protocols

Protocol: General Batch Fermentation for Gamma-Decalactone Production

This protocol provides a general methodology for a batch fermentation process using Yarrowia lipolytica and a castor oil-based substrate.

1. Inoculum Preparation:

  • Aseptically transfer a single colony of Y. lipolytica from a YPD agar (B569324) plate to a 50 mL sterile centrifuge tube containing 10 mL of YPD broth.

  • Incubate at 28°C with shaking at 200 rpm for 24 hours.

  • Use this seed culture to inoculate the main fermentation medium at a starting optical density (OD₆₀₀) of approximately 0.1.

2. Fermentation Medium Preparation:

  • Prepare the fermentation medium. A typical medium might contain (per liter):

    • Yeast Extract: 9 g

    • Peptone: 9 g

    • Castor Oil (as substrate): 25-75 g/L (emulsified with Tween 80 at a 1:10 ratio)

  • Adjust the pH of the medium to 6.0-7.0 before autoclaving.[15]

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation:

  • Aseptically transfer the prepared medium to a sterile bioreactor or baffled shake flasks.

  • Inoculate the medium with the prepared seed culture.

  • Incubate at 28-30°C with agitation (e.g., 200-500 rpm) and aeration (if in a bioreactor, maintain DO > 20%).

  • Run the fermentation for 72-120 hours.

  • Collect samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (OD₆₀₀), pH, and gamma-decalactone concentration.

4. Extraction and Quantification of Gamma-Decalactone:

  • Centrifuge a 1 mL sample of the fermentation broth to separate the cells.

  • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully collect the organic phase for analysis.

  • Analyze the concentration of gamma-decalactone in the organic extract using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[16] Use a standard curve of pure gamma-decalactone for quantification. An internal standard (e.g., gamma-undecalactone) can be used for improved accuracy.

References

Technical Support Center: Synthesis and Purification of γ-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the purity of synthesized γ-dodecalactone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical γ-dodecalactone synthesis?

A1: Common impurities depend on the synthetic route. For chemical synthesis, such as the lactonization of 4-hydroxydodecanoic acid, impurities can include unreacted starting materials (4-hydroxydodecanoic acid), residual acid catalyst, solvents, and polymeric byproducts.[1][2] In biotechnological routes using precursors like castor oil, impurities might consist of other fatty acids, triglycerides, and different lactone isomers.[3]

Q2: My crude product is dark brown after synthesis using an acid catalyst. What causes this and how can I prevent it?

A2: Dark coloration when using strong mineral acids (e.g., sulfuric acid) is typically due to acid-catalyzed side reactions, including degradation and polymerization of the starting materials or the lactone product.[1] To mitigate this, consider the following:

  • Use a Milder Catalyst: Strongly acidic ion-exchange resins, such as Amberlyst 15, are effective alternatives that minimize side reactions and simplify purification.[1]

  • Optimize Temperature: High temperatures accelerate side reactions. Ensure the reaction is conducted at the lowest effective temperature to favor lactonization over degradation.[1][4]

Q3: How can I effectively remove the acid catalyst after the reaction?

A3: After the reaction, the mixture should be cooled and diluted with an organic solvent like diethyl ether or ethyl acetate. The organic phase should then be washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid, and finally with a saturated sodium chloride (brine) solution to aid in phase separation and remove residual water.[1]

Q4: What is the most suitable analytical method for determining the purity of γ-dodecalactone?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently used and reliable method for determining the purity of γ-dodecalactone.[3][5] It allows for the separation of volatile compounds and their identification based on their mass spectra. For accurate quantification, it is recommended to use an internal standard, such as γ-undecalactone or a deuterated analog of γ-dodecalactone.[3][6][7]

Q5: Can γ-dodecalactone degrade during storage?

A5: Yes, lactones can be susceptible to degradation over time. The primary degradation pathways are hydrolysis and polymerization.[2][8] Hydrolysis can occur in the presence of moisture, especially under acidic or basic conditions.[9] Polymerization can be catalyzed by residual acids or bases and is accelerated by heat, leading to increased viscosity.[2][8] For long-term stability, it is recommended to store the purified lactone under an inert atmosphere (e.g., nitrogen or argon), at a cool temperature, and in an anhydrous environment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of γ-dodecalactone.

Issue 1: Low Purity After Initial Workup
  • Question: My initial purity after extraction and washing is below 70%. What are the likely causes and how can I improve it?

  • Answer: Low purity at this stage often points to an incomplete reaction or ineffective removal of byproducts.

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the catalyst loading.

    • Ineffective Washing: Emulsions during aqueous workup can trap impurities in the organic layer. To break persistent emulsions, try washing with brine or centrifugation.[1] Ensure the pH of the aqueous layer is basic (pH > 8) during the bicarbonate wash to effectively remove all acidic components.

    • Byproduct Formation: Significant byproduct formation may require a more robust purification method like column chromatography or vacuum distillation.[3]

Issue 2: Low Yield or Product Loss During Purification
  • Question: I am losing a significant amount of product during column chromatography or distillation. How can I minimize this loss?

  • Answer: Product loss during purification is a common challenge.

    • During Distillation:

      • High Vacuum Required: γ-Dodecalactone has a high boiling point (approx. 311°C at atmospheric pressure) and should be distilled under high vacuum to prevent thermal decomposition.[2][10] The boiling point is approximately 130-132°C at 1.5 mmHg.[11]

      • Proper Insulation: In fractional distillation, if the vapor column doesn't reach the condenser, the temperature may be too low or heat may be dissipating. Wrap the distillation column with glass wool or aluminum foil to ensure a proper temperature gradient.[12]

      • Avoid Bumping: Violent boiling or "bumping" can lead to impure fractions. Use a stir bar or boiling chips and heat the distillation flask evenly.[13]

    • During Column Chromatography:

      • Irreversible Adsorption: The product may be irreversibly binding to the silica (B1680970) gel. If this is suspected, a less active stationary phase like alumina (B75360) could be tested, or the polarity of the eluent can be adjusted.

      • Incorrect Solvent System: An inappropriate solvent system can lead to poor separation or co-elution with impurities. Optimize the mobile phase using TLC to achieve a retention factor (Rf) of approximately 0.3 for γ-dodecalactone.[14]

Issue 3: Polymerization During Synthesis or Distillation
  • Question: My product has become viscous, and I suspect polymerization. How can I prevent this?

  • Answer: Polymerization of lactones is often catalyzed by acidic or basic residues at elevated temperatures.[8]

    • Neutralize Thoroughly: Before heating (e.g., for distillation), ensure all traces of the acid catalyst have been removed through careful washing with a base like sodium bicarbonate.

    • Use Milder Catalysts: Employing solid acid catalysts (e.g., Amberlyst 15) instead of strong mineral acids can reduce the likelihood of polymerization.[1]

    • Distill at Lower Temperatures: Use a high vacuum to lower the boiling point, thereby reducing the thermal stress on the molecule.[10]

Data on Purification Methods

The following table summarizes the effectiveness of different purification methods for lactones, with data drawn from studies on γ-decalactone, a close analog of γ-dodecalactone.

Purification MethodKey ParametersPurity of Crude ProductPurity of Final ProductKey Considerations
Liquid-Liquid Extraction Solvent: Diethyl Ether (1:1 ratio with sample)N/A (Initial Separation)~51.5% - 53.0%[3]Simple and rapid, but often co-extracts lipids and other non-volatile impurities, resulting in lower purity.[3]
Hydrodistillation N/A~53.0%~88.0% ± 3.4%[3]More effective than extraction for purity but can result in lower recovery. Prolonged heating may cause some hydrolysis.[3]
Adsorption Adsorbent: Amberlite XAD-4 resin~53.0%High (Desorption yields high-purity product)Offers effective in-situ product removal during biotransformation, which can improve overall yield by reducing product toxicity to microorganisms.[3][15]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate GradientVariable>98%[16][17]Highly effective for removing polar and non-polar impurities. Requires careful optimization of the solvent system via TLC.[14]
Vacuum Distillation Pressure: < 2 mmHgVariable>98%The gold standard for purifying thermally stable, high-boiling point liquids. Prevents decomposition that would occur at atmospheric pressure.[10][11]

Key Experimental Protocols

Protocol 1: Synthesis of γ-Dodecalactone via Lactonization

This protocol describes a general method for the acid-catalyzed lactonization of 4-hydroxydodecanoic acid.

Materials:

  • 4-hydroxydodecanoic acid

  • Toluene

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15) or concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4-hydroxydodecanoic acid in toluene.

  • Add a catalytic amount of the acid catalyst (e.g., ~5% w/w of Amberlyst 15).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress using TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature. If using a resin catalyst, filter it off.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude γ-dodecalactone.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., hexanes:ethyl acetate) that gives γ-dodecalactone an Rf value of ~0.3.[14]

  • Column Packing: Pack a glass column with silica gel 60 in the chosen non-polar solvent (e.g., hexanes).[14]

  • Sample Loading: Dissolve the crude γ-dodecalactone in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel.[18]

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified γ-dodecalactone.[14]

Protocol 3: Purification by Vacuum Distillation

Procedure:

  • Set up a vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.[10]

  • Place the crude γ-dodecalactone and a magnetic stir bar in the distillation flask.

  • Connect the apparatus to a high-vacuum pump (< 2 mmHg).

  • Begin stirring and gently heat the flask using a heating mantle or oil bath. The bath temperature should be set about 20-30°C higher than the expected boiling point of the liquid.[10]

  • Collect the fraction that distills at a constant temperature (approx. 130-132°C at 1.5 mmHg).[11] Discard any initial lower-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-Hydroxydodecanoic Acid) reaction Acid-Catalyzed Lactonization start->reaction workup Aqueous Wash (H₂O, NaHCO₃, Brine) reaction->workup crude Crude Product workup->crude purify Purification Step (Distillation or Chromatography) crude->purify analysis Purity Analysis (GC-MS) purify->analysis final_product Pure γ-Dodecalactone (>98%) analysis->final_product

Fig. 1: General experimental workflow for synthesis and purification.

troubleshooting_purity start Low Purity Detected After Workup cause1 Incomplete Reaction start->cause1 Is starting material present? cause2 Ineffective Washing start->cause2 Were emulsions observed? cause3 Byproduct Formation start->cause3 Are unknown spots on TLC? sol1 Extend Reaction Time Monitor via TLC cause1->sol1 sol2 Use Brine to Break Emulsions Ensure pH > 8 During Base Wash cause2->sol2 sol3 Proceed to High-Purity Step (Vacuum Distillation or Column Chromatography) cause3->sol3

Fig. 2: Troubleshooting logic for low product purity.

References

preventing gamma-Dodecalactone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing γ-dodecalactone degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of γ-dodecalactone?

A1: The degradation of γ-dodecalactone is primarily influenced by several factors, including:

  • pH: The γ-lactone ring is susceptible to hydrolysis under both acidic and especially basic conditions, which leads to ring-opening. The optimal pH for γ-lactone stability is generally in the slightly acidic to neutral range (pH 4-7).

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Prolonged exposure to high temperatures during extraction or sample processing can lead to significant losses.

  • Enzymatic Activity: The presence of enzymes, such as lactonases, in the sample matrix can catalyze the hydrolysis of the lactone ring.

  • Solvent: The choice of solvent can impact the stability of γ-dodecalactone. While specific data for γ-dodecalactone is limited, the polarity of the solvent can influence degradation rates.

Q2: What is the main degradation product of γ-dodecalactone?

A2: The primary degradation product of γ-dodecalactone under hydrolytic conditions (acidic or basic) is 4-hydroxydodecanoic acid. This is the result of the opening of the lactone ring. This degradation leads to a loss of the characteristic fruity aroma of γ-dodecalactone.

Q3: How can I prevent enzymatic degradation of γ-dodecalactone during sample preparation?

A3: To prevent enzymatic degradation, it is crucial to inactivate enzymes present in the sample matrix as early as possible. This can be achieved through:

  • Rapid Freezing: Immediately freezing the sample after collection can slow down enzymatic activity.

  • pH Adjustment: Adjusting the pH of the sample to a range where enzymatic activity is minimized (typically acidic conditions) can be effective.

  • Solvent Extraction: Promptly extracting the γ-dodecalactone into an organic solvent will separate it from aqueous-phase enzymes.

  • Heat Treatment: For some samples, a short, rapid heat treatment (blanching) can denature and inactivate enzymes. However, the temperature and duration must be carefully controlled to avoid thermal degradation of the lactone.

Q4: Which extraction method is best for minimizing γ-dodecalactone degradation?

A4: The choice of extraction method depends on the sample matrix and the desired purity of the extract.

  • Liquid-Liquid Extraction (LLE): This is a rapid and effective method for extracting γ-dodecalactone. Using a non-polar solvent like diethyl ether has been shown to provide high recovery rates.

  • Solid-Phase Extraction (SPE): SPE can offer a more selective extraction, resulting in a cleaner extract.

  • Steam Distillation: While this method can yield a high-purity extract, the prolonged exposure to heat may lead to some thermal degradation.

  • Supercritical Fluid Extraction (SFE): SFE is a modern technique that uses supercritical CO2 as a solvent. It is highly selective and can be performed at lower temperatures, minimizing thermal degradation.

Troubleshooting Guides

Issue 1: Low recovery of γ-dodecalactone in the final extract.

Possible Cause Troubleshooting Step
Degradation due to pH Measure the pH of your sample and any aqueous solutions used during extraction. Adjust the pH to a range of 4-7 using a suitable buffer. Acidification of the medium prior to extraction has been shown to increase the concentration of the lactone.
Thermal Degradation If using heat-based extraction methods (e.g., steam distillation, Soxhlet), reduce the extraction temperature and time. Consider alternative, lower-temperature methods like LLE or SFE.
Enzymatic Degradation Incorporate an enzyme inactivation step at the beginning of your sample preparation. This could involve rapid freezing, pH adjustment, or a brief heat treatment.
Incomplete Extraction Optimize your extraction parameters. For LLE, ensure sufficient mixing and an appropriate solvent-to-sample ratio. For SPE, check that the sorbent and elution solvent are appropriate for γ-dodecalactone.
Improper Solvent Choice For LLE, use a solvent in which γ-dodecalactone is highly soluble and which is immiscible with the sample matrix. Diethyl ether has been shown to be highly effective.

Issue 2: Appearance of unknown peaks in the chromatogram, suggesting degradation products.

Possible Cause Troubleshooting Step
Hydrolysis of the Lactone Ring The primary degradation product is likely 4-hydroxydodecanoic acid. Confirm its identity using a reference standard or by GC-MS analysis, looking for the characteristic mass spectrum. To prevent this, control the pH and temperature during sample preparation as described above.
Oxidative Degradation If the sample has been exposed to air for extended periods, oxidative degradation may occur. To mitigate this, work under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants to your sample if compatible with your analysis.
Thermal Decomposition High temperatures can lead to the formation of various smaller, volatile compounds. Minimize heat exposure during all steps of your sample preparation and analysis.

Data Presentation

Table 1: Comparison of Extraction Techniques for γ-Lactones

Feature Solvent Extraction (LLE) Steam Distillation Supercritical Fluid Extraction (SFE)
Recovery / Yield High (up to 99.9 ± 1.8% with diethyl ether in model solutions)Lower than solvent extraction (efficiency difference of 12.8% to 22% reported)High, but dependent on temperature and pressure parameters
Purity of Extract Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%, may contain co-extracted lipids)High (approx. 88.0 ± 3.4%)Very high, highly selective for target compounds, yielding a solvent-free extract
Selectivity Lower; co-extraction of non-volatile compounds is common.High for volatile and semi-volatile compounds.High; tunable by modifying pressure and temperature.
Solvent Usage High (e.g., diethyl ether, hexane, chloroform)Low to none (uses water).Uses supercritical CO2, which is easily removed.
Risk of Thermal Degradation Low, as it is typically performed at low temperatures.Potential risk for heat-sensitive compounds.Low risk; extraction is performed at relatively low temperatures (e.g., 40-60°C).

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for γ-Dodecalactone

This protocol is adapted from methods optimized for the extraction of similar γ-lactones.

  • Sample Preparation:

    • Weigh approximately 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is solid, add a minimal amount of deionized water to create a slurry.

    • To inhibit enzymatic activity, adjust the pH of the sample to approximately 4 with a suitable acid (e.g., phosphoric acid).

  • Extraction:

    • Add 10 mL of diethyl ether to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (diethyl ether) to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Concentration:

    • Under a gentle stream of nitrogen, evaporate the solvent to a final volume of approximately 1 mL.

    • The concentrated extract is now ready for analysis (e.g., by GC-MS).

Protocol 2: Analysis of γ-Dodecalactone and its Degradation Products by GC-MS

This protocol provides a general method for the analysis of γ-dodecalactone and its potential degradation products.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify γ-dodecalactone and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and retention indices.

    • The primary degradation product, 4-hydroxydodecanoic acid, will have a different retention time and mass spectrum compared to the parent lactone.

Visualizations

degradation_pathway gamma_dodecalactone γ-Dodecalactone hydroxy_acid 4-Hydroxydodecanoic Acid gamma_dodecalactone->hydroxy_acid Ring Opening hydrolysis Hydrolysis (Acid or Base Catalyzed)

Caption: Hydrolytic degradation of γ-dodecalactone.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Sample Collection homogenize Homogenization sample->homogenize ph_adjust pH Adjustment (pH 4-7) homogenize->ph_adjust extraction Solvent Extraction (e.g., Diethyl Ether) ph_adjust->extraction separation Phase Separation (Centrifugation) extraction->separation drying Drying (Anhydrous Na2SO4) separation->drying concentration Concentration (Under Nitrogen) drying->concentration gcms GC-MS Analysis concentration->gcms

Caption: Recommended workflow for γ-dodecalactone sample preparation.

Technical Support Center: Optimization of Fermentation Parameters for Enhanced γ-Dodecalactone Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of fermentation parameters for enhanced γ-dodecalactone production.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentative production of γ-dodecalactone.

IssuePossible CausesRecommended Actions
Low or No γ-Dodecalactone Yield Inefficient precursor conversion- Optimize precursor concentration (e.g., 10-hydroxystearic acid) to avoid substrate inhibition. A concentration of 60 g/L has been shown to be optimal in some systems.[1] - Ensure the use of a high-producing microbial strain. Waltomyces lipofer has been identified as an efficient producer.[1] - For whole-cell biotransformations, consider cell permeabilization to improve substrate uptake and product release.[1]
Suboptimal fermentation parameters- pH: Maintain a stable pH, as deviations can significantly impact enzyme activity. An optimal pH of 6.5 has been reported for γ-dodecalactone production by W. lipofer.[1] - Temperature: Control the temperature within the optimal range for your microorganism. A temperature of 35°C was found to be optimal for W. lipofer.[1] - Agitation and Aeration: Ensure adequate mixing and oxygen supply. An agitation of 200 rpm is a good starting point.[1]
Degradation of γ-dodecalactone- Monitor product concentration over time to determine the optimal harvest time before significant degradation occurs.
Low Biomass Production Inappropriate medium composition- Review and optimize the growth medium, ensuring a balanced carbon-to-nitrogen ratio.
Suboptimal growth conditions- Optimize pH, temperature, and aeration for the growth phase, which may differ from the production phase.
Low inoculum viability or size- Use a fresh, viable inoculum at an appropriate concentration.
Incomplete Substrate Consumption Poor bioavailability of hydrophobic substrate- Add surfactants or emulsifying agents like Tween 80 (e.g., 0.05% w/v) to improve substrate dispersion.[1]
Mass transfer limitations- Increase agitation to improve mixing and mass transfer of the substrate to the cells.
Formation of Undesirable Byproducts Metabolic shift due to suboptimal conditions- Fine-tune pH and aeration, as these can influence metabolic pathways and lead to the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common microorganisms used for γ-dodecalactone production?

A1: Several yeast strains have been shown to produce γ-dodecalactone. Waltomyces lipofer has been identified as a particularly efficient producer, especially when using permeabilized cells. Other yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae have also been used in the production of related lactones and could be potential candidates.[2]

Q2: What is the primary precursor for γ-dodecalactone biosynthesis?

A2: The primary precursor for the microbial production of γ-dodecalactone is 10-hydroxystearic acid.[1][3] This precursor is metabolized by the yeast through the β-oxidation pathway to yield the final product.[1]

Q3: How does pH affect γ-dodecalactone production?

A3: The pH of the fermentation medium is a critical parameter that influences both microbial growth and the enzymatic conversions leading to γ-dodecalactone. For the biotransformation of 10-hydroxystearic acid by W. lipofer, a pH of 6.5 has been shown to be optimal.[1] Deviations from the optimal pH can lead to reduced enzyme activity and lower product yields.

Q4: What is the optimal temperature for γ-dodecalactone fermentation?

A4: The optimal temperature is dependent on the specific microorganism being used. For the bioconversion of 10-hydroxystearic acid by permeabilized W. lipofer cells, a temperature of 35°C has been identified as optimal.[1]

Q5: How do aeration and agitation impact the fermentation process?

A5: Aeration and agitation are vital for supplying dissolved oxygen to the culture and ensuring a homogenous distribution of cells and substrate. The β-oxidation pathway involved in lactone formation is an oxygen-dependent process. An agitation speed of 200 rpm has been used effectively for γ-dodecalactone production in baffled flasks.[1]

Q6: My γ-dodecalactone yield is lower than expected. What are the first parameters I should check?

A6: Start by verifying the key fermentation parameters: pH, temperature, and agitation. Ensure they are within the optimal ranges for your specific microorganism and process. Next, review your substrate concentration, as high concentrations of 10-hydroxystearic acid can be inhibitory. An optimal concentration of 60 g/L has been reported.[1] Also, confirm the viability and concentration of your cells; a cell concentration of 30 g/L has been shown to be effective.[1] If using whole cells, consider the efficiency of substrate uptake and product export, which can be enhanced by cell permeabilization.[1]

Q7: What is cell permeabilization and why is it useful for γ-dodecalactone production?

A7: Cell permeabilization is a process that makes the cell membrane more permeable to allow for the easier passage of substrates and products.[4][5] This is particularly useful in biotransformation processes where the substrate (e.g., 10-hydroxystearic acid) and/or the product (γ-dodecalactone) may have difficulty crossing the cell membrane.[1] Using permeabilized W. lipofer cells has been shown to significantly increase the yield and productivity of γ-dodecalactone compared to non-permeabilized cells.[1][6]

Data Presentation

Table 1: Optimal Fermentation Parameters for γ-Dodecalactone Production by Permeabilized Waltomyces lipofer

ParameterOptimal ValueReference
pH6.5[1]
Temperature35°C[1]
Agitation200 rpm[1]
Substrate (10-hydroxystearic acid) Concentration60 g/L[1]
Permeabilized Cell Concentration30 g/L[1]
Surfactant (Tween 80)0.05% (w/v)[1]

Table 2: Comparison of γ-Dodecalactone Production with Permeabilized vs. Non-permeabilized Waltomyces lipofer Cells

ParameterPermeabilized CellsNon-permeabilized CellsReference
γ-Dodecalactone Yield (g/L)4612[1][6]
Conversion Yield (wt/wt)76%21%[1][6]
Productivity (g/L/h)1.50.4[1][6]

Experimental Protocols

Protocol 1: Inoculum Preparation for Waltomyces lipofer

This protocol describes the preparation of the yeast inoculum for fermentation.

Materials:

  • Waltomyces lipofer strain

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Shaker incubator

Method:

  • Inoculate a single colony of W. lipofer into a flask containing sterile YPG medium.

  • Incubate at 27-30°C with shaking at 140-200 rpm for 24-48 hours, or until the culture reaches the desired growth phase.

Protocol 2: Biotransformation of 10-Hydroxystearic Acid to γ-Dodecalactone using Permeabilized Waltomyces lipofer Cells

This protocol is based on the findings for efficient γ-dodecalactone production.[1]

Materials:

  • Concentrated W. lipofer cell suspension

  • 10-hydroxystearic acid

  • Tris-HCl buffer (0.7 M, pH 6.5)

  • Tween 80

  • Baffled flasks

  • Shaker incubator

Method:

  • Harvest the W. lipofer cells from the culture broth by centrifugation.

  • Wash the cells with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 6.5).

  • (Optional but recommended) Permeabilize the cells using a suitable method (e.g., treatment with ethanol (B145695) and Triton X-100).

  • Prepare the reaction medium in a baffled flask containing 0.7 M Tris buffer (pH 6.5), 60 g/L of 10-hydroxystearic acid, 30 g/L of permeabilized cells, and 0.05% (w/v) Tween 80.

  • Incubate the reaction mixture at 35°C with agitation at 200 rpm for up to 30 hours.

  • Monitor the production of γ-dodecalactone at regular intervals using an appropriate analytical method (e.g., gas chromatography).

Mandatory Visualization

Biosynthesis Pathway of γ-Dodecalactone

G cluster_0 β-Oxidation Cycle 10-Hydroxystearic_acid 10-Hydroxystearic Acid 4-Hydroxydodecanoic_acid 4-Hydroxydodecanoic Acid 10-Hydroxystearic_acid->4-Hydroxydodecanoic_acid Multiple Steps Acetyl-CoA Acetyl-CoA 4-Hydroxydodecanoic_acid->Acetyl-CoA Final Cleavage gamma-Dodecalactone This compound 4-Hydroxydodecanoic_acid->this compound Lactonization

Caption: Proposed metabolic pathway from 10-hydroxystearic acid to γ-dodecalactone.

Experimental Workflow for γ-Dodecalactone Production

G Inoculum_Preparation Inoculum Preparation (W. lipofer in YPG medium) Cell_Harvesting Cell Harvesting (Centrifugation) Inoculum_Preparation->Cell_Harvesting Permeabilization Cell Permeabilization (Optional but Recommended) Cell_Harvesting->Permeabilization Biotransformation Biotransformation Reaction (10-HSA, Permeabilized Cells, Buffer, Tween 80) Permeabilization->Biotransformation Incubation Incubation (35°C, 200 rpm) Biotransformation->Incubation Product_Analysis Product Analysis (e.g., GC) Incubation->Product_Analysis

Caption: Experimental workflow for γ-dodecalactone production.

References

Technical Support Center: Enantioselective Synthesis of γ-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling enantioselectivity in the synthesis of γ-dodecalactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantioselectivity in γ-dodecalactone synthesis?

A1: The two main approaches for controlling the stereochemistry of γ-dodecalactone are biocatalytic methods and chemical synthesis using chiral catalysts or auxiliaries. Biocatalytic methods often employ whole-cell systems (e.g., yeasts like Yarrowia lipolytica or bacteria like Lactobacillus) or isolated enzymes (e.g., lipases). Chemical methods include asymmetric hydrogenation and lipase-catalyzed kinetic resolution of racemic intermediates.

Q2: Which enantiomer of γ-dodecalactone is typically desired for flavor and fragrance applications?

A2: The (R)-enantiomer of γ-dodecalactone is generally the most sought-after due to its characteristic sweet, fruity, and peach-like aroma. The (S)-enantiomer is reported to have a less distinct, more fatty or waxy odor.

Q3: What is the most common analytical method for determining the enantiomeric excess (e.e.) of γ-dodecalactone?

A3: The most prevalent method for separating and quantifying the enantiomers of γ-dodecalactone is chiral gas chromatography (GC).[1] This technique utilizes a capillary column with a chiral stationary phase, often a derivatized cyclodextrin, which allows for the separation of the (R) and (S) enantiomers.[1]

Q4: Can the enantioselectivity of a biocatalytic process be influenced by fermentation conditions?

A4: Yes, fermentation parameters can significantly impact the enantioselectivity and yield of the desired lactone. Factors such as pH, temperature, aeration, substrate concentration, and the specific microbial strain all play a crucial role in the metabolic pathway and the activity of the enzymes involved in the synthesis.

Q5: What are common side reactions that can affect the purity and enantioselectivity of γ-dodecalactone?

A5: In chemical synthesis, particularly with strong acid catalysts, side reactions like polymerization and degradation of starting materials or the product can occur, often leading to a dark coloration of the reaction mixture.[2] In biocatalytic routes, the microorganism might further metabolize the desired lactone, leading to byproducts such as 3-hydroxy-γ-decalactone and decen-4-olides.[3][4]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in Biocatalytic Synthesis

Possible Causes and Solutions:

  • Suboptimal Microbial Strain: The choice of microorganism is critical. Different strains of the same species can exhibit varying levels of stereoselectivity.

    • Solution: Screen different strains of Yarrowia lipolytica, Lactobacillus, or other relevant microorganisms to identify one with high selectivity for the desired enantiomer.

  • Incorrect Fermentation Parameters: As mentioned in the FAQs, pH, temperature, and aeration can influence enzyme activity and selectivity.

    • Solution: Optimize these parameters through a design of experiments (DoE) approach. For Yarrowia lipolytica, a pH around 7 has been shown to be favorable for lactone production.[5][6]

  • Presence of Racemizing Enzymes: The microbial host may contain enzymes that racemize the chiral center.

    • Solution: Consider using a genetically modified strain where competing or racemizing enzymatic pathways are knocked out.

  • Low Purity of Precursor: The stereochemical purity of the starting material (e.g., hydroxy fatty acid) will directly impact the final product's e.e.

    • Solution: Ensure the use of a highly enantiomerically enriched precursor. For instance, using Lactobacillus plantarum hydratase can produce (S)-10-hydroxy-cis-12-octadecenoic acid with an e.e. of >99.9%.[7]

Issue 2: Low Yield in γ-Dodecalactone Synthesis

Possible Causes and Solutions:

  • Substrate Inhibition: High concentrations of the fatty acid precursor (e.g., castor oil) can be toxic to the microorganisms, inhibiting their growth and metabolic activity.[2]

    • Solution: Optimize the substrate concentration. A fed-batch strategy, where the substrate is added incrementally, can help maintain a non-toxic concentration in the medium.

  • Inadequate Aeration: The β-oxidation pathway, a key step in the biocatalytic conversion of fatty acids to lactones, is an aerobic process. Insufficient oxygen will limit the efficiency of this pathway.[2]

    • Solution: Increase the agitation speed and/or the airflow rate to the bioreactor to ensure sufficient dissolved oxygen levels.

  • Product Degradation: The microorganism may be consuming the produced γ-dodecalactone.

    • Solution: Monitor the concentration of the lactone over time and harvest the product at its peak concentration. Using mutant strains with disruptions in the acyl-CoA oxidase genes (e.g., Δpox mutants of Y. lipolytica) can reduce lactone degradation.[3]

  • Inefficient Lactonization: The final step is the intramolecular cyclization of the hydroxy fatty acid precursor.

    • Solution: After the biotransformation, acidify the medium to a pH of around 3 to facilitate the spontaneous lactonization of the 4-hydroxydodecanoic acid precursor.[4]

Issue 3: Product Discoloration and Emulsion Formation during Workup

Possible Causes and Solutions:

  • Harsh Reaction Conditions (Chemical Synthesis): The use of strong mineral acids as catalysts can lead to the formation of colored byproducts.[2]

    • Solution: Employ a milder catalyst, such as a strongly acidic ion-exchange resin (e.g., Amberlyst 15), which can minimize side reactions.[2]

  • Formation of Surfactant-like Byproducts: These can lead to persistent emulsions during aqueous workup.[2]

    • Solution:

      • Wash the organic layer with a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[2]

      • If the emulsion persists, centrifugation can be an effective method for phase separation.[2]

      • Adding a small amount of a different organic solvent might also help to break the emulsion.[2]

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis of γ-Lactones

MethodCatalyst/MicroorganismSubstrateEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Asymmetric Transfer HydrogenationRu-Catalystγ-Keto carboxylic acid>99up to 92[8]
Biocatalytic HydrationLactobacillus plantarum hydratase (recombinant E. coli)Linoleic acid>99.9 (for hydroxy fatty acid precursor)98[7]
BiotransformationYarrowia lipolyticaCastor oilNot specified in detailVariable[5][9]
Biotransformation in Malt WhiskyLactic Acid Bacteria and Distiller's YeastUnsaturated fatty acids-10 to 30Variable[10]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-4-Hydroxydodecanoic Acid Precursor

This protocol is adapted from methods for the enantioselective hydration of unsaturated fatty acids using Lactobacillus species.

1. Microorganism and Culture Preparation:

  • Inoculate a suitable strain of Lactobacillus plantarum into an appropriate growth medium (e.g., MRS broth).

  • Incubate anaerobically at the optimal temperature (typically 30-37°C) until the culture reaches the late logarithmic growth phase.

2. Biotransformation:

  • Prepare the reaction medium containing a buffer (e.g., phosphate (B84403) buffer, pH 7.0), a carbon source (e.g., glucose), and the substrate (e.g., a suitable C12 unsaturated fatty acid).

  • Harvest the Lactobacillus cells from the culture medium by centrifugation and resuspend them in the reaction medium.

  • Incubate the reaction mixture under anaerobic conditions at the optimal temperature with gentle agitation.

3. Extraction and Lactonization:

  • After the desired reaction time (monitor by GC), acidify the mixture to pH ~3 with HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The acidification step should facilitate the lactonization to γ-dodecalactone.

4. Analysis:

  • Analyze the enantiomeric excess of the resulting γ-dodecalactone using chiral GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic γ-Dodecalactone Precursor (Hypothetical Example)

This protocol outlines a general procedure for the kinetic resolution of a racemic alcohol precursor.

1. Materials:

  • Racemic 4-hydroxydodecanoic acid ester.

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B).

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane).

  • Acyl donor (e.g., vinyl acetate).

2. Reaction Setup:

  • Dissolve the racemic 4-hydroxydodecanoic acid ester in the anhydrous organic solvent in a sealed flask.

  • Add the immobilized lipase and the acyl donor.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with shaking.

3. Monitoring the Reaction:

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC to determine the conversion. The reaction should be stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess.

4. Workup and Separation:

  • Filter off the immobilized lipase (it can be washed and reused).

  • Remove the solvent under reduced pressure.

  • Separate the acylated product from the unreacted alcohol using column chromatography.

5. Analysis:

  • Determine the enantiomeric excess of both the acylated product and the unreacted alcohol by chiral GC or chiral HPLC.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Material Selection cluster_method Method Selection cluster_bio Biocatalytic Route cluster_chem Chemical Route cluster_process Downstream Processing & Analysis cluster_troubleshoot Troubleshooting start Define Target Enantiomer ((R)- or (S)-γ-Dodecalactone) biocatalytic Biocatalytic Synthesis start->biocatalytic Natural Product Route chemical Chemical Synthesis start->chemical Synthetic Route whole_cell Whole-Cell Biotransformation (e.g., Yarrowia, Lactobacillus) biocatalytic->whole_cell enzyme Isolated Enzyme (e.g., Lipase, Hydratase) biocatalytic->enzyme asymmetric_cat Asymmetric Catalysis (e.g., Ru-catalyzed hydrogenation) chemical->asymmetric_cat kinetic_res Kinetic Resolution (e.g., Lipase-catalyzed) chemical->kinetic_res optimization Optimize Fermentation Conditions (pH, Temp, Aeration, Substrate) whole_cell->optimization enzyme->kinetic_res extraction Extraction & Purification optimization->extraction asymmetric_cat->extraction kinetic_res->extraction analysis Chiral GC Analysis (Determine e.e.) extraction->analysis troubleshoot_node Low e.e. or Yield? analysis->troubleshoot_node review_params Review Method & Parameters troubleshoot_node->review_params Yes end end troubleshoot_node->end No - Success! review_params->biocatalytic review_params->chemical

Caption: Decision workflow for selecting and optimizing a method for the enantioselective synthesis of γ-dodecalactone.

Biocatalytic_Pathway ricinoleic Ricinoleic Acid (from Castor Oil) beta_ox Peroxisomal β-Oxidation (Multiple Steps) ricinoleic->beta_ox Yarrowia lipolytica hydroxy_coa 4-Hydroxydecanoyl-CoA beta_ox->hydroxy_coa lactone (R)-γ-Dodecalactone hydroxy_coa->lactone Intramolecular Esterification unsaturated_fa Unsaturated C12 Fatty Acid hydration Enantioselective Hydration (Hydratase Enzyme) unsaturated_fa->hydration Lactobacillus sp. hydroxy_fa (R)-4-Hydroxydodecanoic Acid hydration->hydroxy_fa lactonization Spontaneous Lactonization (Acidic pH) hydroxy_fa->lactonization lactonization->lactone

Caption: Simplified biocatalytic pathways for the synthesis of (R)-γ-dodecalactone.

Troubleshooting_Low_ee cluster_bio Biocatalytic Method cluster_chem Chemical Method cluster_solutions Potential Solutions start Low Enantiomeric Excess (e.e.) strain Suboptimal Strain? start->strain conditions Incorrect Fermentation Conditions? start->conditions racemization Racemizing Enzymes Present? start->racemization catalyst Ineffective Chiral Catalyst or Auxiliary? start->catalyst resolution Kinetic Resolution > 50% Conversion? start->resolution side_reactions Side Reactions Causing Racemization? start->side_reactions screen_strains Screen Different Strains strain->screen_strains optimize Optimize pH, Temp, Aeration conditions->optimize genetic_eng Use Genetically Engineered Strain racemization->genetic_eng screen_catalysts Screen Different Catalysts catalyst->screen_catalysts monitor_conv Stop Reaction at ~50% Conversion resolution->monitor_conv milder_cond Use Milder Reaction Conditions side_reactions->milder_cond

Caption: Troubleshooting guide for low enantiomeric excess in γ-dodecalactone synthesis.

References

minimizing by-product formation in gamma-Dodecalactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of gamma-dodecalactone (B1217428).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for this compound?

A1: The two most common chemical synthesis routes for this compound are:

  • Baeyer-Villiger oxidation of 2-octylcyclopentanone: This method involves the oxidation of a cyclic ketone to a lactone.

  • Intramolecular lactonization of 4-hydroxydodecanoic acid: This is an acid-catalyzed cyclization of a hydroxy acid to form the corresponding lactone.

Q2: What are the major by-products to be aware of during this compound synthesis?

A2: The primary by-products depend on the synthesis route:

  • Baeyer-Villiger oxidation: The main potential by-product is the isomeric delta-dodecalactone . This arises from the non-regioselective insertion of the oxygen atom.

  • Intramolecular lactonization: The most significant side reaction is intermolecular polymerization , leading to the formation of linear polyesters instead of the desired cyclic lactone. Incomplete reaction can also leave unreacted 4-hydroxydodecanoic acid .

Q3: How can I purify this compound from the reaction mixture?

A3: Purification can be achieved through several methods, including:

  • Vacuum distillation: This is effective for separating the volatile this compound from less volatile by-products like polymers and unreacted starting materials.

  • Column chromatography: This technique can be used to separate the desired lactone from its isomers and other impurities.

  • Liquid-liquid extraction: This can be used as a preliminary purification step to remove water-soluble impurities.

Troubleshooting Guides

Baeyer-Villiger Oxidation of 2-Octylcyclopentanone

Issue 1: Low yield of this compound and formation of delta-dodecalactone.

This issue arises from a lack of regioselectivity in the oxygen insertion step. The migratory aptitude of the alkyl groups attached to the carbonyl carbon dictates the outcome. For 2-octylcyclopentanone, the secondary alkyl group (part of the ring) has a higher migratory aptitude than the primary octyl group, which should favor the formation of the desired gamma-lactone. However, reaction conditions can influence this selectivity.

Troubleshooting Strategies:

ParameterRecommended ConditionRationalePotential Impact on By-product Formation
Oxidant m-CPBA (meta-chloroperoxybenzoic acid) or other peroxy acids.Peroxy acids are highly effective for Baeyer-Villiger oxidations and often provide good regioselectivity.Using less selective oxidants like hydrogen peroxide without an appropriate catalyst can lead to a mixture of gamma- and delta-lactones.
Catalyst Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., trifluoroacetic acid) when using H₂O₂.Catalysts can enhance the reactivity of the oxidant and influence the regioselectivity of the reaction.The choice of catalyst is crucial for directing the oxygen insertion to the desired position. An inappropriate catalyst can decrease selectivity.
Temperature Low temperatures (e.g., 0-25 °C).Lower temperatures generally favor the thermodynamically more stable product and can enhance regioselectivity.Higher temperatures can lead to decreased selectivity and the formation of more of the undesired delta-lactone isomer.
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM) or chloroform.These solvents are inert under the reaction conditions and effectively dissolve the reactants.Protic solvents may interfere with the reaction mechanism and reduce selectivity.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone with m-CPBA

  • Dissolve 2-octylcyclopentanone (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid by-product.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Intramolecular Lactonization of 4-Hydroxydodecanoic Acid

Issue 2: Low yield of this compound and formation of a viscous, polymeric residue.

This problem is due to the competition between the desired intramolecular cyclization and intermolecular esterification, which leads to the formation of polyesters.

Troubleshooting Strategies:

ParameterRecommended ConditionRationalePotential Impact on By-product Formation
Concentration High dilution (e.g., 0.01-0.1 M).High dilution favors intramolecular reactions over intermolecular reactions, thus minimizing polymerization.High concentrations of the hydroxy acid will significantly increase the rate of intermolecular polymerization.
Catalyst Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).An acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.Insufficient catalyst will result in a slow or incomplete reaction. Excessively strong or high concentrations of acid can promote side reactions.
Temperature Moderate to high temperatures (e.g., 80-120 °C).Heat is required to drive the endergonic esterification reaction.Excessively high temperatures can lead to degradation of the product and starting material.
Water Removal Dean-Stark apparatus or use of a dehydrating agent.The reaction is an equilibrium process that produces water. Removing water drives the equilibrium towards the lactone product.Failure to remove water will result in low conversion and a mixture of starting material, product, and oligomers.
Solvent A non-polar solvent that forms an azeotrope with water (e.g., toluene, benzene).Facilitates the removal of water when using a Dean-Stark apparatus.A solvent that does not form an azeotrope with water will make water removal less efficient.

Experimental Protocol: Acid-Catalyzed Lactonization of 4-Hydroxydodecanoic Acid

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 4-hydroxydodecanoic acid (1 equivalent) and a suitable solvent (e.g., toluene) to achieve a high dilution (e.g., 0.05 M).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

baeyer_villiger_workflow cluster_start Starting Material cluster_reaction Reaction cluster_products Products start 2-Octylcyclopentanone reaction Baeyer-Villiger Oxidation start->reaction Oxidant (e.g., m-CPBA) Solvent (e.g., DCM) Low Temperature product This compound (Desired) reaction->product Favorable Pathway (Higher migratory aptitude of sec-alkyl) byproduct delta-Dodecalactone (By-product) reaction->byproduct Unfavorable Pathway (Lower migratory aptitude of prim-alkyl)

Caption: Workflow for Baeyer-Villiger oxidation of 2-octylcyclopentanone.

lactonization_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products start 4-Hydroxydodecanoic Acid conditions Acid Catalyst High Dilution Heat Water Removal start->conditions product This compound (Intramolecular) conditions->product Favorable byproduct Polyester (Intermolecular) conditions->byproduct Unfavorable (High Concentration)

Caption: Competing pathways in the lactonization of 4-hydroxydodecanoic acid.

Validation & Comparative

A Comparative Guide to Internal Standards for the GC-MS Validation of γ-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aroma compounds like γ-dodecalactone is critical for quality control, sensory profiling, and formulation development. The use of an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) methods is essential for achieving reliable and reproducible results. This guide provides an objective comparison of two primary internal standard strategies for the GC-MS analysis of γ-dodecalactone: the "gold standard" Stable Isotope Dilution Analysis (SIDA) and the use of non-isotopic (structural analog or homologous series) internal standards.

The choice of internal standard is paramount as it corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible and should not be naturally present in the sample.[1]

Comparison of Internal Standard Strategies

Stable Isotope Dilution Analysis (SIDA) is widely regarded as the most accurate method for quantification in mass spectrometry.[2] It employs a stable isotope-labeled version of the analyte (e.g., deuterium-labeled γ-dodecalactone) as the internal standard.[3][4] Because its physicochemical properties are nearly identical to the native analyte, it experiences the same behavior during extraction, chromatography, and ionization, thus providing the most effective correction for matrix effects and sample loss.[5][6][7]

Non-isotopic internal standards are typically compounds that are chemically similar to the analyte (e.g., other γ-lactones like γ-decalactone) or belong to the same chemical class but have a different retention time. While more accessible and less expensive than their deuterated counterparts, they may not perfectly mimic the behavior of γ-dodecalactone in complex matrices, potentially leading to less accurate correction.[8]

Data Presentation: Performance Comparison of GC-MS Methods

The following table summarizes the typical performance characteristics of GC-MS methods for the quantification of γ-dodecalactone using a deuterated internal standard (SIDA) versus a non-isotopic internal standard. The data is compiled from literature on γ-lactone analysis and represents expected validation parameters.

Performance ParameterDeuterated Internal Standard (SIDA)Non-Isotopic Internal Standard
Linearity (R²) > 0.999[3]≥ 0.995
Accuracy (% Recovery) 97 - 111%[7]80 - 120%
Precision (RSD) < 5%[7]< 15%
Limit of Detection (LOD) Low ng/L to µg/L rangeµg/L range
Limit of Quantification (LOQ) Low ng/L to µg/L rangeµg/L range

Experimental Protocols

Protocol 1: GC-MS with Stable Isotope Dilution Analysis (SIDA)

This protocol is designed for the high-accuracy quantification of γ-dodecalactone in a liquid matrix (e.g., beverage, fragrance solution).

1. Reagents and Materials:

  • γ-Dodecalactone analytical standard

  • Deuterated γ-dodecalactone (e.g., d₄-γ-dodecalactone) as an internal standard

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Sample Preparation (Headspace SPME):

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Spike the sample with a known concentration of deuterated γ-dodecalactone solution.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample matrix.

  • Immediately seal the vial and place it in a heated agitator (e.g., 60°C for 15 minutes) for equilibration.

  • Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes) with continued agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector: Split/splitless, operated in splitless mode at 250°C

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • γ-Dodecalactone: m/z 85 (quantifier), 99, 111 (qualifiers)

    • Deuterated γ-Dodecalactone: Correspondingly shifted m/z ions

Protocol 2: GC-MS with Non-Isotopic Internal Standard

This protocol provides a more cost-effective, albeit potentially less accurate, method for quantification.

1. Reagents and Materials:

  • γ-Dodecalactone analytical standard

  • Non-isotopic internal standard (e.g., γ-decalactone or 2-octanol)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 10 mL of the liquid sample into a separatory funnel.

  • Add a known amount of the non-isotopic internal standard solution.

  • Add 5 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • The GC-MS parameters would be identical to those in Protocol 1. The SIM ions for the non-isotopic internal standard would need to be selected based on its mass spectrum.

Mandatory Visualization

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Liquid Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPME or LLE) Spike_IS->Extraction Concentration Concentration (if LLE) Extraction->Concentration GC_Inlet GC Inlet (Desorption/Injection) Extraction->GC_Inlet Concentration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection/Ionization) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Peak_Integration Peak Integration Data_System->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for γ-dodecalactone quantification by GC-MS.

References

comparative analysis of gamma-Dodecalactone and gamma-Decalactone aroma profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gamma-Dodecalactone (B1217428) and Gamma-Decalactone (B1670016) Aroma Profiles

Introduction

Gamma-lactones are a significant class of flavor and fragrance compounds, prized for their characteristic fruity and creamy aromas. Among them, this compound and gamma-decalactone are widely utilized in the food, beverage, and perfume industries to impart desirable sensory attributes. While both share a similar lactonic structure and overlapping aroma characteristics, their distinct profiles, driven by the difference in their alkyl chain length (C12 and C10, respectively), make them suitable for different applications. This guide provides a comparative analysis of their aroma profiles, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their formulation and development endeavors.

Comparative Aroma Profiles

The aroma profiles of this compound and gamma-decalactone are predominantly characterized by fruity, peach-like, and creamy notes. However, subtle differences in their secondary notes and overall impression exist. This compound is often described as having a more pronounced creamy, waxy, and fatty character, while gamma-decalactone is perceived as more distinctly peachy and fruity.

Table 1: Comparison of Aroma Profile Descriptors for this compound and Gamma-Decalactone

Aroma AttributeThis compoundGamma-Decalactone
Primary Descriptors Fruity (peach, pear), Creamy, Sweet, MuskyFruity (peach, apricot), Creamy, Sweet
Secondary Descriptors Waxy, Fatty, Coconut, ButteryCoconut, Buttery, Leafy nuance
Odor Strength Medium diffusion, High tenacityHigh tenacity

Quantitative Sensory Data

A critical aspect of characterizing aroma compounds is the determination of their odor detection thresholds, which is the lowest concentration of a substance that can be detected by the human sense of smell. The enantiomers of both this compound and gamma-decalactone have been studied to determine these thresholds.

Table 2: Odor Detection Thresholds of this compound and Gamma-Decalactone Enantiomers in Red Wine [1]

CompoundEnantiomerOdor Detection Threshold (μg/L)
This compound(R)-dodecalactone8
(S)-dodecalactoneNot specified
Gamma-Decalactone(R)-decalactoneNot specified
(S)-decalactoneNot specified

Note: The study cited did not find statistically significant differences in the aroma detection thresholds between the two enantiomers of gamma-decalactone.

Experimental Protocols

The characterization and comparison of the aroma profiles of this compound and gamma-decalactone involve sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Dilute solutions of this compound and gamma-decalactone are prepared in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC analysis.

  • GC Separation: The samples are injected into a gas chromatograph equipped with a capillary column. The compounds are separated based on their volatility and interaction with the stationary phase.

  • Olfactometry: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time, intensity, and description of each detected odor.

  • Data Analysis: The olfactometry data is correlated with the chemical data to identify the compounds responsible for specific aromas and to compare the odor profiles of the two lactones.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A trained panel develops a consensus vocabulary to describe the product's sensory characteristics and then rates the intensity of each attribute on a numerical scale.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and score the intensity of specific aroma attributes relevant to lactones (e.g., fruity, peachy, creamy, waxy, fatty) using reference standards.

  • Sample Evaluation: Samples of this compound and gamma-decalactone, presented in a controlled and randomized manner, are evaluated by the panelists.

  • Data Collection: Panelists rate the intensity of each aroma attribute for each sample on a structured scale (e.g., a 15-cm line scale).

  • Statistical Analysis: The data are analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the aroma profiles of the two compounds.

Signaling Pathways and Experimental Workflows

The perception of aroma compounds like this compound and gamma-decalactone is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs for these lactones have not been fully elucidated, the general mechanism of olfactory signal transduction is well-understood.

Olfactory_Signal_Transduction cluster_0 Olfactory Sensory Neuron Lactone γ-Lactone (Odorant) OR Olfactory Receptor (GPCR) Lactone->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_ion CNG_channel->Ca_ion Na_ion CNG_channel->Na_ion Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway for γ-lactone perception.

The experimental workflow for a comparative sensory analysis of these lactones would typically follow a structured process from sample preparation to data interpretation.

Sensory_Analysis_Workflow cluster_workflow Comparative Sensory Analysis Workflow cluster_methods Analytical Methods cluster_analysis Data Analysis Sample_Prep Sample Preparation (γ-Dodecalactone & γ-Decalactone solutions) GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep->GC_O QDA Quantitative Descriptive Analysis (QDA) Sample_Prep->QDA Data_Collection Data Collection (Odor descriptors, intensity ratings) GC_O->Data_Collection QDA->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Comparison Aroma Profile Comparison Statistical_Analysis->Profile_Comparison Interpretation Interpretation of Results Profile_Comparison->Interpretation

Caption: Experimental workflow for comparative sensory analysis.

Conclusion

This compound and gamma-decalactone, while sharing a common fruity and creamy core, exhibit distinct aroma profiles. This compound offers a richer, creamier, and more fatty character, whereas gamma-decalactone provides a more intense and direct peach and apricot fruitiness. The choice between these two lactones in product formulation will depend on the specific sensory experience desired. The quantitative data on their odor detection thresholds, combined with qualitative sensory panel descriptions, provides a solid foundation for their effective application. Further research into the specific olfactory receptors and the nuances of their activation by these lactones will provide a deeper understanding of their sensory perception and enable more precise flavor and fragrance design.

References

sensory differentiation between (R) and (S)-gamma-Dodecalactone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R)- and (S)-gamma-Dodecalactone Enantiomers for Sensory Differentiation

This guide presents a detailed comparison of the sensory attributes of the (R)- and (S)-enantiomers of gamma-dodecalactone (B1217428), tailored for researchers, scientists, and professionals in drug development. The information is based on experimental data from sensory panel evaluations and analytical chemistry, providing a comprehensive overview of the impact of stereochemistry on olfactory perception.

Quantitative Sensory Data

The sensory characteristics of the (R)- and (S)-enantiomers of this compound reveal significant differences in both potency and qualitative description. The primary distinction lies in their odor detection thresholds and their respective flavor profiles, as determined by sensory panels. The data below, gathered from evaluations in a dry red wine medium, highlights these disparities.

Parameter(R)-gamma-Dodecalactone(S)-gamma-Dodecalactone
Odor Detection Threshold 8 µg/L (or 8 ppb)[1][2][3][4][5][6]39 µg/L (or 39 ppb)[4][6]
Sensory Profile Described as having a strong, fruity-sweet, and bloomy note, with aldehyde and woody aspects.[6]Characterized by fatty-fruity and milky notes, and is noted to be less intense than the (R)-isomer.[6]
General Descriptors Commonly associated with fruity-peach, creamy, sweet, and musky aromas.[7][8]Often described with creamy, coconut-like, fatty, and waxy notes.[9]

Experimental Protocols

The characterization of the sensory properties of these enantiomers relies on standardized and sophisticated analytical methods to ensure accuracy and reproducibility.

Determination of Odor Detection Threshold

The odor detection thresholds for the this compound enantiomers were established using a recognized sensory science methodology.

  • Methodology : The ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," was employed. This method is a rapid and reliable way to determine the concentration at which a substance can be detected.

  • Sensory Panel : The evaluation was conducted with a panel of 25 members.[1][2][3][5]

  • Matrix : A "bag in a box" dry red wine was used as the medium for the sensory evaluation, providing a realistic context for flavor analysis in a complex beverage.[1][2][3][5]

  • Procedure : Panelists were presented with a series of samples with increasing concentrations of the enantiomer. A forced-choice method, typically a triangle test where two samples are identical and one is different, was used. Panelists must identify the different sample. The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the odorant.

Chiral Separation and Olfactory Analysis

To isolate and identify the specific aroma contributions of each enantiomer, a combination of chiral gas chromatography and olfactometry is utilized.

  • Chiral Gas Chromatography (GC) : This technique is essential for separating the (R)- and (S)-enantiomers. A specialized GC column with a chiral stationary phase (such as Rt-βDEXcst) is used to achieve this separation.[2][3][5]

  • Gas Chromatography-Olfactometry (GC-O) : GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with human sensory perception.[10] The effluent from the GC column is split into two paths. One path leads to a conventional detector (like a mass spectrometer) for chemical identification, while the other is directed to an "odor port." A trained analyst sniffs the effluent from the odor port and provides a description of the aroma, its intensity, and its duration as each compound elutes from the column.[10][11] This allows for the direct correlation of a specific enantiomer with its unique sensory characteristics.

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the distinct flavor profiles of the (R)- and (S)-gamma-dodecalactone enantiomers.

G cluster_prep Sample Preparation cluster_sensory Sensory Evaluation (ASTM E679) cluster_analysis Data Analysis prep Preparation of Enantiomer Solutions in Dry Red Wine Matrix series Creation of Ascending Concentration Series prep->series panel Presentation to 25-Member Panel series->panel forced_choice Forced-Choice Triangle Test panel->forced_choice threshold Calculation of Individual Detection Thresholds forced_choice->threshold best_estimate Determination of Group Best-Estimate Threshold threshold->best_estimate G cluster_R (R)-gamma-Dodecalactone cluster_S (S)-gamma-Dodecalactone R_lactone (R)-Enantiomer (Odor Threshold: 8 ppb) R_fruity Fruity-Sweet R_lactone->R_fruity R_bloomy Bloomy R_lactone->R_bloomy R_woody Woody R_lactone->R_woody R_aldehyde Aldehydic R_lactone->R_aldehyde S_lactone (S)-Enantiomer (Odor Threshold: 39 ppb) S_fatty Fatty-Fruity S_lactone->S_fatty S_milky Milky S_lactone->S_milky S_waxy Waxy S_lactone->S_waxy

References

A Comparative Guide to the Quantification of Gamma-Dodecalactone: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of flavor and fragrance compounds is paramount for quality control, formulation development, and regulatory compliance. Gamma-dodecalactone (B1217428), a key aroma compound with a characteristic fruity, peach-like scent, is widely used in the food, beverage, and cosmetic industries. This guide provides an objective comparison of two of the most powerful analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a cross-validation workflow to ensure data integrity and method robustness. The information herein is supported by experimental data from published studies on lactone analysis, offering a solid foundation for methodological selection.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of each method based on validated studies of similar lactone compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 25 mg/L0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (Recovery) 96% - 103%87% - 121%
Precision (RSD) 1.3% - 1.8%1.9% - 13.6%
Limit of Detection (LOD) ~0.3 ng0.1 ng/g - a few µg/L
Limit of Quantification (LOQ) ~1.0 ng0.02 - 0.5 ppm

Note: The data presented is a synthesis from various studies on lactone quantification and serves as a general comparison. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

In-Depth Look at Analytical Methodologies

Both HPLC and GC-MS are separation techniques, but they differ fundamentally in the mobile phase used and the volatility requirements of the analyte.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. Since this compound is a relatively stable molecule, HPLC offers a robust method for its quantification without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the specificity of the mass spectrometer make it an extremely sensitive and selective technique for identifying and quantifying trace amounts of aroma compounds like this compound.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of this compound in a liquid matrix.

  • Sample Preparation:

    • For liquid samples (e.g., beverages, liquid formulations), a direct injection after filtration through a 0.45 µm syringe filter may be sufficient.

    • For solid or semi-solid samples, a liquid-liquid or solid-phase extraction is necessary.

      • Accurately weigh 1-5 g of the homogenized sample.

      • Extract with a suitable organic solvent (e.g., acetonitrile (B52724), methanol).

      • Centrifuge or filter the extract to remove solid particles.

      • The supernatant is then filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 210 nm or a mass spectrometer.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of this compound, particularly effective for trace-level quantification in complex matrices.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a measured amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial.

    • Add a known amount of a suitable internal standard (e.g., gamma-undecalactone).

    • If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Conditions:

    • Injection Port: The SPME fiber is thermally desorbed in the heated injection port (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Quantification:

    • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of this compound.

    • A calibration curve is generated by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualizations

To better illustrate the processes involved in the quantification and cross-validation of this compound, the following diagrams are provided.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for chromatographic quantification.

CrossValidation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method start Define Acceptance Criteria hplc_val Validate HPLC Method (Linearity, Accuracy, Precision) start->hplc_val gcms_val Validate GC-MS Method (Linearity, Accuracy, Precision) start->gcms_val hplc_quant Quantify Samples with HPLC hplc_val->hplc_quant compare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) hplc_quant->compare gcms_quant Quantify Samples with GC-MS gcms_val->gcms_quant gcms_quant->compare decision Results within Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies (Method bias, Matrix effects) decision->fail No

Caption: Logical workflow for cross-validation of analytical methods.

comparing the biosynthetic pathways of gamma-Dodecalactone in different yeasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathways of gamma-dodecalactone (B1217428) (γ-dodecalactone), a valuable fragrance and flavor compound, in different yeast species. The information presented is supported by experimental data to aid in the selection of suitable production hosts and the development of optimized bioprocesses.

Biosynthetic Pathways of this compound

The microbial synthesis of γ-dodecalactone in yeasts primarily proceeds through the peroxisomal β-oxidation of 10-hydroxystearic acid. This precursor can be supplied exogenously or, in some cases, produced endogenously from oleic acid. The general pathway involves two key stages: the hydroxylation of a C18 fatty acid and the subsequent chain shortening via β-oxidation.

De Novo Biosynthesis from Oleic Acid

While not a common natural pathway in most yeasts, metabolic engineering has enabled the production of hydroxy fatty acids from oleic acid. This pathway involves the introduction of a fatty acid hydroxylase to convert oleic acid to 10-hydroxystearic acid, which then enters the native β-oxidation pathway.

De_Novo_Biosynthesis_of_gamma_Dodecalactone De Novo Biosynthesis of γ-Dodecalactone from Oleic Acid oleic_acid Oleic Acid hydroxystearic_acid 10-Hydroxystearic Acid oleic_acid->hydroxystearic_acid Oleate (B1233923) Hydratase (e.g., from bacteria, engineered) hydroxystearoyl_coa 10-Hydroxystearoyl-CoA hydroxystearic_acid->hydroxystearoyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles (3x) hydroxystearoyl_coa->beta_oxidation hydroxydodecanoyl_coa 4-Hydroxydodecanoyl-CoA beta_oxidation->hydroxydodecanoyl_coa hydroxydodecanoic_acid 4-Hydroxydodecanoic Acid hydroxydodecanoyl_coa->hydroxydodecanoic_acid Thioesterase gamma_dodecalactone γ-Dodecalactone hydroxydodecanoic_acid->gamma_dodecalactone Spontaneous Lactonization

De novo biosynthesis pathway of γ-dodecalactone.
Biotransformation of 10-Hydroxystearic Acid

This is the more commonly studied pathway where the precursor, 10-hydroxystearic acid, is supplied to the yeast culture. The yeast cells then utilize their endogenous β-oxidation machinery to convert it to γ-dodecalactone.

Biotransformation_of_10_Hydroxystearic_Acid Biotransformation of 10-Hydroxystearic Acid to γ-Dodecalactone hydroxystearic_acid 10-Hydroxystearic Acid hydroxystearoyl_coa 10-Hydroxystearoyl-CoA hydroxystearic_acid->hydroxystearoyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles (3x) hydroxystearoyl_coa->beta_oxidation hydroxydodecanoyl_coa 4-Hydroxydodecanoyl-CoA beta_oxidation->hydroxydodecanoyl_coa hydroxydodecanoic_acid 4-Hydroxydodecanoic Acid hydroxydodecanoyl_coa->hydroxydodecanoic_acid Thioesterase gamma_dodecalactone γ-Dodecalactone hydroxydodecanoic_acid->gamma_dodecalactone Spontaneous Lactonization

Biotransformation pathway of γ-dodecalactone.

Comparative Performance of Yeast Species

The production of γ-dodecalactone varies significantly among different yeast species, with oleaginous yeasts generally showing higher potential due to their active lipid metabolism. The following table summarizes the quantitative data on γ-dodecalactone production in selected yeasts.

Yeast SpeciesSubstrateTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Fermentation Time (h)Key NotesReference(s)
Waltomyces lipofer 10-Hydroxystearic Acid120.210.430Wild-type, whole-cell biotransformation.[1]
Waltomyces lipofer (permeabilized) 10-Hydroxystearic Acid46 0.76 1.5 30Cells treated with ethanol (B145695) and Triton X-100 to increase substrate uptake and product release.[1]
Yarrowia lipolytica 10-Hydroxystearic Acid3.50.240.19418A well-known oleaginous yeast with high potential for lipid-derived chemical production.[1]
Candida palmioleophila 10-Hydroxystearic AcidData not availableData not availableData not availableData not availableIdentified as a potential producer.[1]
Lindnera spencermartinsiae 10-Hydroxystearic AcidData not availableData not availableData not availableData not availableIdentified as a potential producer.[1]
Saccharomyces cerevisiae Oleic AcidNot reported for γ-dodecalactoneNot reported for γ-dodecalactoneNot reported for γ-dodecalactoneNot reported for γ-dodecalactoneRequires metabolic engineering (expression of oleate hydratase).
Rhodosporidium toruloides 10-Hydroxystearic AcidData not availableData not availableData not availableData not availableAn oleaginous yeast known for high lipid accumulation.

Experimental Protocols

A general experimental workflow for comparing γ-dodecalactone production in different yeast species is outlined below.

Experimental_Workflow General Experimental Workflow for γ-Dodecalactone Production inoculum Inoculum Preparation fermentation Bioreactor Fermentation inoculum->fermentation sampling Sampling fermentation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification analysis->quantification

References

A Comparative Analysis of γ-Dodecalactone Across Fruit Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of γ-dodecalactone, a significant aroma compound, across various fruit varieties. It is intended for researchers, scientists, and professionals in drug development and food science. The document summarizes available quantitative data, details experimental protocols for analysis, and illustrates the relevant biosynthetic pathway and analytical workflow.

Introduction

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring volatile organic compound that imparts a characteristic fruity, peach-like, and creamy aroma. Its presence and concentration are critical to the flavor profiles of many fruits. Understanding the quantitative distribution of this lactone across different fruit species and varieties is essential for flavor chemistry, food product development, and the study of plant secondary metabolism.

Quantitative Comparison of γ-Dodecalactone

The concentration of γ-dodecalactone varies significantly among different fruit types and even between cultivars of the same fruit. The following table summarizes the available quantitative and qualitative data from scientific literature. It is important to note that comprehensive comparative studies are limited, and the data is often presented in different units or as relative values.

Fruit VarietyCultivar(s)Concentration / Relative AbundanceReference(s)
Apricot (Prunus armeniaca)'Luntai' (LT) peelHigh Odor Activity Value (OAV) of 160[1]
'Jintaiyang'Relatively high content in fruit juice[2]
Peach (Prunus persica)VariousPresent, contributes to peach-like aroma[3]
Pineapple (Ananas comosus)Not specifiedIdentified as an odor-active compound in processing residues[4]
Strawberry (Fragaria × ananassa)VariousPresent, contributes to overall flavor profile[5]
Guava (Psidium guajava)Not specifiedPresence reported in volatile profiles
Mango (Mangifera indica)Not specifiedPresence reported in volatile profiles
Passion Fruit (Passiflora edulis)Not specifiedPresence reported in volatile profiles

Note: The table reflects the current available data from the conducted searches. "High Odor Activity Value" indicates a significant contribution to the aroma profile. Further research is needed to establish absolute concentrations across a wider range of fruits and cultivars.

Experimental Protocols

The quantification of γ-dodecalactone in fruit matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and selective for volatile and semi-volatile compounds.

Protocol: Quantification of γ-Dodecalactone in Fruit Pulp by HS-SPME-GC-MS

1. Sample Preparation and Homogenization:

  • Select ripe, healthy fruits. Wash with deionized water and pat dry.

  • Remove seeds, peels, and cores. Weigh a specific amount of the fruit pulp (e.g., 5 grams).

  • Immediately freeze the pulp in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen pulp into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.

  • Store the homogenized powder at -80°C until analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place 2-5 g of the frozen fruit powder into a 20 mL headspace vial.

  • Add 1-2 mL of a saturated sodium chloride (NaCl) solution to increase the ionic strength and promote the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or a deuterated analog of γ-dodecalactone) to the vial for accurate quantification.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250°C) for thermal desorption of the analytes. Use a splitless injection mode to maximize the transfer of analytes to the column.

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • GC Column: Employ a suitable capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), which is effective for separating polar volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 3-5°C/min to 220-240°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: For identification, use full scan mode (e.g., m/z 40-350). For quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of γ-dodecalactone (e.g., m/z 85) and the internal standard to enhance sensitivity and selectivity.

4. Quantification and Data Analysis:

  • Identify γ-dodecalactone in the sample chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.

  • Prepare a calibration curve by analyzing a series of standard solutions of γ-dodecalactone of known concentrations containing the internal standard.

  • Calculate the concentration of γ-dodecalactone in the fruit sample by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction (HS-SPME) cluster_analysis 3. GC-MS Analysis cluster_quantification 4. Quantification & Data Analysis FruitSample Fruit Sample Selection Homogenization Homogenization in Liquid N2 FruitSample->Homogenization VialPrep Vial Preparation (Sample, NaCl, Internal Std) Homogenization->VialPrep Equilibration Headspace Equilibration VialPrep->Equilibration Adsorption SPME Fiber Adsorption Equilibration->Adsorption Desorption Thermal Desorption in GC Injector Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Concentration Calculation Identification->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Experimental workflow for γ-dodecalactone quantification.

Proposed Biosynthetic Pathway of γ-Dodecalactone in Fruits

biosynthetic_pathway FattyAcidPool Fatty Acid Pool (in Plastid) LauricAcid Lauric Acid (C12:0) FattyAcidPool->LauricAcid Hydroxylation 4-Hydroxylation LauricAcid->Hydroxylation HydroxyAcid 4-Hydroxydodecanoic Acid Hydroxylation->HydroxyAcid Lactonization Spontaneous Lactonization (Cyclization) HydroxyAcid->Lactonization GammaDodecalactone γ-Dodecalactone Lactonization->GammaDodecalactone Enzyme Cytochrome P450 (CYP) Enzyme Enzyme->Hydroxylation

Caption: Proposed biosynthetic pathway of γ-dodecalactone.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Gamma-Dodecalactone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method, Stir Bar Sorptive Extraction coupled with Gas Chromatography-Mass Spectrometry (SBSE-GC-MS), for the detection of gamma-dodecalactone (B1217428), against the more traditional Liquid-Liquid Extraction (LLE) with GC-MS. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate analytical technique.

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of SBSE-GC-MS and LLE-GC-MS for the analysis of lactones, including this compound, is summarized below. The data is compiled from studies on relevant matrices such as wine and whiskey.

Performance ParameterStir Bar Sorptive Extraction (SBSE) with GC-MSLiquid-Liquid Extraction (LLE) with GC-MS
Linearity (Correlation Coefficient, r) > 0.99> 0.9929[1]
Accuracy (Recovery) > 90%> 80%[1]
Precision (Repeatability, %RSD) < 10%[2]< 19.42%[1]
Limit of Detection (LOD) Low µg/L to ng/L range0.50 - 12.48 µg/L[1]
Limit of Quantitation (LOQ) Low µg/L to ng/L rangeNot explicitly stated, but higher than SBSE
Sample Throughput Moderate to HighLow to Moderate
Solvent Consumption Very LowHigh

Experimental Protocols

Detailed methodologies for the SBSE-GC-MS and LLE-GC-MS techniques are provided below.

Stir Bar Sorptive Extraction (SBSE) with GC-MS

This method offers high sensitivity and is a more environmentally friendly approach due to minimal solvent usage.

1. Sample Preparation:

  • A 10 mL aliquot of the liquid sample (e.g., wine, fruit juice) is placed into a 20 mL vial.

  • An internal standard (e.g., a deuterated analog of this compound) is added for accurate quantification.

  • A magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is added to the vial.

2. Extraction:

  • The sample is stirred at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C). During this time, the this compound partitions from the sample matrix into the PDMS coating of the stir bar.

3. Thermal Desorption and GC-MS Analysis:

  • After extraction, the stir bar is removed, rinsed with a small amount of deionized water, and dried with a lint-free tissue.

  • The stir bar is then placed in a thermal desorption unit connected to the GC-MS system.

  • The analytes are thermally desorbed from the stir bar and transferred to the GC column for separation.

  • The separated compounds are then detected and quantified by the mass spectrometer.

Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a conventional and well-established method for sample preparation.

1. Sample Preparation:

  • A 10 mL aliquot of the liquid sample is placed in a separatory funnel.

  • An internal standard is added.

2. Extraction:

  • An immiscible organic solvent (e.g., dichloromethane, diethyl ether) is added to the separatory funnel.

  • The funnel is shaken vigorously for a set period (e.g., 2-5 minutes) to facilitate the transfer of this compound from the aqueous sample to the organic solvent.

  • The layers are allowed to separate, and the organic layer is collected. This process is typically repeated 2-3 times to ensure complete extraction.

3. Concentration and GC-MS Analysis:

  • The collected organic extracts are combined and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The extract is then concentrated to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • An aliquot of the concentrated extract is injected into the GC-MS system for analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method validation and a comparison of the experimental workflows for SBSE-GC-MS and LLE-GC-MS.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose (e.g., Quantification of γ-Dodecalactone) set_acceptance Set Acceptance Criteria (ICH Guidelines) define_scope->set_acceptance specificity Specificity/ Selectivity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_method Validated Analytical Method validation_report->final_method Method Approved

Caption: Logical workflow for the validation of a new analytical method.

Experimental_Workflows cluster_sbse SBSE-GC-MS Workflow cluster_lle LLE-GC-MS Workflow sbse_sample 1. Sample Aliquot (10 mL) + Internal Standard sbse_extraction 2. Add Coated Stir Bar & Stir (60-120 min) sbse_sample->sbse_extraction sbse_desorption 3. Remove Stir Bar & Thermally Desorb sbse_extraction->sbse_desorption sbse_analysis 4. GC-MS Analysis sbse_desorption->sbse_analysis lle_sample 1. Sample Aliquot (10 mL) + Internal Standard lle_extraction 2. Add Organic Solvent & Shake (2-5 min) lle_sample->lle_extraction lle_separation 3. Separate Organic Layer (Repeat 2-3x) lle_extraction->lle_separation lle_concentration 4. Dry & Concentrate Extract lle_separation->lle_concentration lle_analysis 5. GC-MS Analysis lle_concentration->lle_analysis start start->sbse_sample start->lle_sample

Caption: Comparison of experimental workflows for SBSE-GC-MS and LLE-GC-MS.

References

A Comparative Analysis of Chemical and Microbial Synthesis of Gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

Gamma-dodecalactone (γ-dodecalactone) is a valuable aroma compound prized for its creamy, fruity, and peach-like fragrance. It finds extensive application in the food, beverage, and cosmetic industries. The synthesis of this lactone can be achieved through traditional chemical methods or via biotechnological routes using microorganisms. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers and professionals in selecting the optimal synthesis strategy.

Quantitative Performance Comparison

The choice between chemical and microbial synthesis often depends on a trade-off between production efficiency, cost, and the desired product characteristics, such as its "natural" label. The following table summarizes the key performance metrics for both methods.

ParameterChemical SynthesisMicrobial Synthesis (Biotransformation)
Key Reactants/Substrates 4-Hydroxydodecanoic acid, 1-octene (B94956), acrylic acid, butanol[1][2][3]Hydroxy fatty acids (e.g., 10-hydroxystearic acid), vegetable oils, non-hydroxylated fatty acids[1][4]
Catalyst/Biocatalyst Strong acids (e.g., H₂SO₄)[3]Whole-cell microorganisms (e.g., Yarrowia lipolytica, Waltomyces lipofer) or isolated enzymes[1][5]
Typical Yield Generally high, but specific quantitative data is sparse in comparative literature.Variable; titres of 1.21 mg/L for γ-dodecalactone reported with engineered E. coli[5]. Higher yields (up to 5.5 g/L) are common for the related γ-decalactone[6].
Product Purity High purity achievable after distillation.Purity can be high after downstream processing; for γ-decalactone, 90-92% purity has been reported after distillation[7].
Reaction Conditions High temperature (reflux), potentially high pressure, use of strong acids/bases[2].Mild conditions: 27-35°C, atmospheric pressure, near-neutral pH (e.g., 6.5-7.0)[1][8][9].
Reaction Time Typically hours (e.g., 6 hours)[2].Can range from hours to several days (e.g., 3 to 7 days)[10].
Stereoselectivity Typically produces a racemic mixture of enantiomers[3].Can be highly stereoselective, producing specific enantiomers.
Product Label "Nature-identical" or "artificial"[11].Can be labeled as "natural," which holds higher consumer appeal and market value[8][11].
Environmental/Safety Involves potentially harsh chemicals, organic solvents, and high energy consumption.Generally considered a "green" or sustainable alternative; uses renewable substrates and milder conditions[12].
Downstream Processing Fractional distillation, extraction[2].Cell separation, solvent extraction, acidification, distillation, or adsorption[10][13][14].

Experimental Protocols

Chemical Synthesis: Radical Addition and Lactonization

This protocol is based on the synthesis of a similar lactone, γ-decalactone, from 1-octene and ethyl iodoacetate, illustrating a common chemical approach.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-octene and a molar excess of ethyl iodoacetate in cyclohexane under an inert gas atmosphere[15].

  • Initiation: Add a catalytic amount of dibenzoyl peroxide to the solution.

  • Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6 hours with continuous stirring[2]. Monitor the reaction progress using gas chromatography (GC).

  • Hydrolysis: After cooling, the solvent is removed via rotary evaporation. The resulting ester is hydrolyzed to the corresponding 4-hydroxydodecanoic acid by heating with an aqueous solution of sodium hydroxide.

  • Lactonization & Extraction: The reaction mixture is cooled and acidified to a low pH (e.g., 1.5) with hydrochloric acid to promote the spontaneous intramolecular cyclization (lactonization) to γ-dodecalactone[7]. The aqueous solution is then extracted multiple times with tert-butyl methyl ether[2].

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure to yield pure γ-dodecalactone[2].

Microbial Synthesis: Whole-Cell Biotransformation

This protocol describes the production of γ-dodecalactone using a whole-cell biocatalyst, such as Yarrowia lipolytica, via the β-oxidation of a suitable fatty acid substrate.

Materials:

  • Yarrowia lipolytica strain

  • Pre-culture medium (e.g., YPG: yeast extract, peptone, glucose)

  • Biotransformation medium (e.g., peptone, substrate like 10-hydroxystearic acid or vegetable oil, Tween 80 as an emulsifier)[14]

  • Bioreactor with controls for pH, temperature, agitation, and aeration.

  • Hydrochloric acid (for lactonization)

  • Diethyl ether (extraction solvent)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Inoculum Preparation: Inoculate a sterile flask containing pre-culture medium with a stock culture of Y. lipolytica. Incubate at 27-30°C for 24-48 hours on a rotary shaker (140-200 rpm) to achieve a healthy cell population in the logarithmic growth phase[12].

  • Bioreactor Setup: Prepare and sterilize the biotransformation medium in a bioreactor.

  • Inoculation & Fermentation: Inoculate the sterile biotransformation medium with the pre-culture. Maintain fermentation conditions optimal for lactone production: temperature at 27-30°C, pH controlled at ~6.5, and sufficient aeration and agitation[1][12].

  • Biotransformation: The yeast cells will take up the fatty acid substrate and convert it via the peroxisomal β-oxidation pathway to 4-hydroxydodecanoic acid[1]. The process is run for several days, with samples taken periodically to monitor product formation by GC.

  • Harvest and Lactonization: After the biotransformation is complete (typically 3-7 days), stop the fermentation. Acidify the broth to pH 1.5-2.0 with HCl to facilitate the complete lactonization of the 4-hydroxydodecanoic acid precursor into γ-dodecalactone[14].

  • Extraction and Purification: Extract the γ-dodecalactone from the broth using diethyl ether[10]. The organic phase is collected, dried with anhydrous MgSO₄, and the solvent is evaporated. The crude lactone can be further purified by distillation or chromatography.

Visualizations: Pathways and Workflows

Microbial Synthesis Pathway

The microbial synthesis of γ-dodecalactone from a precursor like 10-hydroxystearic acid proceeds via the peroxisomal β-oxidation pathway. This metabolic process systematically shortens the fatty acid chain by two carbons per cycle.

References

A Sensory Showdown: γ-Dodecalactone versus its Lactone Counterparts in Flavor and Aroma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and product development professionals on the sensory evaluation of γ-dodecalactone in comparison to other key lactones. This report details the nuanced differences in their aroma and flavor profiles, supported by quantitative sensory data and standardized experimental protocols.

In the intricate world of flavor and aroma chemistry, lactones represent a pivotal class of compounds, imparting characteristic fruity, creamy, and fatty notes to a wide array of food and beverage products. Among these, γ-dodecalactone stands out for its potent and desirable sensory profile. This guide provides an in-depth comparison of the sensory attributes of γ-dodecalactone against other commercially significant lactones, offering a valuable resource for researchers, scientists, and professionals in the drug development and food science industries.

Quantitative Sensory Profile: A Head-to-Head Comparison

The sensory impact of a flavor compound is most accurately gauged through the determination of its odor detection threshold—the minimum concentration at which the compound can be perceived. A lower threshold indicates a more potent aroma. The following table summarizes the odor detection thresholds for γ-dodecalactone and other selected γ-lactones, as determined by a trained sensory panel in a red wine matrix.

CompoundEnantiomerOdor Detection Threshold (µg/L) in Red WinePredominant Aroma/Flavor Descriptors
γ-Dodecalactone (R)8[1][2]Fruity (peach, apricot), creamy, buttery, waxy, fatty, musky[3]
(S)13[1][2]
γ-Decalactone (R)33[1][2]Strong fruity (peach), creamy, coconut
(S)38[1][2]
γ-Nonalactone (R)285[1][2]Coconut, creamy, sweet
(S)75[1][2]
γ-Octalactone (R)71[1][2]Coconut, sweet, coumarin-like
(S)42[1][2]

Data sourced from Parker, L. M., et al. (2009). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Journal of Agricultural and Food Chemistry, 57(6), 2475–2480.[1][2]

Experimental Protocols: The Science Behind the Senses

The quantitative data presented above is the result of rigorous sensory evaluation methodologies. Understanding these protocols is crucial for interpreting the data and for designing future comparative studies.

Determination of Odor Detection Thresholds (Based on ASTM E679)

The odor detection thresholds were determined using the American Society for Testing and Materials (ASTM) Standard E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."[1][2]

Objective: To determine the lowest concentration of a substance that is perceivable by a sensory panel.

Methodology:

  • Panelist Selection: A panel of 25 members was selected and trained for sensory acuity.[2]

  • Sample Preparation: A series of dilutions of the lactone enantiomers were prepared in a neutral base (in this case, a "bag in a box" dry red wine).[1][2] The concentrations were prepared in an ascending order.

  • Presentation: Panelists were presented with a series of triangle tests. In each test, they received three samples, two of which were the blank red wine and one contained a specific concentration of the lactone.

  • Evaluation: Panelists were asked to identify the "odd" sample.

  • Data Analysis: The threshold was determined as the concentration at which a statistically significant proportion of the panel could correctly identify the sample containing the lactone.

G Experimental Workflow for Odor Threshold Determination (ASTM E679) cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist Panelist Selection & Training sample_prep Sample Preparation (Ascending Concentrations in Red Wine) panelist->sample_prep presentation Triangle Test Presentation (Two Blanks, One Spiked) sample_prep->presentation identification Panelist Identifies 'Odd' Sample presentation->identification data_collection Data Collection identification->data_collection stat_analysis Statistical Analysis (Best Estimate Threshold) data_collection->stat_analysis

Workflow for Odor Threshold Determination.
Descriptive Sensory Analysis (Quantitative Descriptive Analysis - QDA)

To further characterize and differentiate the sensory profiles of lactones, Quantitative Descriptive Analysis (QDA) is employed. This method provides a detailed sensory profile, quantifying the intensity of each attribute.

Objective: To obtain a quantitative sensory profile of a substance.

Methodology:

  • Panelist Training: A small, highly trained panel (typically 8-12 individuals) is used. They are trained to identify and quantify specific aroma and flavor attributes.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the samples being evaluated (e.g., "fruity," "creamy," "waxy," "peach-like").

  • Intensity Rating: Panelists rate the intensity of each attribute for each sample on a linear scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis: The data is statistically analyzed to generate a sensory profile for each compound, often visualized as a spider or radar plot.

The Biology of Scent: Olfactory Signaling Pathway

The perception of lactones, like all odorants, is initiated by a complex signaling cascade within the olfactory system. Understanding this pathway provides a biological context for the sensory data.

The process begins when an odorant molecule, such as γ-dodecalactone, binds to a specific Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium.

This binding event triggers the following cascade:

  • G-Protein Activation: The activated OR activates an olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Activation: Gαolf, in turn, activates adenylyl cyclase type III.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na+ and Ca2+) through the CNG channels leads to the depolarization of the neuron.

  • Signal Transmission: This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific aroma.

G Generalized Olfactory Signaling Pathway odorant Lactone Molecule or Olfactory Receptor (GPCR) odorant->or Binds to g_protein Gαolf Protein or->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac cng CNG Ion Channel camp->cng Opens ions Na+, Ca2+ Influx cng->ions depolarization Neuron Depolarization ions->depolarization signal Signal to Olfactory Bulb depolarization->signal

Generalized Olfactory Signaling Pathway.

Conclusion

The sensory evaluation of γ-dodecalactone reveals it to be a highly potent aroma compound with a complex and desirable fruity, creamy, and waxy profile. Its low odor detection threshold, particularly for the (R)-enantiomer, underscores its significant impact in flavor and fragrance applications. When compared to other γ-lactones, γ-dodecalactone offers a unique combination of these sensory attributes. A thorough understanding of the quantitative sensory data, the rigorous experimental protocols used to obtain it, and the underlying biological mechanisms of olfaction empowers researchers and product developers to make informed decisions in the formulation of new and improved products.

References

comparison of extraction efficiencies for gamma-Dodecalactone from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methodologies for gamma-dodecalactone (B1217428) from complex matrices, supported by experimental data. The selection of an appropriate extraction technique is critical for achieving accurate quantification and ensuring the purity of the target analyte for further analysis or application.

Comparison of Extraction Efficiencies

The efficiency of an extraction method is a key determinant of its suitability for a given application. The following table summarizes the performance of common extraction techniques for this compound and other lactones based on recovery/yield and the purity of the final extract.

FeatureSolvent Extraction (LLE)Steam Distillation (Hydrodistillation)Supercritical Fluid Extraction (SFE)Solid-Phase Microextraction (SPME)
Recovery / Yield High, can reach up to 99.9 ± 1.8% in model solutions with solvents like diethyl ether.[1][2]Generally lower than solvent extraction, with reported efficiency differences of 12.8% to 22%.[1][2]High, but highly dependent on optimizing temperature and pressure parameters.[1][3]Primarily an analytical technique for quantification, not bulk extraction.[4][5]
Purity of Extract Moderate, ranging from approximately 51.5 ± 1.2% to 53.0 ± 1.8%, often contains co-extracted lipids.[1][2]High, with reported purity of approximately 88.0 ± 3.4%.[1][2]Very high, offering excellent selectivity for target compounds and resulting in a solvent-free extract.[1]N/A (for bulk purity)
Selectivity Lower, as it tends to co-extract non-volatile compounds such as lipids.[1]High for volatile and semi-volatile compounds.[1]High and tunable by modifying pressure and temperature to target specific molecular weights.[1]High, fiber coating can be chosen to target specific analytes.[4][5]
Solvent Usage High, utilizing solvents such as diethyl ether, hexane, and chloroform.[1][2]Low to none, as it primarily uses water.[1]Uses supercritical fluids like CO2, which are easily removed, minimizing organic solvent use.[1]Solvent-free extraction.[4][5]
Processing Time Relatively fast.[2]Can be time-consuming.Generally faster than conventional methods.[6]Rapid for sample preparation.[7][8]
Cost Generally lower equipment cost.Moderate equipment cost.High initial equipment cost.Low cost per sample, but requires specific equipment.
Key Applications Routine analysis, initial sample clean-up.Isolation of volatile aroma compounds.Extraction of high-purity compounds, "green" chemistry applications.[9]Trace analysis in beverages and food.[4][7][8]

Experimental Workflows

The following diagram illustrates a generalized workflow for the primary extraction techniques discussed.

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Separation & Collection cluster_3 Final Extract Matrix Complex Matrix (e.g., Dairy, Fermentation Broth) LLE Liquid-Liquid Extraction (Solvent Addition & Mixing) Matrix->LLE SD Steam Distillation (Heating & Volatilization) Matrix->SD SFE Supercritical Fluid Extraction (Pressurized CO2) Matrix->SFE LLE_Sep Phase Separation (Centrifugation) LLE->LLE_Sep SD_Condense Condensation SD->SD_Condense SFE_Depressurize Depressurization SFE->SFE_Depressurize LLE_Extract Solvent Extract LLE_Sep->LLE_Extract SD_Extract Distillate SD_Condense->SD_Extract SFE_Extract Solvent-Free Extract SFE_Depressurize->SFE_Extract

Caption: Generalized workflow for major this compound extraction techniques.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Liquid-Liquid Solvent Extraction (LLE) from Dairy Products

This protocol is adapted from methodologies for extracting lactones from dairy matrices.[1]

  • Sample Preparation: Weigh approximately 0.5 g of the dairy sample (e.g., butter oil) into a 25 mL centrifuge tube.

  • Internal Standard: Add a known concentration of an internal standard (e.g., gamma-undecalactone (B92160) solution) for quantification.

  • Homogenization: For solid or semi-solid samples, homogenize to ensure uniform consistency. For liquid samples, vortex mixing is sufficient.

  • Extraction: Add a suitable organic solvent (e.g., diethyl ether, hexane). The ratio of solvent to sample can influence recovery rates, with a 1:1 (v/v) ratio being effective.[2]

  • Phase Separation: Centrifuge the mixture at approximately 4000 rpm for 5-10 minutes to achieve a clear separation between the organic and aqueous/solid layers.[1]

  • Collection: Carefully transfer the supernatant (organic layer) to a clean vial.

  • Drying and Concentration: Dry the organic extract by passing it through anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the extract for analysis.[1]

Steam Distillation (Hydrodistillation) from Fermentation Media

This protocol is based on the separation of gamma-decalactone (B1670016) from biotransformation media.[2]

  • Sample Preparation: Take 100 mL of the biotransformation medium. If yeast cells are present, they should be removed by centrifugation.

  • Distillation Setup: Place the sample in a boiling flask and add 20 mL of distilled water to facilitate the distillation process.

  • Distillation: Heat the flask to generate steam, which will pass through the sample, carrying the volatile this compound.

  • Condensation: The steam-volatile compound mixture is cooled in a condenser, returning to a liquid state.

  • Collection: Collect approximately 100 mL of the distillate, which will contain the this compound.

  • Final Extraction: Perform a liquid-liquid extraction on the collected distillate using a solvent like diethyl ether to isolate the lactone for analysis.[2]

Supercritical Fluid Extraction (SFE) from Fruits

This protocol is a general representation of SFE for bioactive compounds from fruit matrices.[3][10]

  • Sample Preparation: Place a measured quantity of the dried and ground fruit sample into the extraction vessel of the SFE system.

  • System Parameters: Set the desired extraction parameters. Optimal conditions for similar compounds have been identified around 300 bar and 70°C with 15% ethanol (B145695) as a co-solvent.[3]

  • Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2, along with any co-solvent, then flows through the extraction vessel, dissolving the this compound.

  • Separation: The CO2 containing the dissolved compounds flows into a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, losing its solvating power.

  • Collection: As the CO2 becomes a gas, the extracted this compound precipitates and is collected in the separator, resulting in a concentrated, solvent-free extract.[1]

Other Promising Extraction Techniques

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to faster and more efficient extraction.[11][12][13] It is considered a green and efficient method, often resulting in higher yields in shorter times compared to conventional methods.[13][14]

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[6] This method can significantly reduce extraction time and solvent consumption.[6][15]

While specific quantitative data for this compound extraction using UAE and MAE is less prevalent in the reviewed literature, these techniques present viable and efficient alternatives to traditional methods and warrant consideration for methodology development.

References

Safety Operating Guide

Proper Disposal of Gamma-Dodecalactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of gamma-Dodecalactone, a commonly used fragrance and flavoring agent. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this substance can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Protective gloves: To prevent skin contact.[1][2][3]

  • Eye protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[1][2][3]

  • Laboratory coat: To protect clothing and skin.

  • Respiratory protection: Use only in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be worn.[1][3]

Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Chemical Formula C₁₂H₂₂O₂
Molecular Weight 198.31 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Fatty, fruity, sweet
Melting Point 17-18°C / 63-64°F
Boiling Point 140°C @ 5 mm Hg
Flash Point > 93.3°C (> 200.0°F) - Closed Cup
Solubility Immiscible with water

Source: Various Safety Data Sheets[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations.[1][3][5] Laboratories should treat all chemical waste as hazardous unless confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[6]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Use a chemically compatible and properly labeled hazardous waste container.[7][8][9] The container must be in good condition, with a secure, leak-proof closure.[8][9] The original container may be used if it is not compromised.[5][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any associated hazards (e.g., "Irritant").

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong acids and bases.[5][8] Keep solid and liquid waste in separate containers.[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][10] The SAA must be inspected weekly for any signs of leakage.[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][8][10] Do not overfill the container.

Experimental Protocol: Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1][3][5] For large spills, dike the material to prevent it from spreading or entering drains.[3]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it into a labeled hazardous waste container.[1][5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water to remove any residual contamination.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[6]

Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][9] Evaporation of the chemical as a disposal method is also prohibited.[6] All hazardous waste must be collected by a licensed waste disposal contractor or the institution's EHS department for proper disposal in accordance with environmental regulations.[1][10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Unused or Contaminated this compound A->B C Select a Chemically Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' 'Irritant' C->D E Place Waste in Container and Securely Close Lid D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals F->G H Conduct Weekly Inspections of SAA G->H I Is Container Full or Waste No Longer Generated? H->I I->F No J Contact EHS or Licensed Waste Disposal Contractor I->J Yes K Arrange for Waste Pickup and Proper Disposal J->K

References

Personal protective equipment for handling gamma-Dodecalactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of gamma-Dodecalactone, tailored for researchers, scientists, and drug development professionals. Following these procedures will minimize risks and ensure a safe laboratory environment.

Quantitative Safety Data

A summary of the key quantitative safety and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 2305-05-7[1][2]
Chemical Formula C₁₂H₂₂O₂[1]
Flash Point 109°C / 228°F (Closed Cup)[1][3]
Boiling Point 140°C @ 5 mm Hg[1]
Melting Point 17-18°C / 63-64°F[1]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Fatty, Fruity, Sweet[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5] Therefore, adherence to proper PPE protocols is mandatory.

Required Personal Protective Equipment:

  • Hand Protection: Wear chemically resistant rubber gloves.[6]

  • Eye and Face Protection: Chemical goggles or safety glasses are necessary.[2] A face shield should be worn where splashing is a possibility.

  • Skin and Body Protection: A complete suit protecting against chemicals or a lab coat should be worn.[6][7]

  • Respiratory Protection: Use only in a well-ventilated area or under a fume hood.[1][7] If ventilation is inadequate, wear an approved mask or respirator.[2]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated work area; a fume hood is recommended.[7]

  • Have an emergency eyewash station and safety shower readily accessible.

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and dark location, away from heat, open flames, and incompatible materials such as strong acids and bases.[2][7]

Step 2: Handling Procedures

  • Wash hands thoroughly after handling.[8]

  • Avoid breathing vapors or spray.[1][5]

  • Avoid contact with eyes, skin, and clothing.[8][9]

  • Do not eat, drink, or smoke in the handling area.[2][9]

Step 3: Accidental Spill Response

  • Small Spills:

    • Absorb the spillage with an inert, dry material such as sand, earth, or vermiculite.[4]

    • Place the absorbent material into a suitable, labeled waste disposal container.[4]

    • Clean the spill area thoroughly with water.[4]

  • Large Spills:

    • Evacuate unnecessary personnel from the area.[2]

    • Approach the spill from upwind.[1]

    • Dike the spilled material to prevent spreading and entry into drains.[4]

    • Inform the relevant authorities if environmental pollution occurs.[1]

Step 4: First Aid Measures

  • If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[1][8]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][4]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[1][4]

  • If Swallowed: Rinse mouth.[2] Do NOT induce vomiting.[2] Seek medical advice.[2]

Step 5: Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][4]

  • The generation of waste should be minimized or avoided wherever possible.[1]

  • Empty containers or liners may retain some product residues and should be handled as hazardous waste.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal risk_assessment Risk Assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls Ensure Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls handling_procedure Follow Safe Handling Procedures engineering_controls->handling_procedure avoid_contact Avoid Contact and Inhalation handling_procedure->avoid_contact spill Accidental Spill handling_procedure->spill exposure Personal Exposure handling_procedure->exposure waste_collection Collect Waste in Labeled Containers handling_procedure->waste_collection no_consumption No Eating, Drinking, or Smoking avoid_contact->no_consumption absorb_spill Absorb with Inert Material spill->absorb_spill dispose_waste Dispose of Contaminated Waste spill->dispose_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical regulatory_compliance Dispose According to Regulations waste_collection->regulatory_compliance

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.